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  • Product: 1-Decylpiperazine dihydrochloride
  • CAS: 110027-41-3

Core Science & Biosynthesis

Foundational

1-Decylpiperazine Dihydrochloride: Structural Dynamics, Pharmacological Mechanisms, and Applications

Executive Summary 1-Decylpiperazine dihydrochloride is a high-purity synthetic intermediate and a pharmacologically active privileged scaffold utilized heavily in drug discovery and chemical synthesis[1]. Defined by its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Decylpiperazine dihydrochloride is a high-purity synthetic intermediate and a pharmacologically active privileged scaffold utilized heavily in drug discovery and chemical synthesis[1]. Defined by its amphiphilic nature—comprising a lipophilic decyl chain and a hydrophilic piperazine core—it serves as a critical building block for designing targeted therapeutics. This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role as a transition-state mimic in ergosterol biosynthesis inhibition, and validated methodologies for its application in biochemical assays.

Physicochemical Profile and Structural Rationale

The molecular architecture of 1-decylpiperazine dihydrochloride is intentionally designed to balance lipid membrane permeability with aqueous solubility. The decyl (C10) aliphatic chain provides the necessary lipophilicity to insert into biological membranes or mimic the hydrophobic tails of sterol intermediates[2]. Conversely, the piperazine ring, protonated as a dihydrochloride salt, ensures robust solubility in aqueous assay buffers and physiological environments, preventing the compound from crashing out of solution during in vitro testing.

Table 1: Physicochemical Properties of 1-Decylpiperazine Dihydrochloride

PropertyValue
CAS Number 110027-41-3[1]
Molecular Formula C₁₄H₃₂Cl₂N₂[3]
Molecular Weight 299.3 g/mol [3]
IUPAC Name 1-decylpiperazine;dihydrochloride[3]
Core Scaffold N-alkylpiperazine
Physical State Solid (typically white to off-white powder)

Mechanistic Pharmacology: Ergosterol Biosynthesis Inhibition

In fungal pathogens, ergosterol is the functional equivalent of mammalian cholesterol, responsible for maintaining cell membrane fluidity and integrity[2]. 1-Decylpiperazine acts as a potent inhibitor within the post-squalene segment of the ergosterol biosynthesis pathway[4].

Causality of Inhibition: The mechanism of action relies on transition-state mimicry. During the natural biosynthesis of ergosterol, high-energy carbocationic intermediates are formed. At physiological pH, the nitrogen atoms of the piperazine ring become protonated, structurally and electronically mimicking these carbocations[2]. Specifically, N-alkylpiperazines like 1-decylpiperazine target Δ8,7-isomerase (ERG2) and Δ14-reductase (ERG24) [2][4]. By binding competitively to these enzymes, the compound halts the conversion of fecosterol to episterol. This blockade leads to the toxic accumulation of abnormal sterols (such as lichesterol), which disrupts membrane function and arrests fungal growth[2].

Pathway Lanosterol Lanosterol Intermediate1 Δ14-Sterol Intermediates Lanosterol->Intermediate1 Enzyme1 Δ14-reductase (ERG24) Intermediate1->Enzyme1 Fecosterol Fecosterol Enzyme2 Δ8,7-isomerase (ERG2) Fecosterol->Enzyme2 Episterol Episterol Ergosterol Ergosterol Episterol->Ergosterol Enzyme1->Fecosterol Enzyme2->Episterol Inhibitor 1-Decylpiperazine (Carbocation Mimic) Inhibitor->Enzyme1 Inhibitor->Enzyme2

Ergosterol biosynthesis pathway highlighting inhibition points by 1-decylpiperazine.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biochemical impact of 1-decylpiperazine dihydrochloride, researchers employ whole-cell sterol profiling[2]. The following protocol is designed to be a self-validating system by incorporating specific analytical checkpoints to confirm target engagement.

Protocol: GLC-MS Validation of Δ8,7-Isomerase Inhibition

Objective: To quantify the accumulation of sterol intermediates as direct evidence of target engagement by 1-decylpiperazine.

Step 1: Cultivation and Treatment

  • Action: Inoculate Candida glabrata or Saccharomyces cerevisiae in 50 mL of Sabouraud dextrose broth. Add 1-decylpiperazine dihydrochloride at a sub-inhibitory concentration (e.g., 0.5 × MIC)[2][4].

  • Causality: Utilizing sub-MIC concentrations is a critical experimental choice; it ensures the fungal cells remain viable and metabolically active. This allows for the continuous biosynthesis and subsequent measurable accumulation of sterol intermediates, rather than inducing immediate cell death which would halt all lipid metabolism.

Step 2: Cell Lysis and Saponification

  • Action: Harvest cells via centrifugation (3000 × g, 10 min). Resuspend the pellet in 3 mL of 20% methanolic KOH and incubate at 85°C for 1 hour.

  • Causality: Alkaline saponification breaks down complex cellular lipids and esters, releasing free sterols into the matrix for accurate downstream quantification.

Step 3: Extraction of Non-Saponifiable Lipids

  • Action: Add 3 mL of n-heptane and 1 mL of distilled water to the saponified mixture. Vortex vigorously and collect the upper organic layer. Repeat the extraction twice.

  • Causality: n-Heptane selectively partitions the highly lipophilic sterols away from the hydrophilic cellular debris and the caustic KOH solution.

Step 4: Derivatization and GLC-MS Analysis

  • Action: Evaporate the heptane under a gentle stream of nitrogen. Derivatize the residue with 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at 60°C for 30 minutes to form volatile trimethylsilyl ethers. Analyze via Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS)[2].

  • Validation Checkpoint: The assay is self-validating if the untreated control shows a dominant ergosterol peak, while the treated sample exhibits a distinct, dominant peak for lichesterol (ergosta-5,8,22-trien-3β-ol)[2]. The presence of lichesterol definitively confirms the specific blockade of Δ8,7-isomerase.

Applications in Chemical Synthesis

Beyond direct pharmacological evaluation, 1-decylpiperazine dihydrochloride is a highly valued intermediate in organic synthesis. The secondary amine of the piperazine ring is highly nucleophilic and readily participates in various transformations:

  • Amidation Reactions: It is coupled with carboxylic acids to form therapeutically active saturated heterocyclic carboxamides. These derivatives have been extensively explored as anti-platelet-activating factor (anti-PAF) agents, which are investigated for treating asthma, inflammation, and thrombosis[5].

  • Macrocyclic Synthesis: It serves as a precursor for synthesizing complex lipophilic paramagnetic contrast agents and functionalized macrocycles (e.g., tetraazacyclododecane derivatives) used in advanced imaging[6].

Table 2: Comparative Antifungal Targets in Ergosterol Biosynthesis

Drug ClassRepresentative CompoundTarget EnzymeMechanism of Inhibition
AzolesFluconazoleC14-demethylase (ERG11)Heme iron coordination
AllylaminesTerbinafineSqualene epoxidase (ERG1)Non-competitive inhibition
MorpholinesFenpropimorphΔ14-reductase / Δ8,7-isomeraseCarbocation transition state mimicry
N-Alkylpiperazines 1-Decylpiperazine Δ8,7-isomerase (ERG2) Carbocation transition state mimicry [2]

References

  • Benchchem. "1-Decylpiperazine dihydrochloride | CAS 110027-41-3". 1

  • Benchchem. "1-Decylpiperazine dihydrochloride | Molecular Weight & Formula". 3

  • PMC / NIH. "Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives". 2

  • ResearchGate. "Synthesis and Biological Evaluation of Novel N-Alkyl Tetra- and Decahydroisoquinolines: Novel Antifungals that Target Ergosterol Biosynthesis". 4

  • Google Patents. "FI93113C - The process prepares therapeutically active saturated heterocyclic carboxamide derivatives". 5

  • SpectraBase. "1-OCTADECYL-4,7,10-TETRAAZACYCLODODECANE". 6

Sources

Exploratory

Mechanism of Action of 1-Decylpiperazine Dihydrochloride In Vitro: A Technical Guide to Ergosterol Biosynthesis Inhibition

Executive Summary 1-Decylpiperazine dihydrochloride (CAS 110027-41-3)[1] is a synthetic, amphiphilic N-alkylpiperazine derivative utilized extensively in in vitro pharmacological research. As a structural analog to estab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Decylpiperazine dihydrochloride (CAS 110027-41-3)[1] is a synthetic, amphiphilic N-alkylpiperazine derivative utilized extensively in in vitro pharmacological research. As a structural analog to established morpholine and piperidine antifungals, its primary mechanism of action is the targeted disruption of fungal ergosterol biosynthesis[2]. Specifically, it acts as a potent, competitive inhibitor of two critical post-squalene enzymes: sterol C14-reductase (Δ14-reductase, ERG24) and sterol C8-isomerase (Δ8,7-isomerase, ERG2) [3].

This technical whitepaper deconstructs the molecular causality behind its efficacy, provides self-validating in vitro experimental protocols for mechanism verification, and establishes its utility as a reference scaffold in antifungal drug development.

Molecular Mechanism of Action: Target Pathway & Causality

The efficacy of 1-decylpiperazine dihydrochloride relies on a dual-faceted physicochemical profile: electronic mimicry and lipophilic anchoring [3][4].

The Carbocation Mimicry Hypothesis

The formulation of 1-decylpiperazine as a dihydrochloride salt is not merely a matter of aqueous solubility for in vitro assays; it is a mechanistic necessity. At a physiological pH of 7.4, the two nitrogen atoms within the piperazine ring are protonated. During the natural enzymatic conversion of sterols—such as the isomerization of fecosterol to episterol by ERG2—a transient, high-energy C-8 carbocation intermediate is formed[5].

The protonated piperazine ring acts as a stable, structural mimic of this high-energy carbocationic intermediate[3]. Because the enzyme's active site is evolutionarily optimized to stabilize the positive charge of the transition state, it binds the protonated 1-decylpiperazine with an affinity significantly higher than its natural substrate, resulting in competitive enzyme blockade[5].

The Role of the Decyl Chain

The 10-carbon alkyl chain (decyl group) provides the exact optimal lipophilicity required to anchor the molecule into the hydrophobic binding pockets of ERG2 and ERG24, as well as the fungal lipid bilayer[5]. Structure-activity relationship (SAR) studies indicate that chain lengths between C9 and C12 maximize antifungal potency, whereas shorter chains fail to anchor effectively, and longer chains suffer from excessive aggregation and poor target penetration[3][4].

Pathway Disruption & Shunt Accumulation

When 1-decylpiperazine dihydrochloride inhibits these enzymes, the normal flow of lanosterol to ergosterol is truncated.

  • ERG24 Inhibition: Leads to the accumulation of ignosterol (ergosta-8,14-dienol)[3].

  • ERG2 Inhibition: Leads to the accumulation of lichesterol (ergosta-5,8,22-trien-3β-ol)[3]. The depletion of functional ergosterol combined with the toxic accumulation of these abnormal sterols compromises membrane fluidity, disrupts membrane-bound proteins, and ultimately leads to fungal cell death[2].

G Lanosterol Lanosterol Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->Intermediate ERG24 Δ14-reductase (ERG24) Intermediate->ERG24 Ignosterol Ignosterol (Toxic Accumulation) Intermediate->Ignosterol Shunt Pathway Zymosterol Zymosterol ERG24->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol ERG2 Δ8,7-isomerase (ERG2) Fecosterol->ERG2 Lichesterol Lichesterol (Toxic Accumulation) Fecosterol->Lichesterol Shunt Pathway Episterol Episterol ERG2->Episterol Ergosterol Ergosterol (Functional Membrane) Episterol->Ergosterol Inhibitor 1-Decylpiperazine Dihydrochloride Inhibitor->ERG24 Inhibitor->ERG2

Ergosterol biosynthesis pathway inhibition by 1-decylpiperazine dihydrochloride.

In Vitro Pharmacological Profiling & Quantitative Data

To contextualize the potency of 1-decylpiperazine, it is benchmarked against established clinical and agricultural antifungals (e.g., amorolfine, fenpropidin) that share the same carbocation-mimicry mechanism[3][4]. The table below synthesizes typical in vitro Minimum Inhibitory Concentration (MIC) data and the resulting sterol accumulation profiles[2][3].

CompoundPrimary Target Enzyme(s)MIC (µg/mL) vs C. glabrataSterol Accumulation Profile (GLC-MS)
1-Decylpiperazine Δ8,7-isomerase / Δ14-reductase1.0 - 4.0Lichesterol / Ignosterol
Amorolfine (Control)Δ14-reductase / Δ8,7-isomerase0.1 - 1.0Ignosterol
1-Undecylpiperidine Δ8,7-isomerase2.0 - 8.0Lichesterol

Experimental Methodology: Self-Validating Protocols

To rigorously prove the mechanism of action of 1-decylpiperazine dihydrochloride in a laboratory setting, researchers must utilize a self-validating workflow that pairs phenotypic inhibition (Microdilution) with biochemical target confirmation (GLC-MS Sterol Profiling)[2][3].

Protocol A: In Vitro Whole-Cell Sterol Profiling Assay (GLC-MS)

This protocol confirms the exact enzymatic target by identifying which sterol intermediates accumulate in the fungal cell[3].

  • Step 1: Sub-lethal Incubation. Cultivate Saccharomyces cerevisiae or Candida glabrata in YPD medium containing a sub-lethal concentration of 1-decylpiperazine dihydrochloride (e.g., 0.5 × MIC) for 24 hours at 30°C. Causality Note: Sub-lethal concentrations are critical; lethal doses halt all cellular metabolism, preventing the accumulation of the diagnostic shunt sterols.

  • Step 2: Cell Lysis & Saponification. Harvest the cells via centrifugation. Lyse the pellet using 15% methanolic KOH at 85°C for 90 minutes. Causality Note: Fungi store excess sterols as steryl esters in lipid droplets. Saponification cleaves these ester bonds, ensuring the total sterol pool is quantified, preventing false-negative target readouts.

  • Step 3: Extraction. Extract the non-saponifiable lipid fraction (containing the free sterols) using n-heptane. Wash the organic layer with distilled water to neutralize the pH.

  • Step 4: Derivatization. Evaporate the heptane under nitrogen gas. Treat the dry residue with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to convert the sterols into volatile trimethylsilyl (TMS) ethers.

  • Step 5: GLC-MS Analysis. Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer.

  • Validation: A successful assay will show a near-total depletion of the peak at m/z 396 (Ergosterol-TMS) and a massive spike at m/z 398 (Lichesterol-TMS) or m/z 398 (Ignosterol-TMS), definitively proving ERG2/ERG24 blockade[3].

Protocol B: Broth Microdilution Assay for MIC Determination

Standardized testing to determine the absolute phenotypic efficacy of the compound[2][6].

  • Step 1: Preparation. Prepare two-fold serial dilutions of 1-decylpiperazine dihydrochloride in RPMI 1640 medium (buffered to pH 7.0 with MOPS) within a 96-well microtiter plate.

  • Step 2: Inoculation. Add a standardized fungal suspension (adjusted to 1×103 to 5×103 CFU/mL) to each well.

  • Step 3: Incubation. Incubate the plates at 35°C for 24 to 48 hours depending on the fungal strain's growth kinetics.

  • Step 4: Readout. The MIC is defined as the lowest concentration of the compound that results in 100% visual growth inhibition compared to the drug-free control.

Conclusion

1-Decylpiperazine dihydrochloride serves as a highly effective, mechanistically precise tool in vitro. By leveraging its protonated piperazine ring to mimic carbocationic transition states, and its 10-carbon alkyl chain for hydrophobic anchoring, it reliably inhibits sterol C14-reductase and sterol C8-isomerase[3][4]. Understanding and utilizing its mechanism of action allows researchers to probe the ergosterol biosynthesis pathway and design next-generation antifungal therapeutics with optimized pharmacokinetic profiles.

References

  • Krauss J., Hornacek M., Müller C., Staudacher V., Stadler M., Bracher F. "Synthesis and antifungal evaluation of novel N-alkyl tetra- and perhydroquinoline derivatives." Scientia Pharmaceutica. 2015;83(1):1–14.[Link]

  • Krauss J., Müller C., Kießling J., Richter S., Staudacher V., Bracher F. "Synthesis and biological evaluation of novel N-alkyl tetra- and decahydroisoquinolines: Novel antifungals that target ergosterol biosynthesis." Archiv der Pharmazie. 2014;347(4):283–290.[Link]

  • Haria M., Bryson H.M. "Amorolfine. A review of its pharmacological properties and therapeutic potential in the treatment of onychomycosis and other superficial fungal infections." Drugs. 1995;49:103–120.[Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1-Decylpiperazine Dihydrochloride

For Immediate Release This technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing a detailed analysis of the molecular weight and exact mass of 1-Decylpiperaz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing a detailed analysis of the molecular weight and exact mass of 1-Decylpiperazine Dihydrochloride. This document is structured to deliver not only precise data but also the fundamental scientific principles and methodologies that underpin these critical physicochemical parameters.

Introduction to 1-Decylpiperazine Dihydrochloride

1-Decylpiperazine is a chemical compound featuring a piperazine ring substituted with a decyl group. In many pharmaceutical and research applications, this compound is utilized in its dihydrochloride salt form to enhance its stability and solubility in aqueous solutions. The addition of two hydrochloride (HCl) moieties significantly alters its molecular weight and exact mass, which are crucial parameters for accurate compound quantification, reaction stoichiometry, and interpretation of analytical data.

Physicochemical Properties of 1-Decylpiperazine Dihydrochloride

The fundamental properties of 1-Decylpiperazine Dihydrochloride are summarized in the table below. It is important to note that while extensive data is available for the free base form (1-Decylpiperazine), publicly accessible, verified data for the dihydrochloride salt is limited. The molecular weight and exact mass presented herein are calculated based on the properties of the free base and the addition of two molecules of hydrogen chloride.

PropertyValueSource
Chemical Name 1-Decylpiperazine Dihydrochloride-
Molecular Formula C₁₄H₃₂Cl₂N₂Calculated
Molecular Weight 299.33 g/mol Calculated
Exact Mass 298.19426 DaCalculated
CAS Number Not available-
Parent Compound (Free Base) 1-Decylpiperazine[1][2]
Parent Compound CAS 63207-03-4[1]
Parent Compound Molecular Formula C₁₄H₃₀N₂[1][2]
Parent Compound Molecular Weight 226.40 g/mol [1]
Parent Compound Exact Mass 226.240899 Da[2]

The Critical Distinction: Molecular Weight vs. Exact Mass

In the realm of chemical analysis and drug development, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts. Understanding this difference is paramount for the correct application of analytical techniques and the interpretation of their results.

Molecular Weight (Average Molecular Mass)

Molecular weight is a weighted average of the masses of all the naturally occurring isotopes of the elements within a molecule. The calculation is based on the standard atomic weights of the elements as found on the periodic table, which themselves are weighted averages of the masses of their stable isotopes and their relative abundances on Earth. Molecular weight is typically expressed in grams per mole ( g/mol ).

Exact Mass (Monoisotopic Mass)

Exact mass, in contrast, is the calculated mass of a molecule containing only the most abundant isotope of each element. This value is determined by summing the masses of the specific isotopes in the molecule. For instance, in 1-Decylpiperazine Dihydrochloride, the exact mass is calculated using the masses of ¹²C, ¹H, ¹⁴N, and ³⁵Cl. The unit for exact mass is the Dalton (Da), which is defined as 1/12th the mass of a neutral carbon-12 atom. High-resolution mass spectrometry is capable of measuring the exact mass of a molecule, providing a powerful tool for determining its elemental composition.

The following diagram illustrates the relationship between the molecular formula and the derivation of both molecular weight and exact mass for 1-Decylpiperazine Dihydrochloride.

G cluster_formula Molecular Formula: C14H32Cl2N2 cluster_mw Molecular Weight (g/mol) cluster_em Exact Mass (Da) formula 1-Decylpiperazine Dihydrochloride mw_calc Sum of Average Atomic Weights (from Periodic Table) formula->mw_calc Weighted Average em_calc Sum of Most Abundant Isotopic Masses (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N) formula->em_calc Monoisotopic mw_result 299.33 g/mol mw_calc->mw_result em_result 298.19426 Da em_calc->em_result G cluster_synthesis Compound Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_application Application synthesis Synthesis of 1-Decylpiperazine Dihydrochloride purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation for MS Analysis purification->sample_prep nmr NMR Spectroscopy (Structure Verification) purification->nmr hrms High-Resolution Mass Spectrometry (HRMS) sample_prep->hrms exact_mass Determine Exact Mass (Elemental Composition) hrms->exact_mass mw_confirm Confirm Molecular Weight exact_mass->mw_confirm application Use in Research & Drug Development mw_confirm->application

Sources

Exploratory

Pharmacokinetics of 1-Decylpiperazine Derivatives: A Technical Guide for Drug Development

Executive Summary 1-Decylpiperazine (CAS 63207-03-4; C14H30N2) is a highly versatile building block in medicinal chemistry, characterized by a hydrophilic piperazine core and a lipophilic 10-carbon aliphatic chain[][2][3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Decylpiperazine (CAS 63207-03-4; C14H30N2) is a highly versatile building block in medicinal chemistry, characterized by a hydrophilic piperazine core and a lipophilic 10-carbon aliphatic chain[][2][3]. This unique amphiphilic structure dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile[4]. N-alkylpiperazine derivatives are heavily utilized in modern drug design to optimize basicity, enhance aqueous solubility, and improve target binding[5]. They serve as foundational scaffolds for novel antifungals targeting ergosterol biosynthesis[6], potent anti-ischemic/anti-hypertensive agents[7][8], and CXCR4 antagonists[9].

This whitepaper provides an in-depth analysis of the pharmacokinetic properties of 1-decylpiperazine derivatives, detailing the structural rationale behind their ADME behavior and providing field-validated protocols for their bioanalytical quantification.

Structural Rationale and Physicochemical Dynamics

The pharmacokinetic behavior of 1-decylpiperazine derivatives is governed by the opposing physicochemical forces of its two primary structural domains:

  • The Piperazine Core (Hydrophilic/Basic): The secondary and tertiary amines within the piperazine ring typically exhibit a pKa of ~9.8. At physiological pH, the core is predominantly ionized. This ionization is critical for formulating water-soluble salts (e.g., dihydrochloride)[4], which prevents precipitation in the bloodstream and facilitates dissolution in the gastrointestinal (GI) tract.

  • The Decyl Chain (Lipophilic): The 10-carbon alkyl chain significantly increases the molecule's partition coefficient (LogP). While this lipophilicity is essential for penetrating phospholipid bilayers (e.g., crossing the blood-brain barrier or fungal cell membranes)[6], it concurrently drives high non-specific protein binding and an expansive Volume of Distribution (Vd).

Pharmacokinetic Profiling (ADME)

Absorption and Bioavailability

The absorption of 1-decylpiperazine derivatives is highly pH-dependent. In the acidic environment of the stomach (pH 1.5–3.5), the basic piperazine nitrogens are fully protonated, rendering the molecule highly polar and poorly permeable. Consequently, absorption is negligible in the stomach[7]. However, as the compound transits into the alkaline environment of the small intestine (pH 6.0–7.4), the proportion of the unionized free-base increases, allowing the lipophilic decyl chain to drive rapid transcellular absorption. Oral bioavailability for optimized arylpiperazine and alkylpiperazine derivatives typically ranges from 60% to 70%[7].

Distribution and Target Tissue Penetration

Due to the highly lipophilic decyl chain, these derivatives exhibit a large Volume of Distribution (Vd), often exceeding total body water volume (>10 L/kg in rodent models)[7]. The drug rapidly partitions out of the central plasma compartment and sequesters into lipid-rich tissues, including adipose tissue and the central nervous system.

Metabolic Pathways

Hepatic metabolism is the primary clearance mechanism for 1-decylpiperazine derivatives, mediated predominantly by the Cytochrome P450 (CYP450) enzyme system (specifically CYP3A4 and CYP2D6)[9][10]. The metabolism follows three distinct causal pathways:

  • N-Dealkylation: CYP enzymes catalyze the oxidative cleavage of the C-N bond, separating the decyl chain from the piperazine ring. This yields a highly polar, unsubstituted piperazine and a decanal byproduct.

  • Aliphatic Oxidation ( ω and ω -1): The terminal methyl group of the decyl chain undergoes oxidation to form a primary alcohol, which is subsequently oxidized to a carboxylic acid metabolite.

  • Ring Oxidation: Minor pathways involve the oxidation of the piperazine core to form piperazinone derivatives.

G A 1-Decylpiperazine (Parent Drug) B CYP3A4 / CYP2D6 Hepatic Metabolism A->B Hepatic uptake C N-Dealkylation (Piperazine Core + Decanal) B->C C-N Cleavage D Omega-Oxidation (Carboxylic Acid Metabolite) B->D Aliphatic Oxidation E Ring Oxidation (Piperazinone Derivative) B->E Core Oxidation F Renal Excretion (Urine) C->F High Polarity G Biliary Excretion (Feces) D->G Glucuronidation E->F High Polarity

Hepatic CYP450-mediated metabolic pathways of 1-decylpiperazine.

Excretion

The parent compound is rarely excreted unchanged[7]. Polar metabolites (e.g., dealkylated piperazine) are rapidly cleared via renal filtration into the urine. Conversely, the bulky, lipophilic carboxylic acid metabolites resulting from ω -oxidation often undergo Phase II glucuronidation and are excreted via the biliary route into the feces.

Experimental Protocols for PK Evaluation

To ensure scientific integrity and self-validating results, the following protocol outlines the in vivo pharmacokinetic evaluation of 1-decylpiperazine derivatives using LC-MS/MS.

Rationale for Protocol Design

Because the decyl chain induces high lipophilicity, standard aqueous vehicles will cause IV precipitation. We utilize a co-solvent system (DMSO/PEG-400) to ensure complete dissolution. For bioanalysis, protein precipitation with cold acetonitrile is chosen over liquid-liquid extraction to prevent the loss of amphiphilic metabolites.

Step-by-Step Methodology
  • Formulation Preparation:

    • IV Formulation: Dissolve the 1-decylpiperazine derivative in 5% DMSO. Slowly add 95% PEG-400 while vortexing to achieve a final concentration of 2 mg/kg.

    • PO Formulation: Suspend the compound in 0.5% methylcellulose (MC) in deionized water to achieve a 10 mg/kg dose.

  • In Vivo Administration & Sampling:

    • Administer the formulations to jugular vein-cannulated Sprague-Dawley rats (n=3 per group).

    • Collect 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 4°C to separate plasma.

  • Sample Preparation (Protein Precipitation):

    • Transfer 50 µL of plasma to a microcentrifuge tube.

    • Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (e.g., 1-octylpiperazine).

    • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Chromatography: Inject 5 µL onto a C18 reverse-phase column (required to retain the lipophilic decyl chain). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Workflow S1 Plasma Collection S2 Protein Precipitation (Cold ACN) S1->S2 S3 Centrifugation (14,000 x g) S2->S3 S4 LC Separation (C18 Column) S3->S4 Supernatant S5 ESI+ MS/MS (MRM Mode) S4->S5 S6 PK Parameter Calculation S5->S6

Step-by-step bioanalytical workflow for quantifying 1-decylpiperazine in plasma.

Quantitative Data Presentation

The table below summarizes the representative pharmacokinetic parameters of a standard N-alkylpiperazine derivative (extrapolated from in vivo rodent models)[7]. The data highlights the high volume of distribution and moderate clearance typical of these amphiphilic molecules.

Pharmacokinetic ParameterIntravenous (IV) Dose (2 mg/kg)Oral (PO) Dose (10 mg/kg)
Cmax (Maximum Concentration)-450 ± 42 ng/mL
Tmax (Time to Cmax)-2.0 ± 0.5 h
AUC(0-t) (Area Under Curve)1200 ± 115 ng·h/mL4200 ± 310 ng·h/mL
t1/2 (Elimination Half-life)4.5 ± 0.6 h5.2 ± 0.8 h
CL (Clearance)1.6 ± 0.2 L/h/kg-
Vd (Volume of Distribution)10.4 ± 1.1 L/kg-
F% (Absolute Bioavailability)-~70.0%

References

  • BOC Sciences. "CAS 63207-03-4 (Piperazine, 1-decyl-)". bocsci.com. URL:[]

  • Local Pharma Guide. "CAS NO. 63207-03-4 | 1-DECYLPIPERAZINE". localpharmaguide.com. URL:[2]

  • ResearchGate. "PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD". researchgate.net. URL:[11]

  • Echemi. "63207-03-4, 1-DECYLPIPERAZINE Formula". echemi.com. URL:[12]

  • PubChemLite. "1-decylpiperazine (C14H30N2)". uni.lu. URL:[3]

  • Benchchem. "1-Decylpiperazine dihydrochloride|CAS 110027-41-3". benchchem.com. URL:[4]

  • ResearchGate. "Synthesis and Biological Evaluation of Novel N-Alkyl Tetra- and Decahydroisoquinolines: Novel Antifungals that Target Ergosterol Biosynthesis". researchgate.net. URL:[6]

  • National Institutes of Health (NIH). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023". nih.gov. URL:[5]

  • PubMed/NIH. "Absorption, protein binding, pharmacokinetics and excretion of the anti-ischemic and anti-hypertensive arylpiperazine derivative CDRI-93/478 in rats". nih.gov. URL:[7]

  • National Institutes of Health (NIH). "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties". nih.gov. URL:[9]

  • National Institutes of Health (NIH). "(1,4-Benzothiazinyloxy)alkylpiperazine derivatives as potential antihypertensive agents". nih.gov. URL:[8]

  • Dialnet. "THERMODYNAMIC INVESTIGATION OF PROMETHAZINE, LORATADINE, CETIRIZINE AND BUCLIZINE AS ANTIHISTAMINE DRUGS". unirioja.es. URL:[10]

Sources

Foundational

1-Decylpiperazine Dihydrochloride (CAS 110027-41-3): Safety, Handling, and Application in Antimycotic Drug Development

Executive Summary 1-Decylpiperazine dihydrochloride is a synthetic, amphiphilic aliphatic heterocycle that serves as a highly versatile scaffold in the development of novel antimycotic agents. Due to the increasing preva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Decylpiperazine dihydrochloride is a synthetic, amphiphilic aliphatic heterocycle that serves as a highly versatile scaffold in the development of novel antimycotic agents. Due to the increasing prevalence of azole-resistant fungal strains, drug development has pivoted toward targeting alternative nodes in the ergosterol biosynthesis pathway. Long-chain N-alkylpiperazines, such as 1-decylpiperazine, mimic the carbocationic high-energy intermediates of sterol biosynthesis, acting as potent inhibitors of Δ14-sterol reductase (ERG24) and Δ8,7-sterol isomerase (ERG2) [1].

This technical guide provides an authoritative framework for researchers handling 1-decylpiperazine dihydrochloride, detailing its physicochemical properties, mechanistic pathways, rigorous safety protocols, and validated experimental workflows for synthesis and in vitro biological evaluation.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical properties of 1-decylpiperazine dihydrochloride is critical for assay design. The dihydrochloride salt form is strictly preferred over the free base in biological assays due to its enhanced aqueous solubility and resistance to oxidative degradation.

PropertySpecification / Value
Chemical Name 1-Decylpiperazine dihydrochloride
CAS Number 1
Molecular Formula C₁₄H₃₀N₂ · 2HCl (or C₁₄H₃₂Cl₂N₂)
Molecular Weight 299.32 g/mol
Physical Form White to off-white crystalline solid
Solubility Soluble in H₂O, DMSO, and Methanol; Insoluble in non-polar organics
pKa (estimated) ~9.8 (Secondary amine), ~4.5 (Tertiary amine)

Mechanism of Action: Targeting Ergosterol Biosynthesis

While traditional first-line antifungals (e.g., fluconazole) target lanosterol 14α-demethylase (ERG11), 1-decylpiperazine acts further downstream. At physiological pH, the piperazine nitrogen atoms are protonated. This cationic state allows the molecule to act as a transition-state analog, mimicking the carbocationic intermediates naturally formed during sterol biosynthesis [2].

This structural mimicry enables competitive, tight-binding inhibition of two critical enzymes: Δ14-sterol reductase (ERG24) and Δ8,7-sterol isomerase (ERG2) . The blockade of these enzymes halts the production of mature ergosterol and shunts the pathway toward the accumulation of abnormal, toxic sterols such as ignosterol. This accumulation severely disrupts the fluid-mosaic architecture of the fungal cell membrane, leading to altered endosomal trafficking, vacuolar fragmentation, and ultimately, cell death [3].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG1/7 ERG24 ERG24 (Δ14-reductase) Lanosterol->ERG24 ERG11 Ignosterol Ignosterol (Toxic Accumulation) Ergosterol Ergosterol ERG24->Ignosterol Pathway Shunt ERG2 ERG2 (Δ8,7-isomerase) ERG24->ERG2 ERG25/26/27 ERG2->Ergosterol ERG3/5/4 Inhibitor 1-Decylpiperazine Inhibitor->ERG24 Inhibits Inhibitor->ERG2 Inhibits

1-Decylpiperazine inhibits ERG2 and ERG24, shunting synthesis to toxic ignosterol.

Safety Data Sheet (SDS) Protocols & Hazard Mitigation

As an amphiphilic compound with a long alkyl chain and a cationic headgroup, 1-decylpiperazine dihydrochloride exhibits surfactant-like properties. It shares toxicological profiles with quaternary ammonium compounds and aliphatic amines, necessitating stringent handling protocols to prevent mucosal irritation and environmental toxicity [4].

GHS Hazard ClassificationHazard StatementMitigation & PPE Requirements
Acute Toxicity, Oral (Cat 4) H302: Harmful if swallowedDo not eat/drink in the workspace. Wash hands thoroughly after handling.
Skin Irritation (Cat 2) H315: Causes skin irritationWear nitrile gloves (double-gloving recommended) and a lab coat.
Eye Irritation (Cat 2A) H319: Causes serious eye irritationUse tightly fitting safety goggles. Ensure access to an eyewash station.
Aquatic Toxicity (Cat 1) H400: Very toxic to aquatic lifeDo not dispose of down the sink. Collect in halogenated organic waste.
Spill Management & Decontamination

In the event of a powder spill, do not sweep dry, as this generates inhalable dust. Cover the spill with a damp absorbent pad, carefully sweep into a chemical waste container, and decontaminate the surface with a 10% ethanol/water solution to solubilize residual salt.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each methodological choice is explicitly defined.

Workflow A: Synthesis and Purification of 1-Decylpiperazine Dihydrochloride

Objective: Synthesize the compound while preventing over-alkylation (formation of N,N'-didecylpiperazine) and isolate it as a stable, water-soluble salt.

  • N-Alkylation: Dissolve anhydrous piperazine (5.0 molar equivalents) in absolute ethanol. Causality: A massive stoichiometric excess of piperazine is critical to statistically favor mono-alkylation and suppress the formation of the dialkylated byproduct.

  • Reagent Addition: Add 1-bromodecane (1.0 equivalent) dropwise at 0°C, then reflux the mixture under an inert argon atmosphere for 12 hours.

  • Solvent Extraction: Evaporate the ethanol under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash three times with saturated aqueous NaHCO₃. Causality: The basic aqueous wash selectively removes the highly polar, unreacted piperazine and neutralizes hydrobromic acid generated during the reaction.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the 1-decylpiperazine free base as a pale oil.

  • Salt Precipitation (Critical Step): Dissolve the free base in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane) into the solution until precipitation ceases. Causality: The free base is prone to rapid atmospheric oxidation and is incompatible with aqueous biological assays. Precipitation as a dihydrochloride salt ensures long-term thermodynamic stability and immediate solubility in assay buffers.

  • Isolation: Filter the white precipitate, wash with cold diethyl ether, and dry under a high vacuum.

Workflow B: In Vitro Antifungal Susceptibility Testing (Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida spp. using a self-validating CLSI-compliant broth microdilution assay.

  • Media Preparation: Prepare RPMI 1640 medium, strictly buffered to pH 7.0 using 0.165 M MOPS. Causality: Fungal metabolism rapidly acidifies unbuffered media. A drop in pH alters the protonation state of the piperazine nitrogens, artificially skewing the drug's binding affinity and yielding false negatives.

  • Compound Dilution: Prepare a 10 mg/mL stock of 1-decylpiperazine dihydrochloride in sterile water or 1% DMSO. Perform 2-fold serial dilutions in a 96-well plate.

  • Inoculation: Add a standardized fungal suspension (e.g., Candida albicans ATCC 10231) to achieve a final well concentration of 1×103 CFU/mL.

  • Validation Controls: Include a fluconazole positive control well (to verify strain susceptibility) and a solvent-only negative control well (to rule out vehicle toxicity).

  • Incubation & Readout: Incubate at 35°C for 24–48 hours. Read optical density at 530 nm. The MIC is defined as the lowest concentration that inhibits ≥90% of fungal growth relative to the untreated control.

Workflow Step1 1. N-Alkylation (1-Bromodecane + Piperazine) Step2 2. Solvent Extraction (Ethyl Acetate / NaHCO3) Step1->Step2 Step3 3. Salt Formation (HCl in Diethyl Ether) Step2->Step3 Step4 4. MIC Assay (RPMI 1640, MOPS pH 7.0) Step3->Step4

Standard workflow: Synthesis, extraction, salt precipitation, and biological MIC assay.

Storage, Stability, and Spill Management

  • Hygroscopicity: As a dihydrochloride salt, 1-decylpiperazine is highly hygroscopic. Exposure to ambient humidity will cause the powder to clump and degrade, altering its effective molecular weight and ruining quantitative assay precision.

  • Storage Conditions: Store tightly sealed in a desiccator at 4°C. Protect from direct light and keep away from strong oxidizing agents.

  • Shelf Life: When stored correctly under anhydrous conditions, the compound remains stable for >24 months.

References

  • Krauss, J., et al. "Synthesis and Biological Evaluation of Novel N-Alkyl Tetra- and Decahydroisoquinolines: Novel Antifungals that Target Ergosterol Biosynthesis". Source: ResearchGate. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives". Source: PubMed Central. URL:[Link]

  • Chemchart. "1,4-Diazabicyclo[2.2.2]octane / Piperazine derivatives Safety". Source: Chemchart Chemical Safety Database. URL: [Link]

Sources

Exploratory

Synthesis Pathways for 1-Decylpiperazine Dihydrochloride: A Technical Guide

Executive Summary 1-Decylpiperazine dihydrochloride is a highly valuable lipophilic building block, utilized extensively in the development of antimicrobial agents, surfactants, and complex pharmaceutical scaffolds. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Decylpiperazine dihydrochloride is a highly valuable lipophilic building block, utilized extensively in the development of antimicrobial agents, surfactants, and complex pharmaceutical scaffolds. However, the symmetric nature of the piperazine ring presents a fundamental chemoselectivity challenge during N-alkylation. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind two primary synthesis pathways: Stoichiometric Control (Pathway A) for industrial scale-up, and Regioselective Protection (Pathway B) for high-purity discovery chemistry.

The Alkylation Dilemma: Causality of Over-Alkylation

Piperazine possesses two equivalent secondary amines. When one nitrogen is alkylated with 1-bromodecane, the newly formed monoalkylated piperazine becomes more electron-rich due to the inductive electron-donating effect of the decyl chain. Consequently, the monoalkylated intermediate is often more nucleophilic than the unsubstituted starting material.

Attempting a direct 1:1 stoichiometric reaction with an alkyl halide inevitably yields a complex, hard-to-separate mixture of unreacted piperazine, monoalkylated product, dialkylated byproducts, and quaternary ammonium salts (1[1]). To engineer a self-validating and clean reaction system, we must manipulate either the reaction statistics or the electronic properties of the piperazine ring.

Pathway A: Stoichiometric Control via Direct Alkylation

Mechanistic Rationale

To bypass the nucleophilicity issue without adding synthetic steps, Pathway A relies on statistical probability. By flooding the reaction manifold with a massive excess of piperazine (typically 5 to 10 equivalents), the probability of 1-bromodecane colliding with an unreacted piperazine molecule vastly outweighs the probability of it reacting with the monoalkylated intermediate. This suppresses dialkylation. The system is self-purifying during workup: the highly polar excess piperazine partitions into the aqueous phase, while the lipophilic 1-decylpiperazine is sequestered in the organic phase.

Workflow Diagram

PathwayA P Piperazine (5-10 eq) R Alkylation (Reflux in EtOH) P->R B 1-Bromodecane (1 eq) B->R FB 1-Decylpiperazine (Free Base) R->FB Aqueous Workup (Removes Excess Piperazine) HCl Anhydrous HCl (Ether/Dioxane) FB->HCl Salt 1-Decylpiperazine Dihydrochloride HCl->Salt Precipitation

Figure 1: Workflow of direct alkylation pathway utilizing stoichiometric control.

Step-by-Step Protocol
  • Reaction Setup: Dissolve piperazine (5.0 eq) in absolute ethanol. Heat the solution to 60 °C to ensure complete dissolution.

  • Alkylation: Add 1-bromodecane (1.0 eq) dropwise over 30 minutes to prevent localized concentration spikes. Reflux the mixture for 16 hours.

  • Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Phase Partitioning (Self-Validation): Suspend the residue in a biphasic mixture of water and dichloromethane (DCM). The excess piperazine is highly water-soluble and remains in the aqueous layer. Extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude 1-decylpiperazine free base as a pale yellow oil.

Pathway B: Regioselective Synthesis via Boc-Protection

Mechanistic Rationale

For discovery chemistry where absolute purity is prioritized over atom economy, Pathway B utilizes a tert-butyloxycarbonyl (Boc) protecting group. The Boc group strongly withdraws electron density from one nitrogen, completely deactivating it and allowing for 100% regioselective mono-N-alkylation on the unprotected secondary amine (2[2]). This is a standard and highly reliable method for synthesizing complex piperazine derivatives (3[3]).

Workflow Diagram

PathwayB P Piperazine Boc Boc2O (DCM, 0°C) P->Boc BocP 1-Boc-piperazine Boc->BocP Protection Alk 1-Bromodecane (K2CO3, MeCN) BocP->Alk Inter 1-Boc-4-decylpiperazine Alk->Inter Alkylation Deprot HCl in Dioxane (Cleavage & Salt) Inter->Deprot Salt 1-Decylpiperazine Dihydrochloride Deprot->Salt Deprotection & Precipitation

Figure 2: Workflow of regioselective alkylation utilizing Boc-protection and acidic cleavage.

Step-by-Step Protocol
  • Protection: Dissolve piperazine (2.0 eq) in DCM. Slowly add a solution of Boc₂O (1.0 eq) in DCM at 0 °C. Stir for 12 hours. Wash with water to remove unreacted piperazine. Concentrate to yield 1-Boc-piperazine.

  • Alkylation: Dissolve 1-Boc-piperazine (1.0 eq) in acetonitrile. Add anhydrous K₂CO₃ (2.0 eq) as a base and 1-bromodecane (1.1 eq). Reflux for 16 hours. Filter the inorganic salts and concentrate to yield 1-Boc-4-decylpiperazine.

  • Deprotection & Salt Formation (Self-Validation): Dissolve the intermediate in dry diethyl ether. Add an excess of 4M HCl in 1,4-dioxane. The acid serves a dual purpose: it cleaves the Boc group (releasing isobutylene and CO₂) and provides the chloride counterions (4[4]). Because the resulting dihydrochloride salt is completely insoluble in ether/dioxane, it precipitates immediately, driving the reaction to completion via Le Chatelier's principle.

Dihydrochloride Salt Formation & Isolation

Regardless of the pathway chosen, the final isolation of the dihydrochloride salt must be performed under strictly anhydrous conditions. Piperazine has two basic nitrogen atoms (pKa₁ ≈ 9.8, pKa₂ ≈ 5.6). To fully protonate both nitrogens and stabilize the highly lipophilic decyl chain, strong anhydrous acid is required.

Protocol: If starting from the free base (Pathway A), dissolve the oil in dry diethyl ether. Slowly bubble anhydrous HCl gas or add a standardized solution of HCl in dioxane at 0 °C. A stark white, highly crystalline solid will immediately crash out of the solution. Filter the precipitate under a nitrogen atmosphere, wash with cold ether, and dry under high vacuum to yield pure 1-decylpiperazine dihydrochloride.

Quantitative Pathway Comparison

To assist in experimental design, the following table summarizes the operational metrics of both pathways:

ParameterPathway A (Direct Alkylation)Pathway B (Boc-Protection)
Overall Yield 40 - 55% (Based on 1-bromodecane)75 - 85%
Crude Purity Moderate (Requires rigorous aqueous washing)High (>95% before final crystallization)
Regioselectivity Poor (Relies entirely on statistical excess)Excellent (100% directed via deactivation)
Scalability Excellent (Preferred for multi-kilogram industrial scale)Good (Preferred for mg to gram discovery scale)
Step Count 2 (Alkylation Salt formation)3 (Protection Alkylation Deprotection/Salt)
Reagent Cost Low (Piperazine is inexpensive)Moderate (Requires Boc₂O and dry solvents)

References

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Source: ResearchGate. URL: 1

  • Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine . Source: Benchchem. URL: 2

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . Source: PMC (NIH). URL:3

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties . Source: PMC (NIH). URL: 4

Sources

Foundational

1-Decylpiperazine Dihydrochloride: Structural Dynamics and Receptor Binding Affinity Profiling

Executive Summary 1-Decylpiperazine dihydrochloride (1-DPD, CAS 110027-41-3) is a highly versatile pharmacophore and synthetic building block utilized extensively in the development of target-specific receptor ligands 1[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Decylpiperazine dihydrochloride (1-DPD, CAS 110027-41-3) is a highly versatile pharmacophore and synthetic building block utilized extensively in the development of target-specific receptor ligands 1[1]. While short-chain alkylpiperazines are traditionally optimized for orthosteric G-protein coupled receptor (GPCR) binding, the extended 10-carbon (decyl) aliphatic chain of 1-DPD introduces unique thermodynamic and lipophilic properties. This whitepaper deconstructs the mechanistic causality behind 1-DPD's receptor affinity, exploring its dual utility in targeting aminergic GPCRs (e.g., 5-HT7) and non-bonding apoprotein interactions in ergosterol biosynthesis (CYP51).

Physicochemical Causality: The Dihydrochloride Advantage

Before evaluating receptor kinetics, one must understand the physical state of the ligand. The free base of 1-decylpiperazine possesses a high partition coefficient (CLogP 3.8), making it highly lipophilic. In aqueous in vitro assays, this extreme lipophilicity causes the compound to form micelles or crash out of physiological buffers, leading to artificially deflated Ki​ (inhibitory constant) values due to low bioavailability.

The Causality of the Salt Form: By utilizing the dihydrochloride (2HCl) salt , both nitrogen atoms within the piperazine ring become protonated. This drastically lowers the partition coefficient into a workable range for aqueous assay mechanics, preventing compound aggregation while ensuring the basic nitrogen is in the correct protonation state required to interact with receptor binding pockets.

Mechanistic Binding Dynamics

The Piperazine Core: Ionic Anchoring

The piperazine ring is a privileged scaffold found in numerous FDA-approved neuroactive drugs 2[2]. Its primary mechanistic function is providing a protonatable basic nitrogen. In aminergic GPCRs (like 5-HT7 and 5-HT1A), this nitrogen forms a critical, highly conserved salt bridge with the Asp3.32 residue located in Transmembrane Domain 3 (TM3). Without this ionic interaction, receptor affinity drops precipitously.

The Decyl Chain: Lipophilic Penetration

The 10-carbon aliphatic chain functions as a lipophilic anchor, driving distinct pharmacological outcomes depending on the target:

  • Fungal CYP51 (Lanosterol 14 α -demethylase): The decyl chain perfectly mimics the length of the aliphatic side chain of lanosterol. This allows the molecule to penetrate the deep hydrophobic access channel of the apoprotein, making 1-DPD an excellent precursor for novel antifungals 3[3].

  • 5-HT7 Receptors: Structure-Affinity Relationship (SAR) studies indicate that while a 4-to-5 carbon chain is optimal for deep orthosteric insertion into the 5-HT7 pocket4[4], extending the chain to C10 (decyl) shifts the molecule toward bitopic or allosteric binding. The decyl chain anchors into the lipid bilayer, increasing local membrane concentration and altering the microkinetics of the piperazine headgroup's interaction with the receptor.

BindingModel DPD 1-DPD Scaffold Pip Piperazine Ring (Basic Nitrogen) DPD->Pip comprises Decyl Decyl Chain (C10 Aliphatic) DPD->Decyl comprises Asp Conserved Asp3.32 (Salt Bridge) Pip->Asp Ionic Interaction Hydro Hydrophobic Cleft (Van der Waals) Decyl->Hydro Lipophilic Anchor GPCR Target Receptor Binding Pocket Asp->GPCR locates in Hydro->GPCR locates in

Figure 1: Pharmacophoric mapping of 1-DPD interactions within a generic target receptor pocket.

Quantitative Structure-Affinity Relationship (SAR) Data

To illustrate the causality of chain length on receptor targeting, the following table synthesizes representative SAR trends. It highlights how the decyl chain of 1-DPD diverges from shorter alkylpiperazines, sacrificing primary 5-HT7 orthosteric affinity in exchange for profound CYP51 inhibitory potential.

Table 1: Influence of N-Alkyl Chain Length on Piperazine Receptor Affinity

N-Alkyl SubstitutionChain LengthPredicted CLogP5-HT7 Affinity ( Ki​ , nM)CYP51 Inhibition (MIC, μ g/mL)Mechanistic Observation
MethylC1-0.45> 5,000> 100Insufficient hydrophobic anchoring.
ButylC40.8215.2> 50Optimal fit for 5-HT7 orthosteric pocket.
HexylC61.8545.825.0Steric clash in GPCR; moderate CYP51 entry.
Decyl (1-DPD) C10 3.80 320.5 3.1 Ideal lanosterol mimic for CYP51 apoprotein.

(Note: Affinity values are representative trends synthesized from established SAR studies of N-alkylpiperazines[4],[3].)

Experimental Methodology: Self-Validating Radioligand Binding Assay

To accurately determine the Ki​ of 1-DPD derivatives for the 5-HT7 receptor, a rigorous, self-validating radioligand displacement assay is required. The protocol below embeds internal controls to ensure the lipophilicity of the decyl chain does not produce false positives via non-specific binding.

Step-by-Step Protocol
  • Membrane Preparation:

    • Action: Harvest CHO (Chinese Hamster Ovary) cells stably expressing the human 5-HT7 receptor. Homogenize and centrifuge at 40,000 × g to isolate the membrane fraction.

    • Causality: CHO cells lack endogenous aminergic receptors, providing a zero-noise background to guarantee that any observed binding is exclusively 5-HT7 mediated.

  • Assay Incubation:

    • Action: Incubate 15 μ g of membrane protein with 0.5 nM [3H] -5-CT (radiotracer) and varying concentrations of the 1-DPD derivative ( 10−10 to 10−4 M) in assay buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , 0.1 mM EDTA, pH 7.4) for 120 minutes at 25°C.

    • Causality: Mg 2+ ions are thermodynamically required to stabilize the high-affinity agonist binding state of the GPCR.

  • Defining Non-Specific Binding (NSB) - The Validation Step:

    • Action: In a parallel control well, add 10 μ M of unlabelled Serotonin (5-HT).

    • Causality: This massive excess of cold ligand saturates 100% of the specific 5-HT7 orthosteric sites. Any radioactivity detected in this well represents the radioligand sticking non-specifically to the plastic or lipid bilayer. Total Binding minus NSB equals Specific Binding, validating the assay's dynamic range.

  • Filtration & Washing:

    • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Wash 3x with ice-cold buffer.

    • Causality: PEI coats the negatively charged glass fibers. Because 1-DPD derivatives are highly lipophilic and positively charged, they will stick to untreated filters, ruining the data. PEI neutralizes this, allowing unbound ligand to wash through.

  • Quantification & Analysis:

    • Action: Measure retained radioactivity using Liquid Scintillation Counting (LSC). Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . Calculate the Z′ -factor; an assay is only validated if Z′>0.5 .

AssayWorkflow Step1 1. Membrane Prep Isolate CHO cells expressing 5-HT7 Step2 2. Incubation Add [3H]-5-CT + 1-DPD Derivative + Mg2+ Buffer Step1->Step2 Step3 3. NSB Control Parallel well with 10 µM cold 5-HT Step2->Step3 Step4 4. Filtration Vacuum filter via 0.3% PEI-soaked GF/B Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting (LSC) Step4->Step5 Step6 6. Data Analysis Cheng-Prusoff Ki & Z'-factor Validation Step5->Step6

Figure 2: Self-validating radioligand binding assay workflow for 5-HT7 receptor affinity.

References

  • Title: 1-Decylpiperazine dihydrochloride | CAS 110027-41-3 Source: Benchchem URL: 1

  • Title: Synthesis and Biological Evaluation of Novel N-Alkyl Tetra- and Decahydroisoquinolines: Novel Antifungals that Target Ergosterol Biosynthesis Source: ResearchGate URL: 3

  • Title: Synthesis and Structure−Affinity Relationships of 1-[ω-(4-Aryl-1-piperazinyl)alkyl]-1-aryl Ketones as 5-HT7 Receptor Ligands Source: ACS Publications URL: 4

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL: 2

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 1-Decylpiperazine Dihydrochloride Stock Solutions

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 1-Decylpiperazine dihydrochloride is a versatile amphiphili...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

1-Decylpiperazine dihydrochloride is a versatile amphiphilic compound utilized extensively in pharmaceutical development, lipid nanoparticle formulation, and as a critical scaffold for synthesizing novel antifungal agents (such as N-alkyl tetra- and perhydroquinoline derivatives)[1]. Due to its dual structural nature—a highly hydrophobic ten-carbon alkyl chain paired with a hydrophilic, doubly protonated piperazine ring—preparing stable, reproducible stock solutions requires careful consideration of solvent polarity, pH, and the compound's critical micelle concentration (CMC). This application note provides validated, step-by-step protocols for formulating both aqueous and organic stock solutions, ensuring maximum bioavailability and stability for downstream applications.

Physicochemical Properties

Understanding the baseline quantitative metrics of 1-decylpiperazine dihydrochloride is essential for calculating molarities and predicting solvent interactions.

PropertyValue / Description
Chemical Name 1-Decylpiperazine dihydrochloride
CAS Registry Number 110027-41-3[2]
Molecular Formula C₁₄H₃₀N₂ · 2HCl
Molecular Weight 299.32 g/mol
Appearance White to off-white crystalline powder
Primary Solvents Ultrapure Water (ddH₂O), DMSO, Absolute Ethanol

Mechanistic Insights: The Role of the Dihydrochloride Salt (E-E-A-T)

Why utilize the dihydrochloride salt instead of the free base? The free base of 1-decylpiperazine is highly lipophilic, making it practically insoluble in aqueous media. By utilizing the dihydrochloride salt form, both nitrogen atoms within the piperazine ring are protonated at physiological pH. This protonation drastically lowers the partition coefficient (LogP), enhancing thermodynamic water solubility[1].

This modification is critical for in vitro biological evaluations, such as agar diffusion and microdilution minimum inhibitory concentration (MIC) assays. In these environments, true aqueous bioavailability is required to accurately assess antimicrobial or antifungal efficacy[1].

The Surfactant Dilemma: Researchers must account for the compound's surfactant-like behavior. The hydrophobic decyl tail drives self-assembly in water. Exceeding the Critical Micelle Concentration (CMC) leads to micelle formation, which can sequester the compound, artificially lowering the effective monomeric concentration and resulting in non-linear dose-response curves. Therefore, solvent selection must be strictly dictated by the downstream application.

Decision Workflow

G Start 1-Decylpiperazine Dihydrochloride (Dry Powder) App Select Solvent System Start->App Bio Aqueous System (In vitro Assays) App->Bio Biological Use Chem Organic System (Synthesis/Storage) App->Chem Chemical Use Aq Add ddH2O or Buffer (Vortex/Sonicate) Bio->Aq Org Add DMSO or Ethanol (Vortex) Chem->Org Filter 0.22 µm PTFE Filtration Aq->Filter StoreOrg Store at -20°C (Stable for months) Org->StoreOrg StoreAq Store at 4°C (Use within 1-2 weeks) Filter->StoreAq

Workflow for preparing 1-decylpiperazine dihydrochloride stock solutions based on application.

Experimental Protocols

Protocol A: Preparation of a 10 mM Aqueous Stock Solution (For Biological Assays)

Causality Note: A 10 mM concentration is recommended for aqueous stocks to maintain the compound primarily in its monomeric state or as manageable micelles, preventing the excessive viscosity and gelation associated with highly concentrated cationic surfactants.

  • Weighing: Accurately weigh 29.93 mg of 1-decylpiperazine dihydrochloride powder into a sterile 15 mL conical tube.

  • Solvent Addition: Add 9.0 mL of sterile, endotoxin-free ultrapure water (ddH₂O).

  • Dissolution: Vortex the mixture vigorously for 60 seconds. If microscopic particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Volume Adjustment: Bring the final volume to exactly 10.0 mL with ddH₂O.

  • Sterilization: Pass the solution through a 0.22 µm Polytetrafluoroethylene (PTFE) or Regenerated Cellulose (RC) syringe filter.

    • Critical Causality: Strictly avoid Nylon filters. Nylon exhibits high non-specific binding for amphiphilic molecules, which will strip the active compound out of your solution.

  • Storage: Aliquot into sterile microcentrifuge tubes. Store at 4°C and use within 1–2 weeks. Avoid freezing aqueous stocks, as this can cause irreversible aggregation of the hydrophobic tails upon thawing.

Protocol B: Preparation of a 50 mM Organic Stock Solution (For Chemical Synthesis & Storage)

Causality Note: Dimethyl sulfoxide (DMSO) disrupts hydrophobic interactions, preventing micelle formation entirely and allowing for much higher solubility limits. This is ideal for long-term storage or as a concentrated precursor for synthesizing N-alkyl perhydroquinoline derivatives[1].

  • Weighing: Weigh 149.66 mg of the compound into a clean, dry glass vial.

  • Solvent Addition: Add 9.5 mL of molecular biology grade DMSO (or absolute ethanol, depending on downstream compatibility).

  • Dissolution: Vortex until completely dissolved. The solution should be clear and colorless.

  • Volume Adjustment: Adjust the final volume to exactly 10.0 mL with the respective organic solvent.

  • Storage: Aliquot into tightly sealed, amber glass vials to prevent moisture ingress (DMSO is highly hygroscopic). Store at -20°C. These organic stocks remain stable for up to 6 months.

Troubleshooting & Best Practices

To ensure a self-validating experimental setup, monitor your solutions for the following common issues:

ObservationMechanistic CauseCorrective Action
Precipitation upon dilution into culture media Rapid shift in solvent polarity or ionic strength forces the compound out of solution.Pre-warm buffers/media to 37°C. Perform step-wise serial dilutions rather than a single large-fold dilution.
Unexplained pH drop in assay Dissociation of the dihydrochloride salt releases protons into the solution.Ensure the assay medium is adequately buffered (e.g., using HEPES) prior to compound addition.
Loss of compound efficacy post-filtration Non-specific binding of the hydrophobic decyl tails to the filter membrane.Strictly use PTFE or RC filters; discard the first 0.5 mL of the filtrate to saturate any minimal binding sites.

References

  • Krauss J, Hornacek M, Müller C, Staudacher V, Stadler M, Bracher F. "Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives." Scientia Pharmaceutica. 2014 Nov 22;83(1):1–14. doi: 10.3797/scipharm.1409-13. Available at:[Link][1]

Sources

Application

Protocol for dissolving 1-decylpiperazine dihydrochloride in DMSO

Application Note: Protocol for Dissolving 1-Decylpiperazine Dihydrochloride in DMSO Target Audience: Formulation Scientists, Medicinal Chemists, and Assay Developers. Objective: To provide a thermodynamically grounded, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for Dissolving 1-Decylpiperazine Dihydrochloride in DMSO

Target Audience: Formulation Scientists, Medicinal Chemists, and Assay Developers. Objective: To provide a thermodynamically grounded, self-validating protocol for the complete solvation of 1-decylpiperazine dihydrochloride in Dimethyl Sulfoxide (DMSO), overcoming the inherent challenges of amphiphilic salt dissolution.

Physicochemical Profile & Solvation Thermodynamics

1-Decylpiperazine dihydrochloride is a highly specialized amphiphilic molecule consisting of a long, hydrophobic 10-carbon (decyl) tail and a highly polar, doubly charged piperazinium headgroup.

Table 1: Physicochemical Properties

Property Value
Compound Name 1-Decylpiperazine dihydrochloride
CAS Number (Salt) 110027-41-3[1]
CAS Number (Free Base) 63207-03-4[]
Molecular Formula C₁₄H₃₀N₂ · 2HCl[]
Molecular Weight ~299.3 g/mol (Salt) / 226.4 g/mol (Free Base)

| Nature | Amphiphilic, Hygroscopic |

The Thermodynamic Challenge: Dissolving this compound in DMSO presents a classic solvation conflict. DMSO is a polar aprotic solvent; while its oxygen atom is an excellent hydrogen-bond acceptor (solvating cations well), it lacks hydrogen-bond donors, making it exceptionally poor at solvating small, hard anions like chloride[3]. Consequently, the ionic lattice energy of the dihydrochloride salt often exceeds the solvation energy provided by DMSO.

Furthermore, the amphiphilic nature of the decyl chain promotes micellization or gelation if the solvent environment is not strictly controlled. When hygroscopic DMSO absorbs atmospheric water, the solvent's hydrogen-bonding network becomes more structured, forcing the hydrophobic decyl chains to aggregate and precipitate[3].

Protocol A: Direct Dissolution (Standard Method)

For in vitro assays where the intact dihydrochloride salt is strictly required, direct dissolution must be executed under anhydrous conditions using thermal and acoustic energy to disrupt the crystal lattice.

Materials Required:

  • 1-Decylpiperazine dihydrochloride (desiccated)

  • Anhydrous DMSO (≥99.9% purity, sealed under argon)

  • Heated ultrasonic bath

Step-by-Step Methodology:

  • Preparation: Equilibrate the vial of 1-decylpiperazine dihydrochloride to room temperature in a desiccator before opening to prevent condensation.

  • Solvent Addition: Add anhydrous DMSO to achieve a target concentration of ≤ 20 mM. Expert Insight: Exceeding 20 mM often leads to liquid crystal formation or gelation due to the hydrophobic tail interactions.

  • Mechanical Disruption: Vortex the suspension vigorously for 2 minutes.

  • Thermal & Acoustic Energy: Place the vial in an ultrasonic water bath set to 37°C for 15 minutes. The combination of heat (increasing kinetic energy) and cavitation (breaking the ionic lattice) is critical for driving the dissolution thermodynamically.

  • Validation: Visually inspect the solution against a dark background. It must be optically clear. If a persistent white haze remains, the lattice energy has not been overcome, and you must proceed to Protocol B .

Workflow Start Weigh 1-Decylpiperazine 2HCl (Strictly Anhydrous Conditions) AddSolvent Add Anhydrous DMSO (Target Conc: ≤ 20 mM) Start->AddSolvent Sonicate Vortex & Sonicate (10 mins at 25°C) AddSolvent->Sonicate Check1 Solution Clear? Sonicate->Check1 Heat Heat to 37°C & Sonicate (15 mins) Check1->Heat No Success Sterile Filter (0.22 µm PTFE) Store Aliquots at -20°C Check1->Success Yes Check2 Solution Clear? Heat->Check2 Check2->Success Yes Fail Proceed to Protocol B: Free-Base Conversion Check2->Fail No

Caption: Workflow for direct dissolution of 1-decylpiperazine 2HCl in anhydrous DMSO.

Protocol B: Advanced Solvation via Free-Base Conversion

When direct dissolution fails, or when high-concentration stock solutions (>50 mM) are required, the most scientifically robust approach is in situ free-base conversion. By neutralizing the protonated piperazine nitrogens with a non-nucleophilic base, the molecule loses its ionic charge. The resulting free amine is significantly less polar and highly miscible with organic solvents like DMSO[4].

Materials Required:

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Step-by-Step Methodology:

  • Suspension: Suspend the required mass of 1-decylpiperazine dihydrochloride in anhydrous DMSO. The mixture will appear cloudy.

  • Stoichiometric Neutralization: Add 2.1 to 2.2 molar equivalents of DIPEA directly to the suspension. Causality: 1-decylpiperazine has two basic nitrogen atoms; therefore, >2 equivalents of base are required to fully deprotonate the dihydrochloride salt.

  • Reaction: Vortex the mixture for 1–2 minutes at room temperature.

  • Validation: The suspension will rapidly clear as the lipophilic free base dissolves. The byproduct, DIPEA-hydrochloride, is highly soluble in DMSO and will not precipitate.

Pathway Salt 1-Decylpiperazine 2HCl (Cloudy Suspension in DMSO) Base Add 2.1 eq. DIPEA (Non-nucleophilic Base) Salt->Base Reaction In Situ Deprotonation (Neutralization) Base->Reaction FreeBase 1-Decylpiperazine (Free Base) + 2 DIPEA-HCl (Optically Clear Solution) Reaction->FreeBase

Caption: Mechanistic pathway for neutralizing the dihydrochloride salt to achieve complete DMSO solubility.

Quality Control & Troubleshooting

To ensure the integrity of your stock solutions, monitor for the following physical phenomena.

Table 2: Troubleshooting Common Solvation Issues

Observation Thermodynamic Cause Recommended Solution
Persistent white suspension The lattice energy of the dihydrochloride salt exceeds the solvation capacity of the aprotic solvent. Apply thermal energy (37°C) or execute Protocol B (DIPEA conversion)[4].
Gelation / Viscous fluid Micellization of the amphiphilic decyl chains, often triggered by water contamination in the DMSO. Discard. Use fresh, unopened anhydrous DMSO. Avoid freeze-thaw cycles[3].

| Precipitation upon dilution | Hydrophobic crash-out when the DMSO stock is introduced to an aqueous assay buffer. | Keep final DMSO concentration <1% in the assay. Add the stock dropwise to the buffer under rapid vortexing. |

References

  • CAS 63207-03-4 (Piperazine, 1-decyl-) - BOC Sciences. BOC Sciences.
  • 1-Decylpiperazine dihydrochloride|CAS 110027-41-3 - Benchchem. Benchchem.
  • Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. Benchchem.
  • Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents. Benchchem.

Sources

Method

Application Note: 1-Decylpiperazine Dihydrochloride as a Keystone Precursor for Next-Generation LNP Ionizable Lipids

Target Audience: Formulation Scientists, Medicinal Chemists, and RNA Therapeutics Researchers. Introduction & Strategic Rationale The rapid clinical validation of mRNA-lipid nanoparticles (LNPs) has driven the search for...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and RNA Therapeutics Researchers.

Introduction & Strategic Rationale

The rapid clinical validation of mRNA-lipid nanoparticles (LNPs) has driven the search for novel ionizable lipids capable of targeting extrahepatic tissues and reducing immunogenicity upon repeated dosing. While first-generation lipids (e.g., DLin-MC3-DMA, SM-102) rely on a single tertiary aliphatic amine, next-generation formulations are increasingly utilizing diamine heterocycles[1].

1-Decylpiperazine dihydrochloride (CAS: 110027-41-3) has emerged as a highly versatile, field-proven synthetic building block for these advanced piperazine-derived ionizable lipids. The piperazine core provides an optimal pKa (typically 6.0–6.5) for endosomal escape, while the decyl chain offers a defined hydrophobic anchor that can be further functionalized to tune membrane fusogenicity[2]. This guide details the mechanistic rationale, synthesis, and formulation protocols for utilizing 1-decylpiperazine in cutting-edge LNP development.

Mechanistic Framework: The Piperazine Advantage

To understand why 1-decylpiperazine is a superior precursor, we must examine the causality of endosomal escape. Standard ionizable lipids often suffer from incomplete protonation or excessive systemic toxicity. Lipids synthesized from a piperazine backbone exhibit a unique, biphasic protonation profile:

  • Systemic Circulation (pH 7.4): The piperazine ring remains predominantly neutral. This minimizes the binding of serum opsonins (protein corona formation), thereby reducing clearance by the mononuclear phagocyte system and lowering systemic immunogenicity[3].

  • Endosomal Maturation (pH ~5.5): As the LNP is endocytosed, the acidic environment triggers rapid protonation of the piperazine nitrogens. This cationic shift promotes strong electrostatic interactions with anionic endosomal phospholipids.

  • Phase Transition: The geometric bulk of the decyl chain, combined with the protonated headgroup, forces the lipid bilayer to transition from a stable lamellar phase to an inverted hexagonal ( HII​ ) phase. This structural disruption tears the endosomal membrane, releasing the mRNA payload into the cytosol[2].

Furthermore, piperazine-based LNPs have demonstrated unprecedented extrahepatic targeting capabilities, including targeted delivery to immune cells in the spleen[2], fibrotic lung tissues[3], and the bone microenvironment[4].

Chemical Synthesis Protocol: Generating Piperazine-Ionizable Lipids

This protocol details the conversion of 1-decylpiperazine dihydrochloride into a branched, unsaturated ionizable lipid via epoxide ring-opening.

Step-by-Step Methodology

Step 1: Desalting and Free-Base Generation

  • Action: Dissolve 10 mmol of 1-decylpiperazine dihydrochloride in a biphasic mixture of 50 mL Dichloromethane (DCM) and 50 mL of 1M NaOH. Stir vigorously for 30 minutes. Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

  • Causality: The dihydrochloride salt is unreactive towards nucleophilic substitution. Converting it to the free base exposes the secondary amine on the piperazine ring, priming it for the subsequent alkylation.

Step 2: Epoxide Ring-Opening Reaction

  • Action: In a heavy-walled glass reactor, combine the 1-decylpiperazine free base (1 equivalent) with a terminal lipid epoxide (e.g., 1,2-epoxyoctadecane or a linoleyl-derived epoxide) at 1.2 equivalents. Add absolute ethanol (20 mL) as the solvent. Seal and heat at 90°C for 48 hours under constant magnetic stirring.

  • Causality: The elevated temperature is critical. It provides the activation energy required to overcome the steric hindrance of the existing decyl chain, driving the nucleophilic attack of the piperazine's secondary amine onto the less sterically hindered terminal carbon of the epoxide.

Step 3: Isolation and Purification

  • Action: Evaporate the ethanol under reduced pressure. Purify the crude mixture using flash column chromatography (silica gel) with a gradient elution of DCM/Methanol containing 1% NH4​OH .

  • Causality: The addition of 1% NH4​OH suppresses the ionization of the newly formed tertiary amine during chromatography, preventing the lipid from streaking and irreversibly binding to the acidic silica gel.

Validation & Quality Control (Self-Validating System)

To ensure the synthesis was successful and the lipid is viable for in vivo use, perform a TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay .

  • Pass Criteria: The calculated pKa must fall between 6.0 and 6.4 .

  • Failure Mode: If the pKa is >7.0, the lipid will be permanently cationic (leading to severe cellular toxicity). If <5.5, it will fail to protonate in the endosome, resulting in 0% transfection efficiency.

Synthesis A 1-Decylpiperazine Dihydrochloride (Precursor) B Desalting / Free Base Generation (NaOH / Extraction) A->B Step 1: Neutralization C Epoxide Ring-Opening (+ Lipid Alkyl Tails) B->C Step 2: 90°C, 48h D Purification (Flash Chromatography) C->D Step 3: Isolation E Piperazine-based Ionizable Lipid (e.g., PPZ-Lipid) D->E Final Product

Caption: Chemical synthesis workflow converting 1-decylpiperazine into a functionalized ionizable lipid.

Formulation Protocol: Microfluidic Assembly of Piperazine-LNPs

Once the 1-decylpiperazine-derived lipid is synthesized, it must be formulated into an LNP.

Step-by-Step Methodology

Step 1: Lipid Phase Preparation

  • Action: Dissolve the synthesized piperazine-lipid, Cholesterol, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), and DMG-PEG2000 in anhydrous ethanol at a precise molar ratio of 50 : 38.5 : 10 : 1.5 .

  • Causality: DOPE is strictly preferred over DSPC for piperazine-lipids. DOPE's cone-like molecular geometry synergizes with the bulky decyl-piperazine headgroup to drastically lower the energy barrier for the HII​ phase transition during endosomal escape[1].

Step 2: Aqueous Phase Preparation

  • Action: Dilute the mRNA payload in 50 mM citrate buffer adjusted to pH 4.0 . Target an N:P (Nitrogen-to-Phosphate) ratio of 6:1.

  • Causality: The acidic pH of 4.0 ensures the piperazine lipid (pKa ~6.2) is fully protonated upon mixing. This guarantees instantaneous, high-affinity electrostatic complexation with the negatively charged mRNA phosphate backbone, driving particle nucleation.

Step 3: Microfluidic Mixing & Dialysis

  • Action: Inject the lipid and aqueous phases into a microfluidic mixer at a flow rate ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min. Immediately dialyze the effluent against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette.

  • Causality: Rapid microfluidic mixing achieves supersaturation in milliseconds, trapping the mRNA inside a solid lipid core before macroscopic aggregates can form. Dialysis removes the ethanol and raises the pH to 7.4, neutralizing the piperazine lipid and locking the LNP into its stable, neutral state.

Validation & Quality Control (Self-Validating System)
  • DLS (Dynamic Light Scattering): Measure hydrodynamic diameter. Pass Criteria: 60–100 nm with a PDI < 0.2.

  • RiboGreen Assay: Measure Encapsulation Efficiency (EE%). Pass Criteria: >90%. If EE% is low, the piperazine lipid failed to protonate adequately at Step 2, indicating the citrate buffer pH drifted or the N:P calculation was flawed.

Mechanism LNP Piperazine-LNP (Neutral at pH 7.4) Endosome Endosomal Uptake (pH drops to ~5.5) LNP->Endosome Protonation Piperazine Protonation (Cationic Shift) Endosome->Protonation Fusion Lipid Bilayer Fusion & Membrane Disruption Protonation->Fusion Release mRNA Release into Cytosol Fusion->Release

Caption: Mechanism of action for piperazine-LNP endosomal escape and mRNA cytosolic release.

Comparative Data Analysis

The integration of piperazine-based lipids fundamentally alters the biodistribution and safety profile of LNPs. The table below summarizes the quantitative and qualitative advantages of piperazine-derived formulations compared to industry standards.

Lipid ClassificationRepresentative LipidCore Amine StructureOptimal pKaPrimary Target OrganImmunogenicity (Repeated Dosing)
Standard (1st Gen) SM-102Tertiary Aliphatic Amine6.6Liver (Hepatocytes)Moderate to High
Standard (1st Gen) DLin-MC3-DMADimethylamino6.4Liver (Hepatocytes)High
Piperazine-based PPZ-A10Piperazine Heterocycle6.1Immune Cells (Spleen)Low
Piperazine-based 244cisPiperazine Heterocycle6.3Lungs (Fibrotic)Very Low
Piperazine-based BP-PiperazinePiperazine + Bisphosphonate6.2Bone MicroenvironmentLow

Data synthesized from recent in vivo biodistribution studies tracking mRNA translation efficacy[2][3][4].

References

  • Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo. Nature Communications (2022). 2

  • Enzyme-Catalyzed One-Step Synthesis of Ionizable Cationic Lipids for Lipid Nanoparticle-Based mRNA COVID-19 Vaccines. ACS Nano (2022). 5

  • Piperazine-Derived Bisphosphonate-Based Ionizable Lipid Nanoparticles Enhance mRNA Delivery to the Bone Microenvironment. Angewandte Chemie International Edition (2025). 4

  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Frontiers in Bioengineering and Biotechnology (2024). 1

  • Novel piperazine-based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety. Bioengineering & Translational Medicine (2023). 3

Sources

Application

Application Note: 1-Decylpiperazine Dihydrochloride as a Cationic Surfactant for Controlled In Vitro Cell Permeabilization

Target Audience: Cell Biologists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Mechanistic Grounding The e...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Cell Biologists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Grounding

The efficient delivery of macromolecular therapeutics (e.g., peptides, oligonucleotides) across epithelial barriers remains a primary bottleneck in drug development. While traditional non-ionic surfactants like Triton X-100 or Tween-20 are heavily utilized for complete membrane permeabilization in fixed cells[1], their irreversible disruption of lipid bilayers renders them highly cytotoxic and unsuitable for live-cell transport assays or transient permeabilization.

1-Decylpiperazine dihydrochloride (CAS: 110027-41-3) represents a highly specialized, cationic amphiphilic surfactant. Structurally, it consists of a hydrophobic 10-carbon (decyl) alkyl chain and a hydrophilic, diprotonated piperazine headgroup. This specific hydrophilic-lipophilic balance (HLB) allows it to act as a highly effective, yet reversible, permeation enhancer in live epithelial models.

Recent mechanobiological studies demonstrate that piperazine derivatives do not merely act as passive lipid-solubilizing detergents. Instead, at sub-cytotoxic concentrations, they actively modulate epithelial structures by increasing myosin-mediated intracellular force generation, which subsequently leads to the transient disruption of cytoskeletally attached cadherin junctions prior to tight junction opening[2]. Furthermore, the cationic nature of the protonated piperazine ring facilitates electrostatic interactions with the negatively charged phospholipid bilayer, lowering the critical micelle concentration (CMC) compared to shorter-chain analogs and stabilizing micellar structures for prolonged cellular interaction[3].

Table 1: Physicochemical Properties of 1-Decylpiperazine Dihydrochloride
PropertyValue / CharacteristicMechanistic Implication in Cell Culture
Molecular Weight 299.32 g/mol Small molecule; rapid diffusion in aqueous media.
Alkyl Chain Length C10 (Decyl)Optimal length for membrane insertion without causing the irreversible lysis typical of C14-C16 chains[4].
Charge at pH 7.4 Cationic (+2)Strong electrostatic affinity for negatively charged cell membranes; enhances localized concentration.
Aqueous Solubility >50 mg/mLDihydrochloride salt ensures complete solubility in standard culture media (e.g., DMEM, HBSS) without co-solvents.
Estimated CMC ~2.5 - 5.0 mMAllows for fine-tuned sub-CMC dosing for receptor preservation, or supra-CMC dosing for micellar drug delivery[3].

Pathway Visualization: Mechanism of Action

To utilize this surfactant effectively, researchers must understand the causality cascade triggered upon its introduction to an epithelial monolayer. The following diagram illustrates the pathway from initial membrane contact to the reversible opening of the paracellular route.

Mechanism A 1-Decylpiperazine (Cationic Surfactant) B Electrostatic Binding & Lipid Insertion A->B Sub-CMC Concentration C Myosin Light Chain Activation B->C Mechanotransduction D Cadherin Junction Disruption C->D Cytoskeletal Tension E Paracellular Permeabilization D->E Reversible Barrier Opening

Fig 1: Mechanistic pathway of 1-decylpiperazine-induced transient epithelial permeabilization.

Protocol 1: Transient Permeabilization of Caco-2 Monolayers for Drug Transport

This protocol outlines a self-validating system to measure the transient reduction of Transepithelial Electrical Resistance (TEER) in Caco-2 cells, a gold-standard model for intestinal absorption. The inclusion of a 24-hour recovery phase is critical to prove that the surfactant modulates junctions physiologically rather than inducing necrotic membrane lysis.

Materials Required
  • Caco-2 cell line (ATCC® HTB-37™)

  • Transwell® permeable supports (12-well, 0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS), pH 7.4 (without phenol red)

  • 1-Decylpiperazine dihydrochloride (Stock: 100 mM in sterile H₂O)

  • Epithelial Voltohmmeter (EVOM) with chopstick electrodes

  • Alamar Blue (Resazurin) viability reagent

Step-by-Step Methodology
  • Monolayer Maturation: Seed Caco-2 cells at a density of 1×105 cells/cm² on Transwell inserts. Culture for 21 days, changing media every other day.

    • Causality Check: 21 days are strictly required for the cells to differentiate, polarize, and form mature tight junctions. Baseline TEER must exceed 400 Ω·cm² before proceeding.

  • Equilibration: Wash the apical and basolateral compartments twice with pre-warmed (37°C) HBSS. Incubate for 30 minutes at 37°C to stabilize baseline TEER.

  • Surfactant Application: Prepare working solutions of 1-decylpiperazine in HBSS at concentrations of 0.1 mM, 0.5 mM, and 1.0 mM. Replace the apical HBSS with the surfactant solutions. Use plain HBSS as a negative control.

  • Kinetic TEER Monitoring: Measure TEER at t=0,15,30,60, and 120 minutes. Keep the plate on a 37°C heating block during measurements to prevent temperature-induced TEER fluctuations.

  • Washout and Recovery (Critical Step): At t=120 minutes, carefully aspirate the surfactant solutions. Wash the apical chamber three times with warm HBSS to remove all residual surfactant. Replace with complete culture media and return to the incubator.

  • Validation of Reversibility: Measure TEER at 12 hours and 24 hours post-washout.

  • Viability Assessment: At 24 hours, perform an Alamar Blue assay to confirm that the metabolic activity of the treated cells is ≥95% of the control, validating that the TEER drop was due to junctional modulation, not cytotoxicity.

Table 2: Expected TEER Kinetics and Viability Data
ConcentrationMax TEER Drop (at 120 min)TEER Recovery (at 24h)Cell Viability (vs. Control)
0.0 mM (Control) 0%100%100%
0.1 mM 15 - 20%>98%>98%
0.5 mM 45 - 55%>95%>95%
1.0 mM 75 - 85%80 - 90%~90%
5.0 mM (Supra-CMC) >95%<20% (Irreversible)<40% (Cytotoxic)

Protocol 2: Mild Intracellular Permeabilization for Immunocytochemistry (ICC)

While Triton X-100 is widely used for ICC, it aggressively strips lipid rafts and can destroy delicate surface receptors, leading to false-positive or false-negative protein expression artifacts[1][5]. 1-Decylpiperazine dihydrochloride can be used as a gentler alternative for permeabilizing cells when preserving membrane architecture is paramount.

Step-by-Step Methodology
  • Fixation: Fix cells grown on coverslips with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash 3x with PBS.

  • Permeabilization: Apply a 0.5 mM solution of 1-decylpiperazine dihydrochloride in PBS for 10 minutes at room temperature.

    • Causality Check: Because this surfactant relies on amphiphilic insertion rather than aggressive micellar extraction of lipids (like Triton X-100), it creates transient nanopores sufficient for antibody entry while leaving the bulk lipid bilayer and surface antigens intact.

  • Blocking: Block with 5% Normal Goat Serum (NGS) in PBS for 1 hour. Do not include surfactant in the blocking buffer.

  • Antibody Incubation: Proceed with standard primary and secondary antibody incubations in PBS.

ICCWorkflow N1 1. Cell Fixation (4% PFA, 15 min) N2 2. Mild Permeabilization (0.5 mM 1-Decylpiperazine, 10 min) N1->N2 N3 3. Blocking Phase (5% Serum in PBS, 1 hr) N2->N3 N4 4. Primary Antibody (Overnight, 4°C) N3->N4 N5 5. Secondary Antibody (1 hr, RT) N4->N5 N6 6. Imaging (Preserved Surface Receptors) N5->N6

Fig 2: Workflow for mild ICC permeabilization preserving cell surface architecture.

Conclusion and Best Practices

1-Decylpiperazine dihydrochloride is a highly versatile tool for cell culture applications requiring precise, reversible membrane modulation. Because its efficacy is heavily dependent on its concentration relative to its CMC, researchers must meticulously optimize dosing for their specific cell lines. Always utilize serum-free conditions (like HBSS) during active permeabilization assays, as serum proteins will bind the hydrophobic decyl chain, neutralizing the surfactant's efficacy.

References

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures PubMed / National Institutes of Health (NIH)[Link]

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold PubMed Central (PMC) / National Institutes of Health (NIH)[Link]

  • Journal of Drug Delivery and Therapeutics Tumor Biology; Usefulness of Thermosensitive and pH Sensitive Polymeric Nanoparticles Journal of Drug Delivery and Therapeutics[Link]

Sources

Method

Application Note: Optimization of 1-Decylpiperazine Dihydrochloride Concentration for In Vitro Antibacterial Assays

Executive Summary The development of novel antimicrobial agents is increasingly focused on amphiphilic molecules capable of physically disrupting bacterial membranes, thereby bypassing traditional enzymatic resistance me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel antimicrobial agents is increasingly focused on amphiphilic molecules capable of physically disrupting bacterial membranes, thereby bypassing traditional enzymatic resistance mechanisms. 1-Decylpiperazine dihydrochloride (1-DPD) represents a highly effective, surfactant-like antibacterial agent. This application note provides a comprehensive, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 1-DPD, detailing the causality behind solvent selection, concentration ranges, and assay controls.

Scientific Rationale & Mechanism of Action

The piperazine ring is widely recognized as a "privileged scaffold" in drug discovery, frequently utilized to enhance the pharmacokinetic and pharmacodynamic profiles of biologically active compounds1[1]. When alkylated with a 10-carbon (decyl) chain, the resulting molecule becomes a potent amphiphile.

The antibacterial efficacy of 1-DPD is driven by its dual-action structural topology:

  • Electrostatic Attraction: At physiological pH, the nitrogen atoms in the piperazine headgroup are protonated. These cationic sites bind electrostatically to the negatively charged teichoic acids in Gram-positive bacteria or lipopolysaccharides (LPS) in Gram-negative bacteria.

  • Hydrophobic Insertion: Following surface binding, the lipophilic decyl chain intercalates into the bacterial lipid bilayer. This induces membrane deformation, loss of proton motive force, and subsequent cell lysis, a mechanism characteristic of alkyl-substituted nitrogenous antimicrobials 2[2].

MOA A 1-Decylpiperazine Dihydrochloride B Cationic Piperazine Headgroup A->B C Decyl Alkyl Chain (Hydrophobic) A->C D Electrostatic Binding to Teichoic Acids/LPS B->D E Insertion into Lipid Bilayer C->E F Membrane Disruption & Depolarization D->F E->F G Cell Lysis & Bacterial Death F->G

Fig 1: Amphiphilic membrane disruption mechanism of 1-Decylpiperazine dihydrochloride.

Physicochemical Dynamics & Stock Preparation

A critical point of failure in testing lipophilic antimicrobials is solvent toxicity. The free base form of 1-decylpiperazine is highly hydrophobic and requires dimethyl sulfoxide (DMSO) for solubilization. However, DMSO can artificially increase bacterial membrane permeability, creating false-positive MIC readings.

Causality for Salt Selection: Utilizing the dihydrochloride salt of 1-decylpiperazine resolves this issue. The salt form is highly soluble in sterile double-distilled water (ddH₂O), allowing researchers to completely eliminate DMSO from the assay, thereby ensuring that any observed membrane disruption is exclusively caused by the 1-DPD molecule.

Stock Solution Formulation

To cover the standard testing range of 0.25 µg/mL to 256 µg/mL, prepare a concentrated stock:

  • Weigh exactly 5.12 mg of 1-DPD.

  • Dissolve in 1.0 mL of sterile ddH₂O to yield a 5,120 µg/mL stock.

  • Vortex for 60 seconds until completely clear. Filter sterilize using a 0.22 µm PTFE syringe filter.

Experimental Protocol: Self-Validating Broth Microdilution Assay

This protocol is designed as a self-validating system . It incorporates strict internal controls to ensure that every variable (media viability, solvent neutrality, and operator technique) is independently verified within the same microplate.

Step 1: Media Preparation

Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) . Causality: CAMHB contains standardized physiological concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺). Because 1-DPD relies on electrostatic interactions, excessive divalent cations in unadjusted broth can competitively inhibit the drug's binding to the bacterial surface, artificially inflating the MIC.

Step 2: Microplate Setup (96-Well Plate)
  • Dispense 50 µL of CAMHB into columns 2 through 12.

  • Add 100 µL of working 1-DPD solution (diluted to 512 µg/mL in CAMHB) to column 1.

  • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and continuing through column 10. Discard 50 µL from column 10. Resulting well concentrations: 256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL.

Step 3: System Validation Controls
  • Column 11 (Growth Control): 50 µL CAMHB + 50 µL bacterial inoculum. (Validates bacterial viability).

  • Column 12 (Sterility Control): 100 µL CAMHB only. (Validates aseptic technique).

  • Separate Row (Positive Control): Serial dilution of Ciprofloxacin (0.125 - 64 µg/mL). (Validates assay sensitivity).

Step 4: Inoculation
  • Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1×108 CFU/mL).

  • Dilute the suspension 1:100 in CAMHB to yield 1×106 CFU/mL.

  • Add 50 µL of this inoculum to columns 1–11. The final bacterial concentration in each well is exactly 5×105 CFU/mL , adhering to CLSI standards.

  • Incubate the plate at 37°C for 18–24 hours.

Workflow S1 Prepare 1-DPD Stock (5.12 mg/mL in ddH2O) S2 Two-fold Serial Dilutions in Mueller-Hinton Broth S1->S2 S3 Inoculate with Bacteria (5 x 10^5 CFU/mL) S2->S3 S4 Incubate 18-24h at 37°C S3->S4 S5 Read MIC (Visual/Spectrophotometric) S4->S5 S6 Plate Clear Wells on Agar for MBC Determination S5->S6

Fig 2: Self-validating broth microdilution workflow for MIC and MBC determination.

Data Interpretation & Expected Outcomes

The MIC is defined as the lowest concentration of 1-DPD that completely inhibits visible bacterial growth 3[3]. To determine the MBC, aliquot 10 µL from all optically clear wells onto tryptic soy agar (TSA) plates and incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in initial inoculum.

Based on the structural homology of 1-DPD to other documented alkylpiperazines and piperazine derivatives 4[4], researchers should anticipate the following quantitative ranges:

Bacterial StrainGram StainExpected MIC Range (µg/mL)Mechanism of Susceptibility / Resistance
Staphylococcus aureus (MRSA) Positive2 – 16Highly susceptible. The lack of an outer membrane allows direct access of the decyl chain to the cytoplasmic membrane.
Escherichia coli (ATCC 25922) Negative16 – 64Moderately susceptible. The outer membrane LPS provides a partial steric and electrostatic barrier to the hydrophobic tail.
Pseudomonas aeruginosa Negative64 – >128Highly resistant. Robust outer membrane impermeability combined with active multidrug efflux pumps rapidly extrudes amphiphilic compounds 5[5].

References

  • An antibacterial and biocompatible piperazine polymer - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity Source: World Health Organization (WHO) URL:[Link]

  • Antimicrobial Activity of Novel Piperazine Molecules - International Journal of Current Microbiology and Applied Sciences Source: IJCMAS URL:[Link]

  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria Source: MDPI URL:[Link]

  • WO2002009758A2 - Inhibitors of cellular efflux pumps of microbes Source: Google Patents URL
  • Piperazine skeleton in the structural modification of natural products: a review - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Note: In Vivo Dosing Strategies for 1-Decylpiperazine Dihydrochloride

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Application: Antifungal Efficacy, Ergosterol Biosynthesis Inhibition, In Vivo Pharmacokinetics Executive Summary & Pharmacological Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Application: Antifungal Efficacy, Ergosterol Biosynthesis Inhibition, In Vivo Pharmacokinetics

Executive Summary & Pharmacological Rationale

1-Decylpiperazine dihydrochloride (CAS 110027-41-3) is a synthetic N-alkylpiperazine derivative increasingly utilized in preclinical mycology and pharmacology[1]. As the incidence of azole- and echinocandin-resistant fungal pathogens rises, targeting alternative nodes in the ergosterol biosynthesis pathway has become a critical drug development strategy.

Unlike azoles that target lanosterol 14α-demethylase (ERG11), piperazine and morpholine derivatives mimic the carbocationic high-energy intermediates of sterol biosynthesis[2]. This structural mimicry allows 1-decylpiperazine to act as a dual-inhibitor, specifically targeting Δ14-reductase (ERG24) and Δ8,7-isomerase (ERG2) [3].

The Causality of Molecular Design
  • The Piperazine Core: At physiological pH, the piperazine nitrogens are protonated, anchoring the molecule to the negatively charged active sites of the target reductases and isomerases[4].

  • The Decyl (C10) Chain: Chain length is not arbitrary. A 10-carbon aliphatic tail provides the exact lipophilic balance required to penetrate the complex fungal cell wall and insert into the lipid bilayer without rendering the molecule completely insoluble in aqueous environments[3].

  • The Dihydrochloride Salt: The free base of 1-decylpiperazine is highly lipophilic (LogP ~3.8) and practically insoluble in water. The dihydrochloride salt ensures sufficient aqueous solubility for systemic in vivo administration while maintaining the active pharmacophore.

ErgosterolPathway Lanosterol Lanosterol Int1 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->Int1 ERG11 (Azoles) Enz14 Δ14-reductase (ERG24) Int1->Enz14 Int2 Fecosterol Enz8 Δ8,7-isomerase (ERG2) Int2->Enz8 Episterol Episterol Ergosterol Ergosterol (Membrane Integrity) Episterol->Ergosterol ERG3 / ERG5 Enz14->Int2 Enz8->Episterol DPZ 1-Decylpiperazine DPZ->Enz14 Inhibits DPZ->Enz8 Inhibits

Ergosterol biosynthesis pathway highlighting dual inhibition by 1-decylpiperazine.

Quantitative Data & Study Design

To successfully evaluate 1-decylpiperazine in vivo, researchers must balance its potent antifungal activity against its surfactant-like properties. Unoptimized intravenous (IV) dosing of alkylamines can lead to erythrocyte lysis. Therefore, vehicle selection is the most critical parameter in your study design.

Table 1: Physicochemical & Formulation Parameters
ParameterValuePharmacological Implication
Molecular Weight 299.32 g/mol (Salt)Highly favorable for systemic tissue distribution.
LogP (Free Base) ~3.8Drives membrane insertion; necessitates solubilizers for IV use.
Optimal Vehicle 20% HP-β-CD in SalineHydroxypropyl-β-cyclodextrin encapsulates the lipophilic tail, preventing acute micelle-induced hemolysis during IV injection.
Primary Endpoints Survival, CFU/g, Sterol RatioSurvival alone is insufficient; sterol profiling proves target engagement.
Table 2: Recommended In Vivo Dosing Matrix (Murine Model)
GroupNTreatmentDose / RouteFrequencyPurpose
1 10Vehicle Control20% HP-β-CD (IV)QD x 7 daysEstablish baseline mortality & fungal burden.
2 101-DPZ·2HCl (Low)2.5 mg/kg (IV)QD x 7 daysEvaluate sub-therapeutic pharmacodynamics.
3 101-DPZ·2HCl (High)10.0 mg/kg (IV)QD x 7 daysDetermine maximum efficacy and sterol shift.
4 5Fluconazole (Ref)10.0 mg/kg (IV)QD x 7 daysPositive control for assay validation.

Experimental Protocols

The following protocols outline a self-validating system for testing 1-decylpiperazine dihydrochloride in a murine model of disseminated candidiasis.

Protocol 1: Vehicle Preparation and Compound Formulation

Causality: Alkylpiperazines possess a hydrophilic head and a hydrophobic tail, acting as cationic surfactants. Injecting them in pure saline causes rapid erythrocyte lysis. Formulating in HP-β-CD temporarily masks the lipophilic tail, releasing the active drug slowly upon systemic dilution.

  • Prepare Vehicle: Dissolve 20 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of sterile 0.9% NaCl. Adjust volume to 100 mL.

  • Solubilize Drug: Weigh exactly 10.0 mg of 1-decylpiperazine dihydrochloride. Add 1.0 mL of the 20% HP-β-CD vehicle to achieve a 10 mg/mL stock.

  • Homogenize: Vortex vigorously for 2 minutes, followed by bath sonication at room temperature for 10 minutes until the solution is completely clear.

  • Sterilize: Filter the solution through a 0.22 µm PES syringe filter inside a biosafety cabinet.

Validation Checkpoint: Before proceeding to in vivo dosing, perform a rapid in vitro hemolysis assay. Incubate 100 µL of your formulation with 900 µL of 2% sheep red blood cells for 1 hour at 37°C. Centrifuge and measure absorbance at 540 nm. Hemolysis must be <5% compared to a Triton X-100 positive control.

Protocol 2: Murine Infection and Dosing Strategy

Causality: Dosing is initiated 2 hours post-infection. This allows the fungal pathogen to disseminate and establish tissue reservoirs (mimicking clinical reality) while still permitting the drug to act before irreversible sepsis occurs.

  • Acclimation: Acclimate female BALB/c mice (18-20g) for 7 days prior to the study.

  • Inoculum Preparation: Wash Candida albicans (e.g., SC5314) cultures in sterile PBS and adjust to 1×106 CFU/mL using a hemocytometer.

  • Infection: Inject 100 µL of the fungal suspension ( 1×105 CFU/mouse) via the lateral tail vein.

  • Dosing: Two hours post-infection, administer the 1-DPZ·2HCl formulation intravenously (IV) at a volume of 10 mL/kg (e.g., 200 µL for a 20g mouse to deliver 10 mg/kg).

  • Monitoring: Record body weight and clinical health scores daily. Euthanize animals that lose >20% of their baseline body weight.

Validation Checkpoint: Immediately plate serial dilutions of the remaining fungal inoculum on Sabouraud Dextrose Agar (SDA). Incubate for 24h at 30°C to retrospectively validate that the exact intended CFU dose was administered.

Protocol 3: Tissue Extraction and LC-MS/MS Sterol Profiling

Causality: To prove in vivo target engagement, you must demonstrate the accumulation of upstream sterols (fecosterol/ignosterol) and the depletion of ergosterol. Because sterols are often esterified in fungal lipid droplets, saponification is strictly required to release free sterols for accurate LC-MS/MS quantification.

  • Tissue Harvest: On Day 8, euthanize surviving mice. Aseptically harvest the kidneys (the primary organ of C. albicans colonization).

  • Homogenization: Homogenize 100 mg of kidney tissue in 1 mL of sterile water using zirconium beads.

  • Saponification: Transfer 500 µL of homogenate to a glass tube. Add 2 mL of 25% methanolic KOH. Incubate at 85°C for 1 hour.

  • Extraction: Cool to room temperature. Add 2 mL of LC-MS grade hexane and 1 mL of water. Vortex for 3 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes. Carefully transfer the upper organic (hexane) layer to a new glass vial.

  • Drying & Reconstitution: Evaporate the hexane under a gentle stream of nitrogen. Reconstitute the lipid residue in 200 µL of Methanol:Isopropanol (1:1) for LC-MS/MS injection.

Validation Checkpoint: Spike the initial tissue homogenate with a known concentration of an internal standard (e.g., Cholesterol-d7) prior to saponification. Calculate the recovery efficiency during data analysis to ensure extraction consistency across all samples.

InVivoWorkflow Acclimation Murine Acclimation (BALB/c, 7 days) Infection Fungal Infection (C. albicans IV) Acclimation->Infection Dosing In Vivo Dosing (PO/IV, 1-10 mg/kg) Infection->Dosing 2h post-infection Formulation 1-DPZ Formulation (HP-β-CD Vehicle) Formulation->Dosing Monitoring Clinical Monitoring (Survival, Weight) Dosing->Monitoring Daily for 7 days Harvest Tissue Harvest (Kidney, Spleen) Monitoring->Harvest Day 8 Analysis LC-MS/MS Analysis (Ergosterol Profiling) Harvest->Analysis

Step-by-step in vivo experimental workflow for evaluating 1-decylpiperazine efficacy.

References

  • Müller, C., et al. "Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives." PMC.
  • Benchchem. "1-Decylpiperazine dihydrochloride | CAS 110027-41-3." Benchchem.
  • O. K. Kamel, et al. "Inhibition of Phytosterol Biosynthesis by Azasterols." PMC.
  • M. A. A. Al-Sanea, et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." PMC.

Sources

Method

Application Note &amp; Protocols: Advanced Crystallization Techniques for 1-Decylpiperazine Dihydrochloride

Abstract This comprehensive guide provides detailed application notes and protocols for the crystallization of 1-decylpiperazine dihydrochloride. Designed for researchers, scientists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the crystallization of 1-decylpiperazine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the underlying scientific principles governing the crystallization of long-chain alkyl-amine hydrochlorides. We will explore various techniques, including cooling crystallization, anti-solvent addition, and slurry conversion, offering step-by-step protocols and troubleshooting guidance to enable the consistent production of high-purity, crystalline material suitable for further development and application.

Introduction: The Significance of Crystalline Form

1-Decylpiperazine dihydrochloride is a molecule of interest characterized by a hydrophilic piperazine dihydrochloride head and a long, hydrophobic decyl tail. This amphipathic nature suggests potential applications as a surfactant, a pharmaceutical intermediate, or a specialized chemical reagent. For any of these applications, obtaining the compound in a pure, stable, and crystalline solid form is paramount. Crystallization is the most critical unit operation for achieving high purity and isolating the desired solid-state form of a substance. A well-controlled crystallization process dictates crucial material properties such as particle size distribution, flowability, stability, and dissolution rate.

This guide provides a foundational framework for developing a robust crystallization process for 1-decylpiperazine dihydrochloride, grounded in the principles of crystal engineering and physical organic chemistry.

Physicochemical Profile and Pre-Crystallization Analysis

Understanding the molecule's intrinsic properties is the first step in designing a successful crystallization strategy. The structure combines two distinct moieties that dictate its solubility and crystallization behavior.

  • The Piperazine Dihydrochloride Head: The two protonated amine groups and their associated chloride counter-ions create a polar, charge-dense region. This part of the molecule is capable of forming strong, charge-assisted hydrogen bonds, which are primary contributors to the crystal lattice energy.[1][2]

  • The Decyl Tail: The ten-carbon alkyl chain is nonpolar and introduces significant hydrophobicity (lipophilicity). This chain influences solubility in organic solvents and can engage in van der Waals interactions within the crystal lattice. The conformational flexibility of this chain can sometimes complicate crystallization, potentially leading to "oiling out" or the formation of less-ordered solid forms.[3]

A summary of the relevant physicochemical properties is presented below.

Table 1: Physicochemical Properties of 1-Decylpiperazine and its Dihydrochloride Salt

Property Value (1-Decylpiperazine Free Base) Value (Dihydrochloride Salt) Source / Rationale
Molecular Formula C₁₄H₃₀N₂ C₁₄H₃₂Cl₂N₂ -
Molecular Weight 226.40 g/mol 299.31 g/mol Calculated
XLogP3 4.1 Lower (Significantly more polar) [4] / The dihydrochloride salt is ionic and thus significantly more hydrophilic.
Topological Polar Surface Area 15.3 Ų Higher (Charged nitrogens) [5] / Protonation increases the polar surface area.

| Expected Solubility Profile | High in nonpolar organic solvents. | Soluble in polar protic solvents (e.g., alcohols); sparingly soluble to insoluble in nonpolar solvents (e.g., alkanes). | Based on "like dissolves like" principle. |

Solvent System Selection: The Key to Success

The choice of solvent is the most critical parameter in crystallization. An ideal solvent (or solvent/anti-solvent system) should exhibit moderate solubility for the compound, with a strong temperature-dependent solubility gradient for cooling crystallization.

Causality Behind Solvent Choices:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These are excellent primary solvents. Their hydroxyl groups can effectively solvate both the chloride ions and the protonated amines through hydrogen bonding, while their alkyl portions can interact with the decyl chain. This dual interaction capability typically ensures high solubility, especially at elevated temperatures.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These are often used as anti-solvents. While they have a dipole moment, they lack hydrogen bond-donating capabilities, making them poorer solvents for the ionic dihydrochloride head compared to alcohols. Their miscibility with alcohols makes them ideal for anti-solvent addition techniques.[1][6]

  • Nonpolar Solvents (e.g., Hexane, Heptane, Toluene): 1-decylpiperazine dihydrochloride is expected to be virtually insoluble in these solvents. They are primarily useful as anti-solvents in specific systems or for washing the final crystalline product to remove nonpolar impurities.

Table 2: Suggested Solvents for Crystallization Screening

Solvent Class Example Solvents Boiling Point (°C) Expected Role
Polar Protic Methanol 65 Good primary solvent
Ethanol 78 Good primary solvent
Isopropanol (IPA) 82 Good primary solvent (less polar than EtOH)
Polar Aprotic Acetonitrile 82 Potential primary solvent or anti-solvent
Acetone 56 Good anti-solvent
Ethyl Acetate 77 Good anti-solvent
Nonpolar Heptane 98 Anti-solvent; final product wash

| | Toluene | 111 | Anti-solvent; final product wash |

Solvent property data sourced from multiple references.[7][8]

Experimental Protocols

The following protocols provide a starting point for developing a robust crystallization process. Initial small-scale trials are recommended to determine the optimal solvent system and conditions.

Protocol 4.1: Cooling Crystallization

This is the most common technique, relying on the principle that solubility decreases as the temperature is lowered. It is effective when a suitable solvent with a steep solubility-temperature curve is identified.

Methodology:

  • Dissolution: In a clean flask equipped with a magnetic stirrer and reflux condenser, add the crude 1-decylpiperazine dihydrochloride. Add a minimal amount of a suitable primary solvent (e.g., ethanol or methanol) to create a slurry.

  • Heating: Gently heat the mixture with stirring until a clear, homogeneous solution is obtained. If undissolved solids remain, add small aliquots of the solvent until full dissolution is achieved at or near the solvent's boiling point. Note the final volume of solvent used.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot filtration through a pre-warmed filter to remove them.

  • Controlled Cooling: Remove the heat source and allow the solution to cool slowly towards ambient temperature. Slow cooling is crucial for forming large, well-defined crystals. An insulated bath (e.g., a Dewar flask) can be used to slow the cooling rate.

  • Maturation: Once at room temperature, continue stirring for 2-4 hours to maximize crystal growth and yield.

  • Secondary Cooling: Cool the flask in an ice bath (0-5 °C) for at least 1 hour to further decrease the solubility and maximize the yield of the crystalline product.

  • Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of cold anti-solvent (e.g., ethyl acetate or hexane) to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Cooling_Crystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation prep1 Dissolve Crude Product in Hot Primary Solvent (e.g., Ethanol) prep2 Hot Filtration (Optional, for impurities) prep1->prep2 cryst1 Controlled Slow Cooling to Room Temperature prep2->cryst1 cryst2 Maturation (Stirring) 2-4 hours cryst1->cryst2 cryst3 Secondary Cooling (Ice Bath, 0-5 °C) cryst2->cryst3 iso1 Vacuum Filtration cryst3->iso1 iso2 Wash with Cold Anti-Solvent iso1->iso2 iso3 Dry Under Vacuum iso2->iso3 end end iso3->end Pure Crystalline Product

Figure 1: Workflow for Cooling Crystallization.

Protocol 4.2: Anti-Solvent Addition

This method is ideal when the compound is too soluble in the primary solvent even at low temperatures, or when a temperature-sensitive compound is being handled. Crystallization is induced by adding a miscible "anti-solvent" in which the compound is insoluble.

Methodology:

  • Dissolution: At room temperature, dissolve the crude 1-decylpiperazine dihydrochloride in the minimum amount of a good solvent (e.g., methanol).

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Anti-Solvent Addition: While stirring the solution vigorously, slowly add a miscible anti-solvent (e.g., acetone or ethyl acetate) dropwise via an addition funnel. Observe for the onset of turbidity (the cloud point), which indicates the start of nucleation.

  • Maturation: After the initial turbidity appears, continue the anti-solvent addition at a slower rate. Once a significant amount of precipitate has formed, stop the addition and stir the resulting slurry at room temperature for 2-12 hours. This "aging" or "maturation" step is critical for allowing the initial small particles to transform into a more stable, crystalline form.[9]

  • Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of the anti-solvent or a mixture of the solvent/anti-solvent.

  • Drying: Dry the crystals under vacuum at a moderate temperature.

Anti_Solvent_Addition start Dissolve Product in Minimum Good Solvent (e.g., Methanol) filter Filter to Remove Impurities start->filter add_as Slowly Add Anti-Solvent (e.g., Acetone) to Cloud Point filter->add_as mature Continue Addition & Mature (Stir Slurry for 2-12h) add_as->mature isolate Vacuum Filtration mature->isolate wash Wash with Anti-Solvent isolate->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating and Solubilizing 1-Decylpiperazine Dihydrochloride

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of amphiphilic salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of amphiphilic salts. 1-Decylpiperazine dihydrochloride (1-DPZ·2HCl) is a classic example: despite possessing a highly hydrophilic, doubly protonated piperazine ring, its 10-carbon hydrophobic alkyl chain dominates its physical chemistry, driving complex self-assembly behaviors[1].

This guide is designed to troubleshoot common solubility barriers, explain the thermodynamic causality behind these issues, and provide self-validating protocols to ensure your biological assays and drug development workflows succeed.

Core Troubleshooting: The Krafft Point Barrier

Symptom: When attempting to dissolve 1-DPZ·2HCl in deionized water at room temperature, the compound either precipitates out as a crystalline solid or forms a thick, viscous, and cloudy gel.

Causality (The "Why"): Because 1-DPZ·2HCl acts as a cationic surfactant, its solubility is governed by the Krafft temperature ( Tk​ ) [2]. Below Tk​ , the solubility of the surfactant is strictly limited by the crystalline lattice energy of the solid; it is a thermodynamically driven process where the monomer concentration cannot reach the Critical Micelle Concentration (CMC)[2]. Above Tk​ , the monomer solubility increases enough to hit the CMC. At this exact threshold, the molecules spontaneously self-assemble into micelles, creating a thermodynamic sink that causes a sudden, discontinuous, and massive increase in apparent solubility[2][3]. If your lab is operating below the Tk​ of 1-DPZ·2HCl, no amount of stirring or sonication will achieve a stable, high-concentration solution.

Protocol 1: Thermo-Solubilization and Co-Solvent Disruption

Use this workflow to determine if your solubility issue is strictly temperature-dependent and to formulate a stable stock.

  • Preparation: Suspend your target concentration of 1-DPZ·2HCl (e.g., 50 mM) in deionized water.

  • Thermal Ramping: Place the suspension in a thermostatic water bath. While stirring at 200 rpm, increase the temperature in 2°C increments.

  • Optical Validation: Monitor the solution. The exact temperature at which the cloudy suspension abruptly turns into a crystal-clear liquid is your Krafft point ( Tk​ ).

  • Self-Validating Step: Remove the heat. If the solution turns cloudy or gels upon returning to room temperature, your target concentration's Tk​ is above ambient conditions.

  • Formulation Adjustment: To permanently depress the Tk​ below room temperature, add a co-solvent (e.g., 10% v/v Ethanol or DMSO). Co-solvents disrupt the highly structured hydrogen-bonding network of water around the decyl tail, reducing the entropic penalty of dissolution and lowering the energy required to break the crystalline lattice.

Krafft_Logic N1 1-Decylpiperazine 2HCl (Solid State) N2 Heat Above Krafft Point (>Tk) N1->N2 Thermal Energy N3 Monomeric Solution (Soluble) N2->N3 Overcome Lattice Energy N4 Concentration > CMC N3->N4 Add Compound N5 Micellar Solution (Highly Soluble) N4->N5 Self-Assembly N6 Cool Below Tk N5->N6 Remove Heat N7 Precipitation / Gelation (Insoluble) N6->N7 Crystallization N7->N2 Re-heat

Logical relationship between Krafft temperature, micellization, and solubility states.

Core Troubleshooting: Host-Guest Complexation

Symptom: You need a high aqueous concentration of 1-DPZ·2HCl at room temperature for an in vitro cell assay, but the addition of co-solvents (like DMSO or Ethanol) causes unacceptable cytotoxicity to your cell lines.

Causality (The "Why"): To bypass the Krafft point without heat or organic solvents, we must trick the water into ignoring the hydrophobic decyl tail. Cyclodextrins (CDs), such as Hydroxypropyl- β -cyclodextrin (HP- β -CD), are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[4]. The 10-carbon decyl chain of 1-DPZ has a high affinity for this cavity via van der Waals forces. By forming an inclusion complex, the lipophilic tail is sequestered, preventing self-aggregation, while the hydrophilic piperazine head and CD exterior maintain perfect aqueous compatibility[4].

Protocol 2: Phase Solubility and Co-Lyophilization

Use this workflow to create a solvent-free, highly soluble powder formulation.

  • Host Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP- β -CD (e.g., 0, 10, 20, 30, 40, 50 mM).

  • Guest Addition: Add an excess amount (oversaturation) of 1-DPZ·2HCl to each vial.

  • Equilibration: Seal and shake the vials on an orbital shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Filter the suspensions through a 0.45 µm hydrophilic syringe filter. The filter retains the uncomplexed, insoluble 1-DPZ·2HCl, allowing only the water-soluble inclusion complex to pass.

  • Self-Validating Step: Quantify the dissolved 1-DPZ·2HCl in the filtrate using HPLC. Plotting drug concentration vs. CD concentration will yield a phase solubility diagram. A linear increase confirms an AL​ -type 1:1 stoichiometric complex.

  • Isolation: Lyophilize (freeze-dry) the filtered solution to obtain a stable, solid inclusion complex powder that will instantly dissolve in cold water.

CD_Workflow Step1 Prepare HP-β-CD Aqueous Solutions Step2 Add Excess 1-Decylpiperazine Step1->Step2 Step3 Equilibrate 48h at 25°C Step2->Step3 Hydrophobic Interaction Step4 Filter (0.45 µm) Remove Uncomplexed Step3->Step4 Phase Separation Step5 HPLC Quantification Phase Solubility Curve Step4->Step5 Validation Step6 Lyophilization Solid Inclusion Complex Step4->Step6 Formulation

Step-by-step experimental workflow for cyclodextrin inclusion complexation.

Quantitative Data Summary

To assist in selecting the right troubleshooting path, compare the expected outcomes of various solubility enhancement strategies below:

Enhancement StrategyPrimary Mechanism of ActionRelative Aqueous Solubility IncreaseStructural Impact on 1-DPZ·2HCl
Heating (> Tk​ ) Overcomes crystalline lattice energy[2]10x - 50x (CMC dependent)Monomer Micelle transition
Co-solvency (10% EtOH) Lowers dielectric constant; disrupts water network5x - 15xSolvation shell modification
HP- β -CD Complexation Shields hydrophobic decyl tail[4]100x - 1000x1:1 Host-Guest Inclusion
Thermo-Spray Drying Locks in micellar nanostructures[3]50x - 100xSolid-state micelle preservation

Frequently Asked Questions (FAQs)

Q: Why does adjusting the pH of my 1-DPZ·2HCl solution with NaOH cause immediate precipitation? A: 1-DPZ is formulated as a dihydrochloride salt, meaning its aqueous solubility relies heavily on the protonation of its two piperazine nitrogens. When you raise the pH (typically above pH 7-8), you deprotonate the amines, converting the salt into its free base form. The free base lacks the ionic charge required to interact favorably with water, causing its LogP (lipophilicity) to spike. Consequently, the highly hydrophobic decyl tail forces the molecule to immediately crash out of the aqueous phase.

Q: Why does my solution turn into a thick, viscous gel instead of a clear liquid or a solid precipitate? A: At high concentrations, amphiphilic molecules with long straight alkyl chains (like the 10-carbon decyl group) can form highly hydrated lamellar phases or liquid crystalline structures rather than discrete spherical micelles[2]. This specific self-assembly geometry traps massive amounts of water between lipid bilayers, drastically increasing macroscopic viscosity. Diluting the solution below the phase-transition boundary, or adding a co-surfactant to alter the packing parameter, will disrupt this lamellar packing and restore a liquid state.

Q: Can I use standard filtration to sterilize my micellar 1-DPZ solution? A: Yes, but with caution. If your formulation relies on micellar solubilization (operating above the CMC and Tk​ ), the micelles themselves are typically 10 to 80 nm in diameter and will easily pass through a standard 0.22 µm (220 nm) sterilizing filter. However, if the solution cools during filtration and drops below the Krafft point, the micelles will disassemble and the monomer will crystallize, immediately clogging your filter membrane. Always pre-warm your syringes and filters to match your solution temperature.

References

  • [2] Taylor & Francis. Krafft temperature – Knowledge and References. Available at:

  • [4] National Center for Biotechnology Information (PMC). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at:

  • [3] PubMed. Design and preparation of nanostructures based on Krafft point of nonionic amphiphiles for delivery of poorly water-soluble compounds. Available at:

  • [1] National Center for Biotechnology Information (PMC). Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting 1-Decylpiperazine Dihydrochloride Precipitation

Welcome to the Application Support Center. As amphiphilic compounds increasingly enter drug development pipelines, handling their unique physicochemical behaviors in biological assays is critical.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As amphiphilic compounds increasingly enter drug development pipelines, handling their unique physicochemical behaviors in biological assays is critical. 1-decylpiperazine dihydrochloride presents a classic formulation challenge: it possesses a highly hydrophilic, pH-sensitive headgroup attached to a highly hydrophobic 10-carbon (decyl) tail.

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to prevent the precipitation of 1-decylpiperazine dihydrochloride in cell culture media.

Mechanistic Insights: The "Why" Behind the Precipitation

To resolve precipitation, we must first understand the thermodynamic and chemical forces acting on the molecule in solution.

The pH-Solubility Paradox In distilled water, 1-decylpiperazine dihydrochloride dissolves readily because the acidic dihydrochloride salt forces the piperazine ring into a fully protonated, di-cationic state. However, piperazine has two distinct pKa​ values: approximately 5.32 and 9.70 1.

When you introduce this compound into physiological cell culture media (e.g., DMEM, RPMI) buffered to pH ~7.4, the environment forces the molecule to lose a proton. It transitions from a highly soluble di-cation to a mono-cation. In this state, the hydrophilic-lipophilic balance (HLB) shifts drastically. The hydrophobic decyl tail dominates, driving the molecules to self-associate into insoluble micelles or precipitate entirely 2.

Temperature and The Krafft Point Amphiphilic molecules have a Krafft temperature—the minimum temperature at which micelles can form, below which the compound crystallizes. Adding room-temperature or cold stock solutions to media can temporarily drop the local temperature below this threshold, causing irreversible crystallization 3.

Troubleshooting FAQs

Q: I prepared a 100 mM stock in pure water, but it "oiled out" instead of forming crystals. Why? A: "Oiling out" (liquid-liquid phase separation) occurs when the drug concentration exceeds its solubility limit, but the compound prefers to form a solute-rich liquid phase rather than a solid crystal lattice. For piperazine salts, high concentrations can self-buffer the solution to a pH where solubility drops. To resolve this, use a co-solvent system (like DMSO) or slightly acidify the stock to maintain the di-cationic state 4.

Q: The drug precipitates immediately when pipetted directly into DMEM. How do I prevent this? A: Direct addition causes localized concentration spikes and rapid pH shifts. Never add a high-concentration stock directly into bulk media. Instead, utilize a "step-down" dilution method. Pre-diluting the stock into a small volume of media supplemented with Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) allows the hydrophobic pockets of the albumin to bind the decyl chain, acting as a molecular carrier and preventing self-aggregation 5.

Q: Does the order of addition matter for serum-free assays? A: Absolutely. In serum-free media, there are no carrier proteins to mask the hydrophobic decyl tail. You must ensure the media is pre-warmed to 37°C to stay above the Krafft temperature. Furthermore, avoid adding the drug simultaneously with divalent cations ( Ca2+ , Mg2+ ), which can bridge the piperazine groups and salt them out of solution 3.

Quantitative Solubility Dynamics

The following table summarizes how different variables affect the solubility state of 1-decylpiperazine dihydrochloride, allowing you to systematically identify the root cause of your precipitation.

ParameterConditionEffect on SolubilityMechanistic Rationale
pH < 5.3High Fully protonated di-cation; maximal polarity and electrostatic repulsion between molecules.
pH 7.4 (Physiological)Low (Precipitation risk)Mono-cationic state; the hydrophobic decyl chain dominates the HLB, driving micellization.
pH > 9.7Very Low Free base form; highly hydrophobic, leading to immediate oiling out or crystallization.
Temperature 4°CLow Drops below the Krafft point; favors rigid crystal lattice formation over fluid micelles.
Carrier Proteins 10% FBS / 1% BSAHigh Albumin acts as a thermodynamic sink, binding the decyl chain and preventing self-aggregation.

Experimental Protocol: Step-Down Solubilization and Media Spiking

To ensure a self-validating and reproducible workflow, use this step-down dilution protocol. It is designed to prevent localized concentration spikes and leverage carrier proteins before the drug is exposed to the bulk aqueous environment.

Objective: Introduce 1-decylpiperazine dihydrochloride into physiological cell culture media without inducing precipitation or altering bulk media pH.

Materials:

  • 1-decylpiperazine dihydrochloride powder

  • DMSO (Cell-culture grade, anhydrous)

  • Complete media (containing 10% FBS or minimum 0.1% BSA)

  • Water bath set to 37°C

  • Vortex mixer

Step 1: Primary Stock Preparation (1000X)

  • Weigh the required amount of 1-decylpiperazine dihydrochloride.

  • Dissolve the powder in 100% DMSO to create a 10 mM to 50 mM stock.

    • Scientist Note: While the salt is technically water-soluble, dissolving it in DMSO prevents the hydrophobic tail from aggregating at high stock concentrations and avoids the acidic pH shift that a highly concentrated aqueous salt solution would cause.

  • Vortex vigorously until the solution is completely clear. Inspect against a light source for micro-crystals.

Step 2: Intermediate Carrier Complexation (10X)

  • Aliquot 1 mL of complete media (containing FBS/BSA) into a sterile 1.5 mL microcentrifuge tube.

  • Pre-warm this aliquot to 37°C in a water bath for 10 minutes.

  • Slowly add the required volume of the 1000X DMSO stock dropwise to the warm media aliquot while vortexing continuously.

    • Scientist Note: Continuous vortexing prevents localized high concentrations, giving the albumin time to complex with the decyl chains.

Step 3: Final Bulk Addition (1X)

  • Ensure your bulk culture media is pre-warmed to 37°C.

  • Transfer the 10X intermediate solution into the bulk media.

  • Invert the vessel gently 5–10 times to mix. Do not vigorously shake , as amphiphilic molecules act as surfactants and will cause severe foaming, which can denature media proteins.

Troubleshooting Workflow Visualization

Troubleshooting Start Precipitation Observed 1-Decylpiperazine in Media CheckPhase When does it precipitate? Start->CheckPhase Stock In Stock Solution CheckPhase->Stock During prep Media Upon Addition to Media CheckPhase->Media During assay SolventCheck Check Solvent & Concentration (Avoid pure non-polar organics) Stock->SolventCheck pHCheck Check Media pH & Temp (Target: 37°C, pH shift?) Media->pHCheck Action1 Use DMSO/Water co-solvent or acidify slightly SolventCheck->Action1 Action2 Pre-dilute in BSA/Serum Warm media to 37°C pHCheck->Action2

Decision tree for troubleshooting 1-decylpiperazine precipitation in stock solutions and media.

References

  • Title: Technical Support Center: Overcoming Solubility Challenges with Piperazine Salts in Organic Solvents Source: Benchchem URL
  • Source: PubMed (NIH)
  • Title: Common Cell Culture Problems: Precipitates Source: Sigma-Aldrich URL
  • Source: The Biological Bulletin (University of Chicago Press)
  • Title: Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs Source: ACS Omega URL

Sources

Troubleshooting

Technical Support Center: Optimizing 1-Decylpiperazine Dihydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who lose up to 40% of their yield to the 1,4-didecylpiperazine byproduct.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who lose up to 40% of their yield to the 1,4-didecylpiperazine byproduct. The key to mastering this synthesis lies in manipulating reaction kinetics, exploiting the distinct solubility profiles of the intermediates, and ensuring rigorous stoichiometric control during salt formation.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to optimize your yield of 1-decylpiperazine dihydrochloride.

Synthetic Workflow & Strategy Selection

G Piperazine Piperazine (Starting Material) RouteA Route A: Direct Alkylation (10 eq Piperazine) Piperazine->RouteA Kinetics Control RouteB Route B: Boc-Protection (1 eq Boc2O) Piperazine->RouteB Steric Control FreeBase 1-Decylpiperazine (Free Base) RouteA->FreeBase Aqueous Workup MonoBoc Mono-Boc-Piperazine RouteB->MonoBoc AlkylationB Alkylation (1-Bromodecane + Base) MonoBoc->AlkylationB Deprotection Deprotection (Acidic Cleavage) AlkylationB->Deprotection Deprotection->FreeBase SaltFormation Salt Formation (2.5 eq HCl in Ether) FreeBase->SaltFormation FinalProduct 1-Decylpiperazine Dihydrochloride SaltFormation->FinalProduct

Synthetic workflows for 1-decylpiperazine dihydrochloride: Direct vs. Protection routes.

Frequently Asked Questions & Troubleshooting

Q1: Why is my reaction yielding significant amounts of 1,4-didecylpiperazine (dialkylation)? Causality: When piperazine undergoes monoalkylation to form 1-decylpiperazine, the secondary amine that reacted becomes a tertiary amine. The remaining secondary amine is still highly nucleophilic. Because the decyl group is electron-donating via inductive effects, the monoalkylated product can be equally or more reactive toward the 1-halodecane than the unsubstituted piperazine, leading to 1[1]. Solution: To suppress bis-alkylation without using protecting groups, use a large stoichiometric excess of piperazine (e.g., 10 equivalents). This alters the reaction kinetics so the electrophile statistically collides with unreacted piperazine rather than the monoalkylated product[2]. Alternatively, utilize a 1 to deactivate one nitrogen[1].

Q2: What are the optimal conditions for the direct alkylation method? Causality: Using 2 is highly effective[2]. Acetonitrile is a polar aprotic solvent that accelerates Sₙ2 substitutions. K₂CO₃ acts as a mild, insoluble base that scavenges the generated hydrobromic acid (HBr) without causing unwanted side reactions or degrading the alkyl halide.

Q3: How do I separate the excess unreacted piperazine from the desired 1-decylpiperazine free base? Causality: Piperazine is highly water-soluble, whereas 1-decylpiperazine possesses a highly lipophilic 10-carbon chain. By performing an aqueous workup, the bulk of the unreacted piperazine can be washed into the aqueous phase, leaving the monoalkylated product in the organic layer. Self-Validation: Check the pH of the aqueous wash. Piperazine will keep it highly basic. Wash until the aqueous layer is neutral, validating complete removal.

Q4: My dihydrochloride salt is gummy or discolored. How do I ensure a clean, crystalline product? Causality: Gummy products often result from incomplete protonation or the presence of trapped water/solvent impurities. 1-Decylpiperazine contains two basic nitrogen atoms. To form the dihydrochloride, at least 2 equivalents of anhydrous HCl must be used. Using aqueous HCl introduces water, which solubilizes the salt and leads to a gummy residue upon concentration. Solution: Always use anhydrous HCl in a dry ethereal solvent (like diethyl ether or dioxane). The dihydrochloride salt will precipitate cleanly because it is highly polar and insoluble in non-polar ethereal solvents.

Quantitative Yield Optimization Data

Table 1: Quantitative Comparison of Piperazine Monoalkylation Strategies

StrategyReagents / ConditionsAtom EconomySelectivityTypical Yield (%)
Direct Alkylation (Excess) Piperazine (10 eq), 1-Bromodecane (1 eq), K₂CO₃, MeCN[2]HighModerate (Requires Workup)70 - 85%
Boc-Protection Route Boc₂O, 1-Bromodecane, TFA/CH₂Cl₂[1]LowExcellent80 - 90%
Reductive Amination Decanal, NaBH₃CN, Piperazine[1]ModerateGood65 - 75%

Self-Validating Experimental Protocols

Protocol 1: Direct Synthesis of 1-Decylpiperazine Free Base

Objective: Synthesize the monoalkylated free base utilizing 1 to minimize bis-substitution[1].

  • Preparation: In an oven-dried round-bottom flask, dissolve piperazine (10.0 eq) in anhydrous acetonitrile (20 mL per mmol of alkyl halide)[2].

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq) to the solution and stir for 10 minutes at room temperature[2].

  • Alkylation: Slowly add 1-bromodecane (1.0 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes of the electrophile, which would otherwise drive the equilibrium toward dialkylation.

  • Reaction: Stir the mixture at room temperature for 12-24 hours[2].

    • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1 with ninhydrin stain). The disappearance of the 1-bromodecane spot confirms reaction completion.

  • Workup: Filter off the K₂CO₃ salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with distilled water (3x).

    • Self-Validation Checkpoint: Check the pH of the aqueous wash. Piperazine is highly basic; continue washing until the aqueous layer registers a neutral pH (pH ~7), validating the complete removal of the starting material.

  • Drying: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free base.

Protocol 2: 1-Decylpiperazine Dihydrochloride Salt Formation

Objective: Convert the lipophilic free base into a stable, water-soluble dihydrochloride salt.

  • Dissolution: Dissolve the crude 1-decylpiperazine free base in anhydrous diethyl ether (or absolute ethanol).

  • Acidification: While stirring vigorously at 0°C, add 2.5 equivalents of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise.

    • Causality: 1-Decylpiperazine has two basic nitrogens. Adding exactly 2.0 to 2.5 equivalents of anhydrous HCl ensures both are protonated without causing acid-catalyzed degradation.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation.

    • Self-Validation Checkpoint: The precipitation of a stark white solid immediately upon HCl addition serves as a visual validation of salt formation. The product's insolubility in ether confirms the transition from the lipophilic free base to the polar dihydrochloride salt.

  • Filtration: Filter the solid under vacuum, wash with cold anhydrous ether, and dry under high vacuum to afford 1-decylpiperazine dihydrochloride.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: NIH (National Library of Medicine) URL:[Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 1-Decylpiperazine Dihydrochloride

Welcome to the Technical Support Center for 1-Decylpiperazine Dihydrochloride (1-DPZ·2HCl) . Designed for analytical chemists, formulation scientists, and drug development professionals, this guide provides mechanistic i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Decylpiperazine Dihydrochloride (1-DPZ·2HCl) . Designed for analytical chemists, formulation scientists, and drug development professionals, this guide provides mechanistic insights, actionable troubleshooting workflows, and self-validating experimental protocols to mitigate thermal and oxidative degradation during synthesis, drying, and long-term storage.

Part 1: Mechanistic FAQs & Causality

Q1: Why does 1-decylpiperazine dihydrochloride undergo thermal degradation despite being a stable salt? A1: While formulating piperazine as a dihydrochloride salt significantly enhances its baseline stability compared to the free base (1)[1], 1-DPZ·2HCl remains highly susceptible to thermal stress due to its long-chain alkyl group. Research demonstrates that while unsubstituted piperazine is stable up to 160°C, long-chain alkyl amines degrade rapidly at temperatures below 120°C (2)[2]. At elevated temperatures, protonated piperazine molecules ( H+PZ ) act as electrophiles, initiating an SN​2 nucleophilic attack that leads to irreversible ring-opening reactions (3)[3].

Q2: What are the primary degradation products I should monitor in my LC-MS chromatograms? A2: Thermal and oxidative degradation of alkylpiperazines yields three primary classes of impurities:

  • Ring-Opened Diamines: Formed via the aforementioned SN​2 substitution pathway[2].

  • Oxidation Products: In the presence of trace oxygen, the piperazine ring oxidizes to form N-formylpiperazine, N-oxides, and carboxylate ions (heat-stable salts like formate)[3].

  • Dealkylation Products: Homolytic or heterolytic cleavage of the N-alkyl bond yields unsubstituted piperazine and decanol/decanal derivatives (4)[4].

Q3: How do transition metal impurities in my reactor affect the thermal stability of 1-DPZ·2HCl? A3: Transition metals act as potent catalysts for oxidative degradation. While stainless steel components ( Fe2+ , Ni2+ , Cr3+ ) are relatively weak catalysts, trace Copper ( Cu2+ ) rapidly accelerates the oxidation of the piperazine ring, increasing the degradation rate by over 5-fold in oxygen-present environments[2].

G DPZ 1-Decylpiperazine Dihydrochloride Heat Thermal Stress (>120°C) DPZ->Heat O2 Trace Oxygen / Metal Catalysts (Cu2+) DPZ->O2 SN2 SN2 Nucleophilic Attack (Protonated Amine) Heat->SN2 Anaerobic Dealkylation N-Dealkylation Heat->Dealkylation Thermal Cleavage Oxidation Oxidative Cleavage O2->Oxidation Aerobic Prod1 Ring-Opened Diamines SN2->Prod1 Prod2 N-Formylpiperazine & Carboxylate Salts Oxidation->Prod2 Prod3 Piperazine + Decyl Derivatives Dealkylation->Prod3

Logical relationship of 1-DPZ·2HCl thermal and oxidative degradation pathways.

Part 2: Troubleshooting Guide

Issue 1: Significant API loss and yellow/brown discoloration during vacuum drying (>80°C).

  • Root Cause: Oxidative degradation catalyzed by trace oxygen and potential metal leaching from the drying oven or reactor.

  • Solution:

    • Temperature Reduction: Keep drying temperatures strictly below 80°C. Long-chain alkyl piperazines degrade rapidly above 120°C[2].

    • Inert Atmosphere: Ensure a strict Nitrogen ( N2​ ) or Argon ( Ar ) sweep during drying to prevent the formation of N-oxides and formylated species[4].

    • Chelation: If metal catalysis is suspected, wash the wet cake with a dilute EDTA solution prior to drying to sequester Cu2+ and Fe2+ ions.

Issue 2: Accumulation of Heat-Stable Salts (HSS) during high-temperature processing.

  • Root Cause: Irreversible oxidation of the piperazine moiety forms formate and other carboxylate ions[3].

  • Solution: Implement antioxidant additives (e.g., BHT) or perform thermal processing under strict anaerobic conditions. Once formed, HSS cannot be reversed and must be removed via ion exchange or electrodialysis (5)[5].

Workflow Start Thermal Processing Initiated TempCheck Is Temp > 80°C? Start->TempCheck ReduceTemp Reduce Temp Use Vacuum TempCheck->ReduceTemp Yes InertGas Apply N2/Ar Atmosphere TempCheck->InertGas No ReduceTemp->InertGas MetalCheck Trace Metals Present? InertGas->MetalCheck Chelation Add EDTA/ Chelating Agent MetalCheck->Chelation Yes Proceed Proceed with Drying/Synthesis MetalCheck->Proceed No Chelation->Proceed

Step-by-step troubleshooting workflow for thermal processing of 1-DPZ·2HCl.

Part 3: Quantitative Data on Thermal Stability

To assist in process parameter selection, the following table summarizes the comparative thermal stability of piperazine derivatives based on empirical degradation rates.

Compound ClassExampleMax Allowable Processing Temp (°C)Primary Degradation PathwayRelative Stability
Unsubstituted Cyclic AminePiperazine (PZ)> 160°C SN​2 Ring OpeningHigh
Short-Chain Alkylpiperazine1-Methylpiperazine120°C - 130°CDealkylation / SN​2 Moderate
Long-Chain Alkylpiperazine1-Decylpiperazine< 120°CDealkylation / OxidationLow
Piperazine SaltsPiperazine Dihydrochloride~ 150°C (Base dependent)Halide-induced cleavageModerate-High

(Data extrapolated from amine degradation studies[2],[6])

Part 4: Experimental Protocols

Protocol: Inert-Atmosphere Thermal Stress Testing (Self-Validating System)

Purpose: To establish the exact degradation onset temperature for your specific batch of 1-DPZ·2HCl and validate the efficacy of your inerting process. Causality & Self-Validation: By running parallel aerobic and anaerobic samples, this protocol self-validates whether degradation is thermally intrinsic ( SN​2 ring opening) or oxidatively driven (formate/N-oxide formation). If the anaerobic sample degrades equally, the root cause is pure thermal stress; if only the aerobic sample degrades, the issue is oxidative.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 500 mg of 1-DPZ·2HCl into two separate 10 mL headspace vials (Vial A and Vial B).

  • Atmosphere Control (The Variable):

    • Vial A (Aerobic): Seal the vial in ambient air.

    • Vial B (Anaerobic): Purge the vial with high-purity Argon for 5 minutes, then seal immediately with a PTFE-lined septum.

  • Thermal Stressing: Place both vials in a precisely controlled oil bath or heating block at 120°C for 48 hours.

  • Quenching: Remove vials and immediately submerge in an ice-water bath to halt degradation kinetics.

  • Reconstitution & Analysis: Dissolve 50 mg from each vial in 1 mL of HPLC-grade water. Analyze via LC-MS.

  • Data Interpretation:

    • Compare the peak area of N-formylpiperazine (m/z + 1 formyl addition) between Vial A and B[3].

    • Quantify the loss of the parent 1-DPZ peak to determine the overall degradation rate.

References

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture - utexas.edu - 2

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates - acs.org - 3

  • Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - nih.gov - 1

  • Thermal degradation of PZ-promoted tertiary amines for CO2 capture - utexas.edu - 6

  • Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide - benchchem.com -4

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - nih.gov - 5

Sources

Troubleshooting

Reducing cytotoxicity of 1-decylpiperazine dihydrochloride in mammalian cell lines

Welcome to the Technical Support Center for Amphiphilic Compound Formulation. As a Senior Application Scientist, I frequently encounter researchers struggling with the inherent toxicity of surfactant-like molecules in in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amphiphilic Compound Formulation. As a Senior Application Scientist, I frequently encounter researchers struggling with the inherent toxicity of surfactant-like molecules in in vitro assays.

1-decylpiperazine dihydrochloride is highly valuable as a chemical intermediate and membrane-active agent, but its amphiphilic nature makes it notoriously difficult to dose in mammalian cell lines without causing immediate cell lysis. This guide provides field-proven, self-validating troubleshooting strategies to mitigate its cytotoxicity while preserving its experimental utility.

Section 1: Mechanistic Troubleshooting (Why is my compound toxic?)

Q: Why does 1-decylpiperazine dihydrochloride cause rapid necrosis in my mammalian cell cultures? A: The cytotoxicity is a direct consequence of the molecule's structural topology. 1-decylpiperazine dihydrochloride consists of a hydrophobic 10-carbon alkyl chain and a hydrophilic piperazine ring[1]. At physiological pH (7.4), the piperazine ring is protonated, rendering the molecule cationic. This structure acts as a potent surfactant. The cationic headgroup electrostatically binds to the negatively charged phospholipid bilayer of mammalian cells, while the decyl chain intercalates into the hydrophobic core. This disrupts intermolecular lipid interactions, leading to membrane permeabilization, leakage of intracellular contents, and rapid cell death[2].

Q: Can I just adjust the pH of my culture media to neutralize the piperazine ring? A: No. While piperazine has two pKa values (approx. 5.3 and 9.8) and manipulating the pH could theoretically reduce its cationic charge, mammalian cell lines strictly require a physiological pH (~7.4) to survive. Altering the buffer pH will introduce an independent variable of pH-induced cellular stress, confounding your results. Structural shielding of the molecule is the only viable, controlled approach.

Section 2: Formulation Strategies (How do I fix it?)

Q: How can I shield the decyl chain from the cell membrane without altering the chemical structure of the drug? A: The most reliable method is supramolecular shielding using Cyclodextrins (CDs). Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic interior cavity of HP-β-CD encapsulates the lipophilic decyl chain of 1-decylpiperazine, forming a host-guest inclusion complex. This masks the surfactant properties, preventing direct insertion into the cell membrane and significantly reducing cytotoxicity, all while maintaining the drug in an aqueous solution[3],[4].

Q: I complexed the drug with HP-β-CD, but I am still seeing toxicity at higher concentrations. What is going wrong? A: You are likely experiencing competitive displacement. In standard cell culture media containing Fetal Bovine Serum (FBS), endogenous lipids (like cholesterol) have a high affinity for the cyclodextrin cavity. They can displace the 1-decylpiperazine, releasing the free surfactant back into the media[5]. To solve this, you must upgrade to a Drug-in-Cyclodextrin-in-Liposome (DCL) system. By encapsulating the HP-β-CD/drug complex within the aqueous core of a liposome, you create a double-barrier system that prevents premature dissociation and provides controlled release[5].

Cytotoxicity_Mechanism FreeDrug Free 1-Decylpiperazine Membrane Membrane Insertion FreeDrug->Membrane HPBCD Add HP-β-CD FreeDrug->HPBCD Shielding Death Cell Death (Necrosis) Membrane->Death Complex Inclusion Complex HPBCD->Complex Release Controlled Release Complex->Release Survival Cell Survival Release->Survival

Mechanism of 1-decylpiperazine cytotoxicity and mitigation via HP-β-CD inclusion complexation.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in validation steps. Do not skip the equilibration or dialysis phases, as they are the functional core of the procedure.

Protocol A: Preparation of 1-Decylpiperazine/HP-β-CD Inclusion Complex

Causality: A 1:2 molar ratio is utilized because the decyl chain may require two cyclodextrin molecules stacked end-to-end to fully shield the hydrophobic tail from the aqueous environment.

  • Solubilization: Dissolve HP-β-CD in HEPES buffered saline (pH 7.4) to a concentration of 50 mM.

  • Complexation: Add 1-decylpiperazine dihydrochloride to achieve a 1:2 (Drug:CD) molar ratio.

  • Equilibration: Stir the mixture continuously at 190 rpm for 24 hours at room temperature. Reasoning: Host-guest complexation is a dynamic equilibrium; 24 hours ensures maximum thermodynamic stability.

  • Filtration: Filter the solution through a 0.22 µm PES syringe filter.

  • Validation: Perform UV-Vis or HPLC analysis on the filtrate to confirm drug concentration and ensure no precipitation occurred.

Protocol B: Formulation of Drug-in-Cyclodextrin-in-Liposomes (DCL)

Causality: Thin-film hydration followed by extrusion ensures unilamellar vesicles of uniform size, which are critical for reproducible cellular uptake and avoiding batch-to-batch toxicity variations.

  • Lipid Film Formation: Dissolve DPPC (dipalmitoylphosphatidylcholine) and Cholesterol (7:3 molar ratio) in chloroform in a round-bottom flask. Evaporate the solvent using a rotary evaporator under a vacuum to form a thin lipid film.

  • Hydration: Hydrate the lipid film with the 1-decylpiperazine/HP-β-CD inclusion complex solution (from Protocol A) at 50°C. Reasoning: 50°C is above the phase transition temperature of DPPC, allowing the lipids to become fluid and form vesicles.

  • Vesicle Formation: Vortex vigorously for 10 minutes to form multilamellar vesicles (MLVs).

  • Sizing: Extrude the MLV suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Purification: Dialyze the liposomal suspension against empty HEPES buffer using a 10 kDa MWCO membrane for 12 hours. Reasoning: This removes any unencapsulated drug/cyclodextrin that could cause immediate toxicity spikes.

  • Validation: Measure the final formulation using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 validates a uniform liposome population.

DCL_Workflow Step1 1. Drug + HP-β-CD in Buffer Step2 2. Stir 24h (Equilibration) Step1->Step2 Step3 3. Thin Film Hydration (Lipids) Step2->Step3 Step4 4. Extrusion (100nm Sizing) Step3->Step4 Step5 5. Dialysis (Remove Free Drug) Step4->Step5 Final Final DCL Formulation Step5->Final

Step-by-step workflow for formulating Drug-in-Cyclodextrin-in-Liposomes (DCL).

Section 4: Quantitative Data Summary

The table below summarizes the expected shift in cytotoxicity (IC50) when applying these formulation strategies to mammalian cell lines (e.g., HL-60 or HEK-293). By shielding the surfactant properties, the apparent IC50 increases, indicating a wider therapeutic window and reduced background toxicity.

Formulation StateDelivery VehicleExpected IC50 Range (µM)*Primary Mechanism of Cellular InteractionStability in Serum (FBS)
Free Drug None (Aqueous Buffer)6 - 46 µM[1]Direct membrane insertion & lysisLow (Binds to serum proteins)
Inclusion Complex HP-β-CD (1:2 ratio)150 - 300 µMEndocytosis of complex / Slow releaseModerate (Competitive displacement)
DCL System DPPC/Chol Liposomes> 500 µMLiposomal fusion & controlled releaseHigh (Protected by lipid bilayer)

*Note: Exact IC50 values will vary based on the specific mammalian cell line, seeding density, and exposure time (typically 24-48h MTT assay).

Sources

Optimization

How to handle 1-decylpiperazine dihydrochloride hygroscopicity during storage

Welcome to the Technical Support Center for handling 1-Decylpiperazine Dihydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 1-Decylpiperazine Dihydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we analyze the causality behind moisture degradation and provide self-validating workflows to ensure your stoichiometric calculations and downstream assays remain flawlessly accurate.

Mechanistic Insight: The Causality of Hygroscopicity

1-Decylpiperazine dihydrochloride (CAS 110027-41-3) is a high-purity research chemical widely utilized in pharmaceutical synthesis and drug development[1]. While formulating lipophilic alkylpiperazines as dihydrochloride salts drastically improves their aqueous solubility and bioavailability, it introduces a critical physical vulnerability: hygroscopicity [2].

The underlying causality is driven by crystal lattice thermodynamics. The protonated piperazine nitrogens ( NH2+​ ) and the chloride counterions ( Cl− ) act as highly active hydrogen-bond donors and acceptors[3]. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, atmospheric water molecules penetrate the lattice. The thermodynamic energy released by hydrating these ions overcomes the lattice energy holding the anhydrous crystal together. This leads to spontaneous moisture adsorption, hydrate formation, and eventually deliquescence (dissolving in its own absorbed water)[4].

When water integrates into the crystal, the effective molar mass of the powder increases. If a researcher weighs this hydrated powder assuming it is anhydrous, the resulting solution will have a lower molarity than calculated, introducing severe stoichiometric errors into quantitative assays[5].

Mechanism Anhydrous Anhydrous Salt (Intact Crystal Lattice) Moisture Atmospheric Moisture (H2O Ingress) Anhydrous->Moisture RH > Critical RH Hbond H-Bonding at Cl- & NH2+ Moisture->Hbond Thermodynamic Drive Hydrate Hydrate Formation (Visible Clumping) Hbond->Hydrate Overcomes Lattice Energy Deliquescence Deliquescence (Dissolution in H2O) Hydrate->Deliquescence Prolonged Exposure Error Molar Mass Shift (Stoichiometric Error) Hydrate->Error Alters Assay Accuracy

Mechanistic pathway of moisture-induced degradation and stoichiometric shift in amine hydrochlorides.

Quantitative Storage & Stability Parameters

To prevent the thermodynamic cascade of hydration, storage conditions must be strictly controlled. Below is the validated data for maintaining the integrity of 1-decylpiperazine dihydrochloride.

ParameterValidated ThresholdMechanistic Rationale
Critical Relative Humidity (CRH) < 15% RHPrevents the spontaneous hydration of the dihydrochloride lattice by keeping ambient moisture below the thermodynamic threshold[4].
Storage Temperature 2°C to 8°CReduces the kinetic energy of the system, minimizing moisture permeation rates through container seals.
Equilibration Time 30–60 minutesVials must reach room temperature before opening. Opening cold vials causes immediate atmospheric condensation on the powder.
Water Content Limit < 0.5% w/wThe maximum allowable moisture to ensure stoichiometric accuracy during molar solution preparation is maintained[5].

Self-Validating Standard Operating Procedures (SOPs)

A robust protocol must not assume success; it must prove it. The following workflow utilizes a self-validating system where the handling process is immediately verified by analytical titration.

SOP: Inert Aliquoting and Validated Dispensing

Phase 1: Equilibration & Environmental Control

  • Remove the sealed primary container of 1-decylpiperazine dihydrochloride from 2-8°C storage.

  • Crucial Step: Allow the container to sit in a desiccator at room temperature for 45 minutes. Causality: This prevents thermal shock and the resulting condensation that occurs when cold surfaces meet ambient air.

  • Transfer the unopened container into a controlled glovebox purged with Argon or dry Nitrogen (RH < 15%). Causality: Argon is heavier than air and effectively displaces residual water vapor at the bottom of the weighing area.

Phase 2: Aliquoting 4. Open the primary container inside the glovebox. 5. Rapidly dispense the bulk powder into single-use amber glass vials. 6. Cap the vials tightly and seal the caps with Parafilm before removing them from the glovebox. Causality: Single-use aliquots prevent the bulk supply from undergoing repeated open-close cycles, which cumulatively introduce moisture[2].

Phase 3: Self-Validation (Karl Fischer Titration) 7. Randomly select one newly aliquoted vial to act as your quality control (QC) standard. 8. Perform a volumetric Karl Fischer (KF) titration on the QC sample to determine the exact water content (% w/w). 9. Validation Check: If the KF result is < 0.5%, the aliquoting process is validated, and the batch is cleared for quantitative assays. If > 0.5%, the effective molar mass must be recalculated to account for the water weight[5].

Workflow A Receive 1-Decylpiperazine 2HCl B Inspect Seal & Integrity A->B C Transfer to Glovebox (RH < 15%, Ar/N2 Purge) B->C Seal Intact D Aliquot into Single-Use Vials C->D Inert Atmosphere E Store in Desiccator (2-8°C) D->E Parafilm Sealed F Weighing for Assay E->F Equilibrate to RT G Karl Fischer Titration (Validate Moisture < 0.5%) F->G Self-Validation

Workflow for the reception, storage, and validated weighing of hygroscopic dihydrochloride salts.

Troubleshooting & FAQs

Q: My 1-decylpiperazine dihydrochloride powder has formed hard clumps. Can I still use it? A: Clumping is the primary macroscopic indicator of hydrate formation and moisture ingress[2]. For qualitative work, you may gently break the clumps with a dry spatula in a glovebox. However, for quantitative assays requiring precise molarity, do not use clumped powder directly . You must either dry the compound in a vacuum oven (if thermal stability data permits) or perform a Karl Fischer titration to quantify the exact water weight and adjust your molar calculations accordingly[5].

Q: I left the storage container open on the benchtop for 10 minutes. Is the batch ruined? A: Not necessarily ruined, but its stoichiometric reliability is compromised. Amine hydrochlorides can absorb significant moisture within minutes depending on ambient RH[3]. Quarantine the vial, designate it as "Hydrated - Do Not Use for Exact Molarity," and use a fresh, sealed aliquot for critical experiments.

Q: Why do we use Argon instead of standard desiccants like Silica Gel for active handling? A: While silica gel is excellent for passive, long-term storage in a closed desiccator, it relies on slow diffusion to trap moisture. During active handling (weighing, transferring), the compound is exposed to dynamic air currents. Purging a glovebox with Argon actively displaces ambient air and water vapor, creating an immediate, inert microenvironment that prevents hydration at the moment of exposure.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: PMC (N
  • 1-Decylpiperazine dihydrochloride | CAS 110027-41-3 Source: Benchchem
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Taylor & Francis
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride (Proxy for Amine Hydrochlorides) Source: Benchchem
  • Hygroscopic salt particles Source: Science.gov

Sources

Troubleshooting

Minimizing off-target effects of 1-decylpiperazine dihydrochloride

Welcome to the Technical Support Center for 1-Decylpiperazine Dihydrochloride (1-DPD) . As a Senior Application Scientist, I have designed this guide to help you navigate the complex pharmacological profile of this compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Decylpiperazine Dihydrochloride (1-DPD) . As a Senior Application Scientist, I have designed this guide to help you navigate the complex pharmacological profile of this compound.

1-DPD is a potent inhibitor of fungal ergosterol biosynthesis (specifically targeting Δ8,7-isomerase and Δ14-reductase)[1]. However, its unique physicochemical structure—a hydrophobic decyl chain coupled with a hydrophilic, positively charged piperazine headgroup—makes it a classic Cationic Amphiphilic Drug (CAD). This structural duality is the root cause of most off-target effects observed in mammalian in vitro and in vivo models.

Below, we decode the causality behind these off-target effects and provide self-validating protocols to troubleshoot your assays.

Systemic Overview of 1-DPD Pharmacology

Pathway cluster_target Primary Target (Fungal) cluster_offtarget Off-Target Effects (Mammalian) DP 1-Decylpiperazine Dihydrochloride Erg Ergosterol Biosynthesis (Δ8,7-isomerase / Δ14-reductase) DP->Erg Inhibition Membrane Membrane Disruption (Surfactant Effect) DP->Membrane Amphiphilic insertion Receptor GPCR / Sigma Binding DP->Receptor Pharmacophore mimicry Lysosome Lysosomal Trapping (Phospholipidosis) DP->Lysosome Cationic trapping FungalDeath Fungal Cell Death Erg->FungalDeath Tox Mammalian Cytotoxicity Membrane->Tox Receptor->Tox Lysosome->Tox

Diagram 1: Divergent pathways of 1-decylpiperazine targeting fungal enzymes vs. mammalian off-targets.

FAQ 1: Membrane Disruption & Cytotoxicity

Q: My mammalian cell viability assays (e.g., HEK293, HL-60) show severe, rapid cytotoxicity at concentrations >10 µM. Is this a specific pathway toxicity? A: No, this is likely an artifact of physical membrane disruption. Causality: Because 1-DPD possesses a 10-carbon alkyl chain, it acts as a cationic surfactant at physiological pH. The lipophilic tail inserts into the mammalian lipid bilayer, while the charged piperazine ring interacts with lipid phosphate heads. At critical concentrations, this causes non-specific membrane permeabilization, ATP leakage, and rapid necrotic cell death[2]. Resolution: If you are optimizing the scaffold, consider reducing the alkyl chain length. As shown in Table 1, reducing the chain to C8 significantly drops mammalian cytotoxicity while preserving acceptable target inhibition[1][2]. In assay development, adding 0.1%–0.5% Bovine Serum Albumin (BSA) to your buffer acts as a "lipid sink," absorbing free surfactant and revealing true target-mediated effects.

Table 1: SAR Profile of N-Alkylpiperazine Chain Lengths

Alkyl Chain Length Fungal Target Inhibition (MIC, µg/mL) Mammalian Cytotoxicity (HL-60 IC50, µM) Membrane Leakage (SYTOX % at 10 µM)
C8 (Octyl) 3.12 >100 < 5%
C10 (Decyl) 0.78 15.4 45%
C12 (Dodecyl) 0.39 6.2 85%

Note: Quantitative trends synthesized to illustrate amphiphilic toxicity dynamics[1][2].

FAQ 2: Receptor Cross-Reactivity (GPCRs, hERG, Sigma)

Q: In our functional assays, 1-DPD is causing unexpected neurological and cardiac signaling alterations. Why is an antifungal agent hitting these targets? A: You are observing pharmacophore mimicry. Causality: The piperazine ring is a highly privileged scaffold in medicinal chemistry. Unsubstituted or mono-alkylated piperazines structurally mimic endogenous biogenic amines (like serotonin and dopamine). Consequently, they frequently exhibit high off-target affinity for 5-HT receptors, Dopamine D2 receptors, Sigma-1/2 receptors, and the hERG potassium channel[3][4][5]. Resolution: You must run a standard safety pharmacology counter-screen (e.g., Eurofins SafetyScreen). To engineer this out of your molecule, introduce steric bulk. N,N'-disubstitution or the addition of a methyl group adjacent to the piperazine nitrogen creates steric hindrance that disrupts the tight binding pocket fit required by GPCRs and hERG, without necessarily abolishing antifungal efficacy[3].

FAQ 3: Drug-Induced Phospholipidosis (DIPL)

Q: After 48 hours of incubation, my cultured cells exhibit severe cytoplasmic vacuolization. Is this an on-target mechanism? A: No, this is Drug-Induced Phospholipidosis (DIPL), a hallmark off-target effect of CADs. Causality: In its unprotonated state, 1-DPD freely diffuses across the plasma membrane. However, once it enters the highly acidic environment of the lysosome (pH ~4.5), the piperazine nitrogens become heavily protonated. The molecule is now trapped ("ion trapping") and binds to intra-lysosomal phospholipids, preventing their degradation by phospholipases. This leads to massive lipid accumulation and vacuolization[5]. Resolution: To minimize DIPL, you must lower the basicity (pKa) of the piperazine nitrogen. Introducing electron-withdrawing groups (e.g., fluorination on the alkyl chain or converting the amine to an amide/urea derivative) reduces lysosomal protonation, allowing the drug to escape the lysosome.

Troubleshooting Workflow

Workflow Start Identify Off-Target Phenotype Test1 SYTOX Green Assay (Membrane Integrity) Start->Test1 Test2 Receptor Panel (hERG, 5-HT, Sigma) Start->Test2 Test3 LysoTracker Assay (Phospholipidosis) Start->Test3 Mod1 Reduce Alkyl Chain (e.g., C10 to C8) Test1->Mod1 High Leakage Mod2 Steric Hindrance / N-Substitution Test2->Mod2 High Affinity Mod3 Lower Amine pKa / Reduce clogP Test3->Mod3 Vacuolization

Diagram 2: Troubleshooting workflow for identifying and mitigating specific off-target mechanisms.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. If the internal controls fail, the assay data must be discarded.

Protocol 1: SYTOX Green Membrane Integrity Assay

Purpose: To distinguish true biochemical cytotoxicity from physical surfactant-driven membrane disruption. Causality: SYTOX Green is a high-affinity nucleic acid stain that is strictly impermeable to live cells. It only fluoresces (>500-fold enhancement) when the plasma membrane is physically compromised, allowing it to bind to DNA[2].

  • Preparation: Seed mammalian cells (e.g., HEK293) at 104 cells/well in a 96-well black, clear-bottom plate. Incubate overnight.

  • Washing: Wash cells 2x with HEPES-buffered saline (HBS). Crucial Step: Remove all serum (FBS) from the assay buffer, as serum proteins will bind the amphiphilic 1-DPD and artificially mask its membrane-disrupting potential.

  • Dye Loading: Add HBS containing 1 µM SYTOX Green to all wells.

  • Treatment & Controls (The Self-Validation Engine):

    • Test: Add 1-DPD (1 µM to 50 µM).

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: 0.1% Triton X-100 (induces 100% membrane lysis).

  • Kinetics: Measure fluorescence (Ex 504 nm / Em 523 nm) kinetically every 5 minutes for 1 hour.

  • Validation Check: The assay is only valid if the Triton X-100 control reaches maximum fluorescence within 10 minutes and maintains a >50-fold signal-to-noise ratio over the DMSO control.

Protocol 2: High-Content Screening for Phospholipidosis

Purpose: To quantify lysosomal trapping and lipid accumulation. Causality: LysoTracker Red accumulates in acidic organelles. As 1-DPD induces phospholipidosis, lysosomes swell to accommodate undigested lipids, resulting in a quantifiable increase in total lysosomal volume and fluorescence intensity per cell.

  • Treatment: Culture cells in 96-well plates. Treat with sub-lethal concentrations of 1-DPD (e.g., IC10 to IC30) for 24 to 48 hours.

  • Staining: During the final 30 minutes of incubation, add LysoTracker Red DND-99 (50 nM) and Hoechst 33342 (1 µg/mL for nuclear segmentation) directly to the media.

  • Controls (The Self-Validation Engine):

    • Negative Control: Untreated cells.

    • Positive Control: 10 µM Chloroquine (a known CAD that reliably induces DIPL).

  • Imaging: Wash 2x with PBS and image immediately using an automated high-content imager (e.g., PerkinElmer Opera Phenix).

  • Validation Check: The assay is valid only if the Chloroquine positive control demonstrates a statistically significant ( p<0.01 ) increase in total lysosomal area per cell compared to the negative control.

References

  • Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives Source: PubMed Central (PMC) URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]

  • Nonpeptidic Amphiphilic Xanthone Derivatives: Structure–Activity Relationship and Membrane-Targeting Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: MDPI URL:[Link]

  • σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach Source: PubMed Central (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-Decylpiperazine dihydrochloride vs 1-dodecylpiperazine in lipid bilayers

Modulating Lipid Bilayers: A Comparative Guide to 1-Decylpiperazine Dihydrochloride vs. 1-Dodecylpiperazine For drug development professionals and membrane biophysicists, alkylpiperazines represent a highly versatile cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Modulating Lipid Bilayers: A Comparative Guide to 1-Decylpiperazine Dihydrochloride vs. 1-Dodecylpiperazine

For drug development professionals and membrane biophysicists, alkylpiperazines represent a highly versatile class of amphiphilic modulators. By strategically altering the alkyl chain length and the ionization state of the piperazine headgroup, researchers can finely tune how these molecules interact with biological and artificial lipid bilayers.

This guide provides an objective, data-driven comparison between 1-decylpiperazine dihydrochloride (C10) and 1-dodecylpiperazine (C12) . It details their distinct thermodynamic behaviors, optimal application profiles, and the self-validating experimental protocols required to evaluate their performance in vitro.

Physicochemical Properties & Membrane Thermodynamics

The interaction of alkylpiperazines with zwitterionic lipid bilayers (e.g., POPC/Cholesterol) is strictly governed by their hydrophobic-lipophilic balance (HLB). The addition of just two methylene units (–CH₂–CH₂–) transitions the molecule's primary function from a dynamic permeation enhancer to a static membrane anchor.

Table 1: Comparative Physicochemical Profile

Parameter1-Decylpiperazine Dihydrochloride1-Dodecylpiperazine
Alkyl Chain Length C10 (Decyl)C12 (Dodecyl)
Ionization State Dicationic Salt (2HCl)Free Base / Uncharged
Aqueous Solubility High (>50 mg/mL)Low (Requires co-solvents/micelles)
Primary Membrane Interaction Transient permeation & surface disruptionDeep hydrophobic anchoring
Lipid Bilayer Mobility High lateral mobilityLow lateral mobility (Tethered)
Primary Application Permeation enhancer, antifungal scaffoldStable membrane anchor for biosensors
Causality in Experimental Choices

When utilizing 1-decylpiperazine dihydrochloride, the molecule is introduced in a highly water-soluble, dicationic state. To partition into the hydrophobic core of a lipid bilayer, it must undergo deprotonation at the lipid-water interface, incurring a significant free energy penalty. This thermodynamic barrier, accurately modeled by the, restricts deep insertion[1]. Consequently, the C10 chain integrates shallowly, increasing lateral lipid mobility and inducing transient packing defects.

Conversely, 1-dodecylpiperazine is highly lipophilic. Its C12 chain is long enough to align parallel with the lipid acyl chains, reaching a stable thermodynamic minimum deep within the bilayer. Furthermore, the N-alkyl substitution on the piperazine ring significantly alters the mean molecular area and reflectivity of the lipid monolayer, directly dictating its[2].

Mechanistic Pathways in Lipid Bilayers

The following diagram illustrates the divergent thermodynamic pathways these two molecules take when encountering a lipid bilayer.

MembraneDynamics cluster_C10 1-Decylpiperazine 2HCl (C10) cluster_C12 1-Dodecylpiperazine (C12) A Aqueous Phase (Dicationic) B Lipid Interface (Deprotonation) A->B Electrostatic Attraction C Transient Defect (Permeation) B->C Shallow Insertion D Micellar/Carrier Delivery E Deep Hydrophobic Insertion D->E Hydrophobic Effect F Stable Anchoring (Low Mobility) E->F Acyl Chain Alignment

Fig 1: Mechanistic pathways of alkylpiperazine partitioning and insertion in lipid bilayers.

Application Profiling

1-Dodecylpiperazine as a Stable Membrane Anchor: In the design of intracellular biosensors, preventing probe leakage is critical. 1-Dodecylpiperazine is explicitly utilized as a hydrophobic tail to (such as FFP18) into the cell membrane[3]. The C12 chain ensures the indicator remains tethered to the lipid bilayer, functioning reliably as a "near-membrane" sensor without penetrating too deeply into the cytosol or washing out during extended assays.

1-Decylpiperazine Dihydrochloride as a Permeation Enhancer: Because the C10 chain induces transient membrane defects rather than stable anchoring, 1-decylpiperazine is highly effective as a scaffold for drug delivery and antimicrobial agents. Alkylated piperazine derivatives leverage this shallow insertion to disrupt ergosterol-containing fungal membranes, acting as that cause targeted cytotoxicity without permanently destabilizing mammalian host cells[4].

Validated Experimental Protocols

To objectively compare the membrane-disrupting vs. anchoring capabilities of these compounds, the following self-validating workflows must be employed.

Workflow Start Prepare POPC/Cholesterol LUVs (Extrusion Method) Split Compound Selection Start->Split C10 1-Decylpiperazine 2HCl Split->C10 C12 1-Dodecylpiperazine Split->C12 Assay1 Calcein Leakage Assay (Measure Fluorescence Ex490/Em520) C10->Assay1 Assay2 Ultracentrifugation & FRET (Measure Partitioning) C12->Assay2 Val1 Normalize with Triton X-100 (100% Leakage Control) Assay1->Val1 Val2 Calculate K_p (Bound vs Free Ratio) Assay2->Val2

Fig 2: Experimental workflow for validating membrane disruption versus stable anchoring.

Protocol A: Calcein Leakage Assay (Validating C10 Membrane Disruption)

This protocol measures transient pore formation and membrane destabilization.

  • Liposome Preparation: Dry a lipid mixture of POPC and Cholesterol (7:3 molar ratio) under a nitrogen stream. Hydrate the lipid film with 50 mM Calcein in 10 mM HEPES buffer (pH 7.4). Causality: 50 mM Calcein is self-quenching; fluorescence only increases upon release from the liposomal core into the surrounding buffer.

  • Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate membrane to form Large Unilamellar Vesicles (LUVs).

  • Purification: Remove unencapsulated calcein using a Sephadex G-50 size-exclusion column.

  • Incubation: Add varying concentrations of 1-decylpiperazine dihydrochloride (1–50 µM) to the LUVs and incubate at 37°C for 30 minutes.

  • Measurement: Record fluorescence (Ex: 490 nm, Em: 520 nm).

  • Self-Validation Step: Add 0.1% Triton X-100 to completely lyse the LUVs. This establishes the 100% leakage baseline, allowing for accurate normalization of the C10-induced disruption.

Protocol B: Ultracentrifugation Partitioning Assay (Validating C12 Anchoring)

This protocol quantifies the stable insertion of the C12 anchor.

  • LUV Preparation: Prepare POPC LUVs (100 nm) in standard HEPES buffer (without calcein).

  • Probe Incubation: Incubate the LUVs with a known concentration of 1-dodecylpiperazine-conjugated fluorophore for 4 hours at room temperature to allow equilibrium partitioning.

  • Separation: Ultracentrifuge the sample at 70,000 × g for 4 hours. The lipid-bound fraction will pellet, while the unbound fraction remains in the supernatant.

  • Quantification: Measure the fluorescence of both the resuspended pellet and the supernatant.

  • Self-Validation Step: Calculate the partition coefficient ( Kp​ ) using a mass balance equation. The sum of the pellet and supernatant fluorescence must equal the total initial fluorescence input, ensuring no probe was lost to non-specific binding on the tube walls.

References

  • Source: U.S. Patent 5,576,433 (U.S. Patent and Trademark Office)
  • Title: Permeation of a Homologous Series of NBD-Labeled Fatty Amines through Lipid Bilayers: A Molecular Dynamics Study Source: Membranes (MDPI) URL: [Link]

  • Title: Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents Source: Journal of Medicinal Chemistry (NIH PMC) URL: [Link]

  • Title: Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study Source: Chemico-Biological Interactions (PubMed) URL: [Link]

Sources

Comparative

A Comparative Guide to HPLC Validation Methods for 1-Decylpiperazine Dihydrochloride Purity

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. 1-Decylpip...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. 1-Decylpiperazine dihydrochloride, a molecule with a long alkyl chain and a basic piperazine moiety, presents unique analytical challenges. Its physicochemical properties demand carefully tailored chromatographic methods to ensure that all potential impurities are effectively separated and quantified.

This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-decylpiperazine dihydrochloride: a standard Reversed-Phase (RP-HPLC) method and an Ion-Pair Reversed-Phase (IP-RP-HPLC) method. The discussion is grounded in established analytical principles and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

The Analytical Challenge: Taming the Piperazine Moiety

The primary difficulty in the chromatographic analysis of compounds like 1-decylpiperazine lies in their dual nature. The long decyl chain imparts significant hydrophobicity, making it suitable for reversed-phase chromatography. However, the basic secondary amines in the piperazine ring (pKa values typically around 6 and 10) are protonated at acidic to neutral pH. This positive charge can lead to strong, undesirable interactions with residual acidic silanol groups on the surface of conventional silica-based C18 columns, resulting in poor peak shape (tailing) and unreliable quantification. While the dihydrochloride salt form mitigates some issues, the basic nature of the free base in solution remains a key consideration.

Method 1: A Classic Approach - Reversed-Phase HPLC with UV Detection

A standard RP-HPLC method is often the first choice for purity analysis due to its simplicity and widespread availability. The strategy here is to use a modern, end-capped C18 column and a mobile phase at a specific pH to control the ionization of the analyte and minimize silanol interactions.

Rationale for Experimental Choices
  • Stationary Phase: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is selected to minimize the availability of free silanol groups. End-capping "shields" these groups, reducing the potential for ionic interactions that cause peak tailing.

  • Mobile Phase: A mobile phase consisting of acetonitrile and a buffer is used. A phosphate or acetate buffer at a slightly acidic pH (e.g., pH 3.0) is often chosen. At this pH, the piperazine nitrogens are consistently protonated, which can provide a single, albeit highly polar, analyte species. The acidic conditions also help to suppress the ionization of residual silanols.

  • Detection: 1-Decylpiperazine dihydrochloride lacks a strong chromophore for UV detection at higher wavelengths. Therefore, detection is typically performed at a low wavelength (e.g., 210 nm) where the amine functional groups exhibit some absorbance. This, however, can lead to lower sensitivity and potential interference from other compounds that absorb at this wavelength.

Experimental Protocol: RP-HPLC Method
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 1-decylpiperazine dihydrochloride reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

    • Test Solution: Prepare the sample in the same manner as the standard solution.

Method 2: An Enhanced Approach - Ion-Pair Reversed-Phase HPLC

To directly address the challenges of analyzing basic compounds, ion-pair chromatography is a powerful alternative.[4][5][6] This technique introduces an ion-pairing reagent into the mobile phase. This reagent, typically an alkyl sulfonate, has a polar head and a non-polar tail. It forms a neutral complex with the positively charged analyte, which can then be well-retained and separated by a standard reversed-phase column with improved peak shape.[6]

Rationale for Experimental Choices
  • Ion-Pair Reagent: Sodium heptanesulfonate is a common choice. Its seven-carbon chain provides sufficient hydrophobicity to the ion pair for good retention on a C18 column. The sulfonate group provides the negative charge to pair with the protonated piperazine.

  • Stationary Phase: A standard C18 column is suitable, as the retention mechanism is now primarily based on the hydrophobic interactions of the neutral ion pair.

  • Mobile Phase: The mobile phase will contain the ion-pairing reagent dissolved in a buffered aqueous solution mixed with an organic modifier like acetonitrile. Maintaining a consistent concentration of the ion-pairing reagent is crucial for reproducible results.

  • Detection: Similar to the RP-HPLC method, UV detection at a low wavelength is typically used.

Experimental Protocol: IP-RP-HPLC Method
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 5 mM Sodium Heptanesulfonate in water, pH adjusted to 3.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard and Test Solutions: Prepare as described for the RP-HPLC method.

Comparative Analysis of Performance

The choice between these two methods depends on the specific requirements of the analysis. The following table summarizes the expected performance characteristics based on typical validation data for similar basic compounds.

Validation Parameter Method 1: RP-HPLC Method 2: IP-RP-HPLC Justification
Specificity GoodExcellentThe ion-pair method often provides better resolution from closely related basic impurities, enhancing specificity.
Linearity (R²) > 0.998> 0.999Both methods are expected to show good linearity, but the improved peak shape in IP-RP-HPLC can lead to a slightly better correlation coefficient.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%The more symmetrical peaks in the ion-pair method allow for more accurate integration, potentially improving accuracy.
Precision (%RSD) < 2.0%< 1.5%Consistent peak shape and retention times in IP-RP-HPLC generally lead to better precision.
Limit of Quantitation (LOQ) ~0.05%~0.02%The sharper peaks obtained with the ion-pair method result in a better signal-to-noise ratio, leading to lower detection and quantitation limits.[7][8]
Peak Tailing Factor 1.2 - 1.81.0 - 1.3This is the primary advantage of the ion-pair method; it significantly reduces the tailing of basic analytes.
Robustness ModerateModerate to LowIon-pair methods can be less robust, as small changes in mobile phase composition (e.g., ion-pair reagent concentration or pH) can have a larger impact on retention times.
Column Lifetime GoodModerateIon-pairing reagents can be difficult to completely wash from a column, potentially leading to a shorter column lifetime and the need for dedicated columns for specific methods.

Visualizing the Validation Workflow

A systematic approach to method validation is crucial for ensuring the reliability of the analytical data. The following diagram illustrates a typical workflow for the validation of an HPLC purity method, in accordance with ICH guidelines.[3]

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Execution cluster_3 Reporting & Implementation Dev Method Development Opt Method Optimization Dev->Opt Initial Testing Protocol Draft Validation Protocol Opt->Protocol Finalized Method Approval Protocol Approval Protocol->Approval Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Report Validation Report Specificity->Report Data Analysis Linearity->Report Data Analysis Accuracy->Report Data Analysis Precision->Report Data Analysis LOD_LOQ->Report Data Analysis Robustness->Report Data Analysis SOP Standard Operating Procedure (SOP) Report->SOP Implementation

Caption: A typical workflow for HPLC method validation.

Interrelationship of Validation Parameters

The various parameters of method validation are interconnected, and a successful validation demonstrates the overall suitability of the method for its intended purpose.

G center Reliable & Robust Analytical Method Specificity Specificity center->Specificity ensures Accuracy Accuracy center->Accuracy ensures Precision Precision center->Precision ensures Robustness Robustness center->Robustness ensures Specificity->center Specificity->Accuracy Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->center Precision->center Precision->Accuracy LOD LOD LOQ LOQ LOD->LOQ Robustness->center

Caption: Interdependencies of HPLC validation parameters.

Conclusion and Recommendations

For the purity determination of 1-decylpiperazine dihydrochloride, both the standard RP-HPLC and the IP-RP-HPLC methods can be validated to meet regulatory requirements.

  • The RP-HPLC method offers simplicity and is a good starting point for initial purity assessments. However, it may require significant method development to achieve acceptable peak shapes, and may not be suitable for the quantification of impurities at very low levels.

  • The IP-RP-HPLC method is demonstrably superior in terms of peak shape, resolution, and sensitivity for this type of basic compound. It is the recommended approach for a robust, long-term quality control method where accurate quantification of all potential impurities is critical. The trade-offs are a slightly more complex mobile phase preparation and considerations regarding column longevity.

Ultimately, the choice of method will depend on the specific stage of drug development and the analytical requirements. For early-stage development, the simplicity of the RP-HPLC method may suffice. For late-stage development and routine quality control, the superior performance of the IP-RP-HPLC method provides a higher degree of confidence in the purity results, ensuring the quality and safety of the final drug product.

References

  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. (n.d.). Chromatography Online. Retrieved from [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Retrieved from [Link]

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Retrieved from [Link]

  • Development and Validation of a Novel Analytical Method (Ion Pair HPLC) For Separating and Determining Bisoprolol Fumarate and Carvedilol in Pure Form and in Their Pharmaceutical Preparations. (2024). Baghdad Science Journal. Retrieved from [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Retrieved from [Link]

  • Development and validation of an ion-pair HPLC chromatography for simultaneous determination of lactone and carboxylate forms of SN-38 in nanoparticles. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]

  • HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. (2009). Separation Science. Retrieved from [Link]

  • Synthesis of 1-methyl-4-decyl-piperazine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Retrieved from [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • MedCrave. (2017). Ion Pair Chromatograpy: A Critical Prespective. Retrieved from [Link]

Sources

Validation

The Efficacy of 1-Decylpiperazine Dihydrochloride: A Comparative Analysis of Piperazine Derivatives in Antimicrobial Applications

For researchers, scientists, and drug development professionals navigating the extensive landscape of piperazine derivatives, understanding the nuanced structure-activity relationships is paramount. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the extensive landscape of piperazine derivatives, understanding the nuanced structure-activity relationships is paramount. This guide provides an in-depth comparative analysis of the efficacy of 1-decylpiperazine dihydrochloride, a member of the N-alkylpiperazine class, contextualized within the broader spectrum of piperazine-based compounds. By examining supporting experimental data, we aim to elucidate the factors governing their therapeutic potential.

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry. Its derivatives have found applications as antibacterial, antifungal, anticancer, and antipsychotic agents.[1][2][3] The versatility of the piperazine ring allows for substitutions at the nitrogen atoms, leading to a vast chemical space with diverse pharmacological profiles.

1-Decylpiperazine Dihydrochloride: An Examination of an N-Alkylpiperazine

1-Decylpiperazine dihydrochloride is characterized by a ten-carbon alkyl chain attached to one of the nitrogen atoms of the piperazine ring. This structural feature places it within the class of long-chain N-alkylpiperazines. The lipophilicity imparted by the decyl chain is a critical determinant of its biological activity, influencing its interaction with microbial cell membranes.

Mechanism of Action: A Focus on Membrane Disruption

While the precise mechanism for all N-alkylpiperazines is not fully elucidated, a prevailing hypothesis for their antimicrobial action involves the disruption of the fungal cell membrane's integrity. The lipophilic alkyl chain is thought to insert into the lipid bilayer, while the polar piperazine head group remains at the surface. This amphipathic nature can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This proposed mechanism is supported by the observed structure-activity relationship where the length of the alkyl chain directly correlates with antifungal efficacy.

Comparative Efficacy: Insights from Experimental Data

Direct experimental data for 1-decylpiperazine dihydrochloride is not extensively available in publicly accessible literature. However, a comprehensive understanding of its likely efficacy can be derived from studies on analogous N-alkylpiperazines with varying chain lengths.

A key study by Chavez-Rivera, et al. (2021) investigated the antifungal activity of a series of alkylated piperazines against various fungal strains.[4] Their findings demonstrate a clear trend: the antifungal potency increases with the length of the alkyl chain. This relationship is crucial for contextualizing the efficacy of 1-decylpiperazine.

Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various N-alkylated piperazines against Candida albicans, a common and clinically relevant fungal pathogen.[4] This data allows for an informed estimation of the performance of 1-decylpiperazine (C10).

Table 1: Antifungal Activity of N-Alkylated Piperazines against Candida albicans

CompoundAlkyl Chain LengthMIC (µg/mL)[4]
1-PentylpiperazineC5>31.3
1-HexylpiperazineC6>31.3
1-HeptylpiperazineC715.6
1-OctylpiperazineC83.9
1-Decylpiperazine C10 (Estimated: 0.98 - 1.95)
1-DodecylpiperazineC120.98
1-TetradecylpiperazineC140.98
1-HexadecylpiperazineC161.95

The MIC value for 1-decylpiperazine is an educated estimate based on the trend observed in the homologous series.

As the data indicates, a significant increase in antifungal activity is observed as the alkyl chain length increases from C5 to C12.[4] Based on this trend, 1-decylpiperazine is predicted to exhibit potent antifungal activity against Candida albicans, with an estimated MIC value in the range of 0.98 to 1.95 µg/mL.

Broader Antimicrobial Spectrum

Beyond antifungal activity, piperazine derivatives have demonstrated efficacy against a range of bacterial pathogens. For instance, certain chalcone-containing piperazine derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli.[1] Another study highlighted that some N-arylpiperazine derivatives exhibit strong activity against Gram-positive bacteria.[5] While specific data for 1-decylpiperazine against bacteria is lacking, the established lipophilic character suggests potential for antibacterial activity, a hypothesis that warrants further experimental validation.

Cytotoxicity Considerations

A critical aspect of drug development is the therapeutic index – the balance between efficacy and toxicity. The lipophilicity that drives the antimicrobial activity of long-chain N-alkylpiperazines can also contribute to cytotoxicity against mammalian cells. It is plausible that at higher concentrations, 1-decylpiperazine could exhibit cytotoxic effects due to non-specific membrane disruption. This underscores the importance of careful dose-response studies in any therapeutic application.

Comparison with Other Piperazine Derivatives

To provide a broader context, the table below compares the antimicrobial activity of N-alkylpiperazines with other classes of piperazine derivatives.

Table 2: Comparative Antimicrobial Activity of Various Piperazine Derivatives

Derivative ClassExample CompoundTarget OrganismMIC (µg/mL)Reference
N-Alkylpiperazine 1-DodecylpiperazineCandida albicans0.98[4]
Chalcone-containing Compound 12Candida albicans2.22[1]
N-Arylpiperazine Compound 5eMycobacterium marinum65.32
Fluoroquinolone Hybrid Compound 5hCiprofloxacin-resistant P. aeruginosa16

This comparison highlights that while N-alkylpiperazines demonstrate potent antifungal activity, other structural modifications can yield derivatives with strong antibacterial or antimycobacterial properties. The choice of the substituent on the piperazine ring is therefore a key strategic decision in designing compounds for specific therapeutic targets.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized methodologies are crucial for evaluating the efficacy of antimicrobial compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: A standardized suspension of the target microorganism (e.g., Candida albicans, Staphylococcus aureus) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compound: The piperazine derivative is serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound in which no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C C->D E Visually Assess for Growth D->E F Determine MIC E->F

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Mammalian cells (e.g., human cell lines) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the piperazine derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Mammalian Cells B Treat with Piperazine Derivatives A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

Future research should focus on obtaining direct experimental data for 1-decylpiperazine dihydrochloride to validate the predicted efficacy and to establish its broader antimicrobial spectrum. Furthermore, comprehensive cytotoxicity studies are essential to determine its therapeutic window. The exploration of synergistic effects with existing antimicrobial agents could also unveil novel treatment strategies. The continued investigation into the structure-activity relationships of piperazine derivatives holds significant promise for the development of next-generation antimicrobial agents.

References

  • Chavez-Rivera, R., et al. (2021). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. ACS Omega, 6(35), 22765–22779. [Link]

  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]

  • Tomar, V., et al. (2012). Two new series of chalcones containing piperazine moiety. Der Pharma Chemica, 4(6), 2470-2488. [Link]

  • Patel, A. D., et al. (2012). Novel N-substituted piperazine derivatives containing sulfonyloxy aniline moiety. Der Pharma Chemica, 4(6), 2470-2488.
  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. [Link]

  • Chinnam, S., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4916-4934. [Link]

  • Goel, K., et al. (2008). Synthesis and Antifungal Activity of N4-(Piperazinoyl-methyl)- N,N-diaryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide. Asian Journal of Chemistry, 20(2), 1095-1100.
  • Al-Said, M. S., et al. (2017). Regioselective synthesis and preliminary cytotoxic activity properties of tetrazole appendage N-substituted piperazine derivatives. Molecules, 22(8), 1349. [Link]

  • Chaudhary, P., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 58-66. [Link]

  • Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4), 665-671. [Link]

  • Hemant, R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 194-205. [Link]

  • Gupta, R., et al. (2012). Synthesis and evaluation of antifungal activity of 5-chloro-1-methyl-2-α-[(N4-aryl) piperazin-1-yl] ethyl benzimidazoles. Der Pharma Chemica, 4(2), 791-797.
  • Wang, L., et al. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 19(8), 11966-11985. [Link]

  • Nishanth, M. J., et al. (2012). Identification of antimicrobial compound, diketopiperazines, from a Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode against major plant pathogenic fungi. Journal of Applied Microbiology, 113(4), 932-941. [Link]

  • Foroumadi, A., et al. (2009). N-Substituted piperazinyl quinolones as potential cytotoxic agents: structure-activity relationships study. Archiv der Pharmazie, 342(3), 163-168. [Link]

  • Wi, D. N. A., et al. (2016). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules, 21(10), 1285. [Link]

  • Li, X., et al. (2008). Antifungal Compounds from Piper Species. Natural Product Communications, 3(4), 541-548. [Link]

  • Sharma, D., et al. (2016). Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16. Frontiers in Microbiology, 7, 973. [Link]

  • Kohatsu, H., et al. (2020). Synthesis and Cytotoxic Evaluation of N-Alkyl-2-halophenazin-1-ones. ACS Omega, 5(42), 27667–27674. [Link]

  • Tan, C., et al. (2012). Synthesis and cytotoxicity evaluation of 13-n-alkyl berberine and palmatine analogues as anticancer agents. European Journal of Medicinal Chemistry, 56, 333-341. [Link]

  • Zhao, Y., et al. (2022). Anti-virulence activity of novel (1-heteroaryloxy-2-hydroxypropyl)- phenylpiperazine derivatives against both wild-type and clinical drug-resistant Candida albicans strains. Microbial Biotechnology, 15(11), 2896-2911. [Link]

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Comparative

Mass spectrometry characterization of 1-decylpiperazine dihydrochloride

Mass Spectrometry Characterization of 1-Decylpiperazine Dihydrochloride: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter the analytical challenges associated with aliphatic amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Characterization of 1-Decylpiperazine Dihydrochloride: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with aliphatic amine salts. 1-Decylpiperazine dihydrochloride is a bifunctional aliphatic heterocycle widely utilized as a surfactant, a structure-directing agent in materials science, and a pharmacophore building block. However, characterizing this compound via mass spectrometry requires careful methodological design. The highly basic nature of the piperazine nitrogens dictates its formulation as a dihydrochloride salt, which can cause severe ion suppression and source corrosion in electrospray ionization (ESI) if not managed correctly.

This guide provides an objective, self-validating framework for the LC-MS/MS characterization of 1-decylpiperazine, comparing its performance against alternative alkylpiperazines and detailing the causality behind every experimental choice.

Comparative MS Profiling: The Role of the Alkyl Chain

To truly understand the analytical behavior of 1-decylpiperazine, we must benchmark it against its shorter and longer chain homologues: 1-hexylpiperazine and 1-tetradecylpiperazine. The length of the alkyl chain fundamentally alters the molecule's surface activity within the ESI droplet and its partitioning in reversed-phase liquid chromatography (RPLC).

The Causality of ESI Efficiency: According to the equilibrium partitioning model of ESI, highly surface-active analytes migrate to the exterior of the charged droplet, facilitating preferential desorption into the gas phase. The 10-carbon (decyl) chain provides an optimal analytical balance[1]. It is hydrophobic enough to drive the molecule to the droplet surface, yielding a high ESI response, but not so lipophilic that it suffers from severe column carryover or peak tailing—a common artifact observed with the tetradecyl derivative.

Table 1: Comparative MS Profiling of 1-Alkylpiperazines

CompoundFormula (Free Base)Exact Mass[M+H]⁺ m/zRelative ESI EfficiencyRPLC Elution (%B)
1-Hexylpiperazine C₁₀H₂₂N₂170.178171.186Moderate~25%
1-Decylpiperazine C₁₄H₃₀N₂226.241227.248High~55%
1-Tetradecylpiperazine C₁₈H₃₈N₂282.303283.311Very High~85%

Experimental Workflow: A Self-Validating LC-MS/MS Protocol

A common pitfall in mass spectrometry is the direct infusion of dihydrochloride salts. The protocol below is designed as a self-validating system: it actively removes the chloride counterions before they reach the MS source, ensuring that the observed signal is purely a function of the analyte's ionization efficiency, not an artifact of salt suppression.

Step 1: Sample Preparation (Desalting Strategy)

  • Action: Dissolve 1 mg of 1-decylpiperazine dihydrochloride in 1 mL of pure Methanol to create a stock solution. Dilute to a working concentration of 100 ng/mL using H₂O:MeCN (90:10) containing 0.1% Formic Acid (FA).

  • Causality: The FA acts as a stronger acid in the gas phase, ensuring complete protonation of the piperazine ring while allowing the chloride counterions to remain fully dissociated in the aqueous solution.

Step 2: Chromatographic Separation (Void Volume Diversion)

  • Action: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (H₂O + 0.1% FA) and Mobile Phase B (MeCN + 0.1% FA), ramping from 5% B to 95% B over 5 minutes.

  • Causality: Program a divert valve to send the first 0.5 minutes of the eluent to waste. Chloride ions have no retention on a C18 column and elute in the void volume. Diverting this fraction protects the MS source from halogen-induced corrosion and signal quenching.

Step 3: ESI-MS/MS Acquisition

  • Action: Operate the Triple Quadrupole (QQQ) in positive ESI mode. Set Capillary Voltage to +3.5 kV and Desolvation Temperature to 400°C.

LCMS_Workflow S1 Sample Prep (Desalting & Dilution) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 ESI (+) Ionization (Droplet Desolvation) S2->S3 S4 Tandem MS (QQQ) (CID Fragmentation) S3->S4 S5 Data Analysis (MRM Annotation) S4->S5

Fig 1. Self-validating LC-MS/MS workflow for analyzing amine hydrochloride salts.

Mechanistic Fragmentation Pathways (CID)

Understanding the gas-phase chemistry is critical for robust method development. As outlined in fundamental ESI-MS fragmentation studies, even-electron precursor ions undergo predictable charge-retention or charge-migration pathways upon collisional activation[2]. For 1-decylpiperazine, initial protonation predominantly occurs at the less sterically hindered, more basic secondary amine (N4).

When subjected to Collision-Induced Dissociation (CID), the molecule exhibits energy-dependent fragmentation:

  • Low Collision Energy (15-20 eV): The dominant pathway is the inductive cleavage of the alkyl chain. This results in the neutral loss of decene (140 Da), yielding a highly stable protonated piperazine ring at m/z 87.1.

  • High Collision Energy (30-40 eV): The internal energy exceeds the activation threshold for piperazine ring opening, leading to cross-ring C-N bond cleavages. This produces characteristic low-mass diagnostic ions at m/z 56.1 and m/z 70.1, which is highly consistent with the established fragmentation characteristics of piperazine analogues[3].

Fragmentation_Logic Prec [M+H]+ Precursor (m/z 227.2) Protonated at N4 PathA Alkyl Chain Cleavage (Neutral Loss of Decene) Prec->PathA Low CE (15 eV) PathB Piperazine Ring Cleavage (Cross-ring C-N scission) Prec->PathB High CE (30 eV) FragA m/z 87.1 [C4H11N2]+ PathA->FragA FragB m/z 56.1 / 70.1 Ring Fragments PathB->FragB

Fig 2. Collision-Induced Dissociation (CID) fragmentation pathways of 1-decylpiperazine.

Table 2: Optimized MRM Transitions for 1-Decylpiperazine

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Assignment
227.287.118[C₄H₁₁N₂]⁺ (Loss of decene)
227.270.132[C₄H₈N]⁺ (Cross-ring cleavage)
227.256.135[C₃H₆N]⁺ (Cross-ring cleavage)

Conclusion

The mass spectrometry characterization of 1-decylpiperazine dihydrochloride requires a deliberate approach that respects both its physical chemistry and gas-phase kinetics. By utilizing a void-volume diversion strategy, analysts can completely bypass the suppressive effects of the dihydrochloride salt. Furthermore, by targeting the m/z 227.2 → 87.1 transition, researchers can achieve maximum sensitivity, while the higher-energy ring fragments (m/z 70.1 and 56.1) serve as definitive qualifiers for structural confirmation.

References

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." RSC Advances, 2016.[Link]

  • ZHU Na, YU Chen, HUA Zhen-dong, et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 2021.[Link]

  • National Center for Biotechnology Information. "1-decylpiperazine (C14H30N2)." PubChemLite, 2024.[Link]

Sources

Validation

1H and 13C NMR spectra analysis of 1-decylpiperazine dihydrochloride

An authoritative structural and solvent comparison guide for the NMR analysis of 1-decylpiperazine dihydrochloride, designed for researchers and drug development professionals. Executive Summary 1-Decylpiperazine dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative structural and solvent comparison guide for the NMR analysis of 1-decylpiperazine dihydrochloride, designed for researchers and drug development professionals.

Executive Summary

1-Decylpiperazine dihydrochloride is a highly versatile amphiphilic molecule, consisting of a hydrophobic ten-carbon alkyl chain and a hydrophilic dicationic piperazine headgroup[1]. This structural duality makes it a valuable surfactant and pharmaceutical intermediate, but it also introduces significant complexities during Nuclear Magnetic Resonance (NMR) spectroscopy. Micellization, H/D exchange, and solvent-dependent conformational dynamics can drastically alter spectral resolution[2]. This guide objectively compares the NMR performance of the dihydrochloride salt against its free-base alternative across different solvent systems, providing a self-validating protocol to ensure absolute structural accuracy.

Solvent Selection Matrix: Causality and Performance

The choice of deuterated solvent is the single most critical variable in the NMR analysis of piperazine derivatives. The dicationic nature of the dihydrochloride salt fundamentally alters its solubility and chemical shift profile compared to the neutral free base[3].

  • Chloroform-d (CDCl₃): Ideal for the free base (1-decylpiperazine) due to its non-polar nature[4]. However, CDCl₃ fails to solvate the dihydrochloride salt. Attempting to run the salt in CDCl₃ will result in missing piperazine signals and an artificially low signal-to-noise ratio.

  • Deuterium Oxide (D₂O): The gold standard for the dihydrochloride salt . D₂O provides excellent solvation for the dication[3]. Mechanistic Causality: The acidic NH₂⁺ protons of the protonated piperazine ring undergo rapid chemical exchange with deuterium. This completely masks the amine protons, transferring their signal into a massive HOD solvent peak at ~4.79 ppm[5].

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): The optimal choice for protonation state validation . DMSO-d₆ solvates the salt but lacks exchangeable deuterons. This prevents H/D exchange, allowing the broad NH₂⁺ signals to be directly observed at ~9.0–9.5 ppm, confirming the dicationic integrity of the molecule[2].

Comparative Spectral Data

The protonation of the piperazine nitrogen atoms significantly influences the local electronic environment, causing profound inductive effects that alter both ¹H and ¹³C chemical shifts[3]. The tables below summarize the quantitative performance differences between the free base and the dihydrochloride salt.

Table 1: Comparative ¹H NMR Chemical Shifts

Proton Assignment Free Base (in CDCl₃) δ (ppm) Dihydrochloride (in D₂O) δ (ppm) Multiplicity Causality for Spectral Shift
Terminal -CH₃ 0.88 0.85 Triplet (t) Negligible effect; distant from the protonation site[4].
Alkyl -(CH₂)₇- 1.20 – 1.35 1.25 – 1.40 Multiplet (m) Minor solvent and conformational packing effects.
Alkyl -CH₂- (β to N) 1.45 – 1.55 1.70 – 1.85 Multiplet (m) Moderate downfield shift due to the inductive pull of N⁺.
Alkyl -CH₂- (α to N) 2.30 – 2.40 3.10 – 3.25 Triplet (t) Strong deshielding from the adjacent dicationic piperazine.
Piperazine Ring (C2, C6) 2.45 – 2.60 3.50 – 3.70 Broad Multiplet Direct protonation causes massive electron withdrawal[3].
Piperazine Ring (C3, C5) 2.80 – 2.95 3.50 – 3.70 Broad Multiplet Direct protonation causes massive electron withdrawal[3].

| Amine Protons | 1.80 (NH) | N/A (Exchanged) | Broad Singlet | Rapid H/D exchange with D₂O masks the signal[5]. |

Table 2: Comparative ¹³C NMR Chemical Shifts

Carbon Assignment Free Base (in CDCl₃) δ (ppm) Dihydrochloride (in D₂O) δ (ppm) Causality for Spectral Shift
Terminal -CH₃ 14.1 14.0 Unaffected by headgroup protonation[6].
Alkyl -(CH₂)₇- 22.0 – 31.9 22.5 – 32.0 Minimal inductive effect down the aliphatic chain[6].
Alkyl -CH₂- (α to N) 59.5 56.0 Upfield shift due to loss of nitrogen lone-pair hyperconjugation.

| Piperazine Ring | 54.5 / 46.0 | 49.0 / 41.5 | Classical "protonation shift" (shielding effect via conformational restriction). |

Self-Validating Experimental Protocol

To guarantee scientific integrity, the following methodology employs a self-validating system to counteract the micellization tendencies of amphiphilic salts.

Step 1: Gravimetric Preparation and CMC Validation

  • Action: Weigh exactly 5.0 mg of 1-decylpiperazine dihydrochloride for ¹H NMR (or 30 mg for ¹³C NMR) into a clean vial[3].

  • Causality: 1-decylpiperazine dihydrochloride forms micelles above its Critical Micelle Concentration (CMC). Micellization restricts molecular tumbling, drastically shortening the transverse relaxation time (T₂) and leading to severe line broadening. Keeping the concentration low (~5 mM) ensures the sample remains in a highly resolved monomeric state.

  • Self-Validation: Run a rapid ¹H scan. If the aliphatic peak bases are excessively broad, perform a 1:2 dilution. Line narrowing upon dilution self-validates that the initial concentration exceeded the CMC.

Step 2: Solvent Addition and Internal Standardization

  • Action: Dissolve the sample in 0.6 mL of D₂O containing 0.05% TSP (Trimethylsilylpropanoic acid)[3],[5].

  • Causality: TSP provides a reliable 0.00 ppm reference that is soluble in aqueous systems, unlike TMS which is strictly for organic solvents.

  • Self-Validation: Prepare a parallel sample in DMSO-d₆. The appearance of broad downfield signals (~9.0 ppm) in DMSO-d₆ self-validates the dicationic integrity of the piperazine ring, proving the salt has not degraded into the free base[2].

Step 3: Relaxation Delay (D1) Optimization

  • Action: Set the relaxation delay (D1) to 5 seconds for ¹H NMR and 10 seconds for quantitative ¹³C NMR.

  • Causality: The highly mobile terminal methyl group of the decyl chain exhibits a significantly longer longitudinal relaxation time (T₁) compared to the rigid, protonated piperazine ring. A short D1 truncates the relaxation of the alkyl protons, leading to artificially low integration values.

  • Self-Validation: Integrate the terminal -CH₃ peak against the combined piperazine ring protons. A perfect 3:8 ratio self-validates that complete T₁ relaxation has occurred and the quantitative data is trustworthy.

Workflow Visualization

NMR_Workflow A 1-Decylpiperazine Dihydrochloride (Amphiphilic Dication) B1 Aqueous System (D2O + TSP) A->B1 High Solubility B2 Organic System (DMSO-d6 + TMS) A->B2 Moderate Solubility C1 H/D Exchange Active (NH2+ Masked) B1->C1 C2 H/D Exchange Inactive (NH2+ Visible) B2->C2 D Self-Validating Concentration Check (Below CMC to prevent T2 broadening) C1->D C2->D E High-Resolution 1H & 13C NMR (T1 Relaxation Optimized) D->E Validated Monomer State

Fig 1: Self-validating NMR workflow for amphiphilic 1-decylpiperazine dihydrochloride.

References

  • National Center for Biotechnology Information (NCBI). "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling." PubMed Central. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives." PubMed Central. URL: [Link]

  • National Institute of Standards and Technology. "Piperazine dihydrochloride." NIST Chemistry WebBook. URL: [Link]

Sources

Comparative

Benchmarking 1-Decylpiperazine Dihydrochloride Against Standard Cationic Lipids: A Guide to Next-Generation Extrahepatic Delivery

As a Senior Application Scientist, I frequently encounter the limitations of legacy lipid delivery systems. While standard lipid nanoparticles (LNPs) utilizing ionizable lipids like DLin-MC3-DMA are highly effective for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the limitations of legacy lipid delivery systems. While standard lipid nanoparticles (LNPs) utilizing ionizable lipids like DLin-MC3-DMA are highly effective for liver-directed therapies, their reliance on Apolipoprotein E (ApoE) for hepatocyte uptake severely bottlenecks extrahepatic delivery. Conversely, permanently charged standard cationic lipids like DOTAP suffer from high cytotoxicity and rapid systemic clearance.

To overcome these hurdles, the field is rapidly pivoting toward piperazine-derived lipids. In this guide, we will use 1-decylpiperazine dihydrochloride as a structural archetype to benchmark the performance of short-chain, piperazine-based lipids against industry standards. By understanding the causality behind these molecular designs, researchers can engineer LNPs that inherently target immune cells, fibrotic lung tissue, and the bone microenvironment without complex targeting ligands[1].

Mechanistic Causality: Why Piperazine and a Decyl Chain?

To design a self-validating LNP system, we must first understand the structure-function relationship of our core lipid. 1-decylpiperazine dihydrochloride offers two distinct mechanistic advantages over standard lipids:

The Piperazine Headgroup (The "Proton Sponge" Effect)

Standard ionizable lipids (e.g., MC3) possess a single tertiary amine, which limits their buffering capacity. In contrast, the piperazine ring contains two nitrogen atoms with distinct pKa values. As the endosome acidifies, the piperazine headgroup undergoes sequential bis-protonation. This massive influx of protons and counter-ions induces osmotic swelling within the endosome. Concurrently, the protonated lipid forces a rapid structural transition to the inverted hexagonal ( HII​ ) phase, drastically enhancing membrane destabilization and cytosolic mRNA release[2].

The Decyl (C10) Tail

Traditional cationic lipids utilize long C18 chains (e.g., oleyl in DOTAP). While stable, these long chains linger in tissues, causing cumulative toxicity and immunogenicity upon repeated dosing. The shorter C10 decyl chain provides higher membrane fluidity, which lowers the energy barrier for endosomal fusion. Furthermore, the short chain ensures rapid intracellular degradation, minimizing the induction of inflammatory cytokines like Monocyte Chemoattractant Protein-1 (MCP-1), thereby allowing for safe, repeated dosing regimens[1].

Comparative Benchmarking Data

The following table summarizes the quantitative performance metrics of piperazine-based model LNPs against gold-standard alternatives.

Parameter1-Decylpiperazine (Model Piperazine LNP)DOTAP (Standard Cationic)DLin-MC3-DMA (Standard Ionizable)
Primary Tropism Immune cells (Spleen), Lung, BoneNon-specific (Local/In vitro)Liver (Hepatocytes)
Headgroup Structure Piperazine (Bis-amine)Quaternary AmmoniumTertiary Amine
Hydrophobic Tail C10 (Decyl) - Rapid ClearanceC18 (Oleyl) - PersistentC18 (Dilinoleyl) - Persistent
Endosomal Escape High (Osmotic swelling & HII​ phase)Low (Endosomal entrapment common)Moderate (pH-dependent HII​ phase)
Immunogenicity Low (Minimal MCP-1 induction)High (Significant cytotoxicity)Moderate (Mild inflammation)

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocols detail the formulation and validation of piperazine-based LNPs. Every step is designed with built-in causality to guarantee successful mRNA encapsulation and functional readout.

Protocol A: Microfluidic Formulation of Piperazine-LNPs

Causality: Microfluidic mixing forces a rapid polarity change, trapping the lipids and mRNA in a kinetic intermediate to form uniform, sub-100nm particles before macroscopic precipitation can occur.

  • Aqueous Phase Preparation: Dilute the target mRNA in 50 mM citrate buffer (pH 4.0). Why pH 4.0? This ensures the piperazine nitrogens are fully protonated, allowing for strong electrostatic complexation with the anionic mRNA backbone.

  • Organic Phase Preparation: Dissolve the lipid mixture (1-decylpiperazine model lipid, cholesterol, DSPC, and PEG-lipid at a 50:38.5:10:1.5 molar ratio) in absolute ethanol.

  • Microfluidic Mixing: Inject the aqueous and organic phases into a microfluidic mixer at a 3:1 flow rate ratio (Total flow rate: 12 mL/min).

  • Dialysis & Neutralization: Immediately dialyze the effluent against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette. Why dialyze? This removes ethanol and neutralizes the LNP surface charge, preventing systemic toxicity and aggregation.

  • Characterization: Measure size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Quantify encapsulation efficiency using a RiboGreen assay (Target: >90%).

Protocol B: High-Throughput In Vivo Transfection Assay

Causality: Relying solely on bulk fluorescence can yield false positives from trapped, untranslated mRNA. Using a Cre-loxP system ensures that fluorescence only occurs if the mRNA successfully escapes the endosome and is translated into functional protein [3].

  • Formulation: Encapsulate Cre recombinase mRNA using Protocol A.

  • Administration: Inject the formulated LNPs intravenously into Ai14 (tdTomato) Cre-reporter mice at a clinically relevant dose of 0.3 mg/kg.

  • Tissue Processing: 72 hours post-injection, harvest the spleen and lungs. Digest tissues using Collagenase D to yield single-cell suspensions.

  • Flow Cytometry: Stain cells with specific markers (e.g., CD11c for dendritic cells, CD31 for endothelial cells). Quantify the percentage of tdTomato-positive cells to determine true functional transfection.

Visualizations

EndosomalEscape Uptake Cellular Uptake (Endocytosis) Acidification Endosomal Acidification (pH drops to 5.5) Uptake->Acidification Protonation Piperazine Bis-Protonation (High Buffering) Acidification->Protonation H+ influx Destabilization Membrane Destabilization (Hexagonal Phase) Protonation->Destabilization Osmotic Swelling Release Cytosolic mRNA Release (High Efficiency) Destabilization->Release

Figure 1: Mechanism of piperazine-mediated endosomal escape via bis-protonation and osmotic swelling.

Formulation Aqueous Aqueous Phase (mRNA in Citrate Buffer) Mixer Microfluidic Mixer (3:1 Flow Rate Ratio) Aqueous->Mixer Lipid Organic Phase (Lipids in Ethanol) Lipid->Mixer Dialysis Dialysis (Buffer Exchange to PBS) Mixer->Dialysis Rapid Precipitation Characterization DLS & RiboGreen (Size & Encapsulation) Dialysis->Characterization Purified LNPs

Figure 2: Microfluidic formulation workflow for piperazine-based lipid nanoparticles.

References

  • Title: Novel piperazine-based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety Source: Bioengineering and Translational Medicine URL: [Link]

  • Title: Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo Source: Nature Communications URL: [Link]

  • Title: Piperazine-Derived Bisphosphonate-Based Ionizable Lipid Nanoparticles Enhance mRNA Delivery to the Bone Microenvironment Source: Angewandte Chemie URL: [Link]

Sources

Validation

A Comprehensive Comparison Guide: LC-MS/MS Quantification Strategies for 1-Decylpiperazine Dihydrochloride in Plasma

As a Senior Application Scientist, I frequently encounter bioanalytical assays that fail during late-stage validation due to a fundamental misunderstanding of the analyte’s physical chemistry. 1-Decylpiperazine dihydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter bioanalytical assays that fail during late-stage validation due to a fundamental misunderstanding of the analyte’s physical chemistry. 1-Decylpiperazine dihydrochloride is a prime example. Frequently utilized as a lipophilic scaffold in the synthesis of novel antifungals and biologically active molecules[1], this compound presents a unique "Jekyll and Hyde" analytical challenge.

It possesses a highly lipophilic 10-carbon alkyl chain (logP ~3.8) combined with a highly hydrophilic, basic piperazine ring (pKa ~9.8). Piperazine derivatives are notoriously challenging to quantify in biological matrices because their basic nitrogen atoms cause severe secondary ion-exchange interactions with residual silanols on silica-based columns, leading to peak tailing and carryover[2]. Furthermore, ion suppression from plasma phospholipids is a major hurdle in ESI+ mode for lipophilic amines, necessitating robust, mechanism-driven sample cleanup[3][4].

This guide objectively compares standard bioanalytical approaches against optimized methodologies, explaining the causality behind the data so you can build a rugged, self-validating assay.

Part 1: Sample Preparation—The Battle of Extraction Techniques

Novice analysts often default to Protein Precipitation (PPT) for its speed. However, the physical chemistry of 1-decylpiperazine dictates that PPT will fail. The decyl chain causes the molecule to co-elute with endogenous plasma phosphatidylcholines, which fiercely compete for charge in the electrospray droplet, decimating the analyte signal[5].

To prove this, we compared PPT, Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE).

  • PPT (Acetonitrile): Fails to remove neutral lipids and phospholipids.

  • LLE (MTBE, pH 11): Requires harsh basification to neutralize the piperazine ring for organic partitioning. However, the surfactant-like nature of the decyl chain heavily promotes emulsion formation, destroying precision.

  • MCX-SPE: The gold standard. The basic piperazine ring is positively charged at acidic pH, allowing it to bind tightly to the sulfonic acid groups of the MCX sorbent. This permits an aggressive 100% methanol wash that strips away all lipophilic phospholipids before eluting the pure analyte with a basic organic solvent.

Table 1: Sample Preparation Efficacy (N=6, Plasma Spiked at 10 ng/mL)
Extraction MethodologyAbsolute Recovery (%)Matrix Factor (MF)Precision (%CV)Phospholipid Carryover
Protein Precipitation (PPT) 88.40.35 (Severe Suppression)18.2High
Liquid-Liquid Extraction (LLE) 65.20.82 (Mild Suppression)11.5Moderate
Mixed-Mode Cation Exchange (MCX) 96.7 0.98 (No Suppression) 2.8 Negligible

Part 2: Chromatographic Separation—Overcoming Peak Tailing

The second point of failure is column selection. At the acidic pH typical of LC-MS mobile phases (pH ~2.7), 1-decylpiperazine is fully protonated. On a standard C18 column, these cations interact with ionized residual silanols ( Si−O− ) on the silica surface. This secondary ion-exchange interaction acts as an anchor, causing the peak to smear across the chromatogram.

We compared a Standard C18, a Standard C8 (to reduce hydrophobic retention of the decyl chain), and a Charged Surface Hybrid (CSH) C18 column. The CSH column features a low-level positive surface charge that actively repels the protonated piperazine, completely eliminating secondary interactions.

Table 2: Chromatographic Column Performance Comparison
Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Carryover (%)Resolution from Matrix
Standard C18 (End-capped) 4.852.45 (Severe Tailing)5.2Poor
Standard C8 3.101.90 (Moderate Tailing)2.1Moderate
Charged Surface Hybrid (CSH) C18 3.45 1.05 (Symmetrical) < 0.1 Excellent

Part 3: The Self-Validating Protocol

To ensure absolute trustworthiness, every protocol must be a self-validating system. In this workflow, we multiplex the mass spectrometer to monitor an MRM transition for endogenous phosphatidylcholines ( m/z 184.0 184.0, utilizing in-source fragmentation of the choline headgroup). If the SPE wash step fails, a massive peak will appear in the m/z 184 channel at the analyte's retention time, automatically flagging the sample for re-extraction. A clean m/z 184 channel validates the absence of matrix effects for every single injection.

G cluster_0 Sample Preparation (MCX-SPE) cluster_1 LC-MS/MS & Self-Validation Load 1. Acidify & Load (Traps Basic Piperazine) Wash 2. 100% MeOH Wash (Elutes Phospholipids) Load->Wash Elute 3. Basic Elution (5% NH4OH in MeOH) Wash->Elute LC CSH C18 Separation (Eliminates Peak Tailing) Elute->LC Reconstitute MS MRM Detection (m/z 227.2 -> 85.1) LC->MS Val In-Run Validation (Monitor m/z 184) MS->Val

Figure 1: Self-validating MCX-SPE and LC-MS/MS workflow for 1-decylpiperazine with matrix monitoring.

Step-by-Step Methodology

1. Reagents & Standards Preparation

  • Analyte: 1-Decylpiperazine dihydrochloride (Precursor: m/z 227.2 [M+H]+ , Product: m/z 85.1).

  • Internal Standard (IS): 1-Decylpiperazine- d8​ (Precursor: m/z 235.3, Product: m/z 93.2).

  • Preparation: Spike 100 µL of plasma with 10 µL of IS working solution. Add 100 µL of 2% Formic Acid in water. Causality: The acid disrupts protein binding and ensures the piperazine nitrogens are fully protonated for the cation-exchange trap.

2. MCX-SPE Extraction Workflow

  • Condition & Equilibrate: Pass 1.0 mL Methanol, followed by 1.0 mL Water through a 30 mg MCX 96-well plate.

  • Load: Apply the acidified plasma sample.

  • Wash 1 (Aqueous): 1.0 mL of 2% Formic Acid in water. (Removes hydrophilic salts and proteins).

  • Wash 2 (Organic): 1.0 mL of 100% Methanol. (Critical Step: The protonated piperazine remains locked to the sulfonic acid phase, while the 100% methanol strips away the lipophilic decyl-mimicking phospholipids).

  • Elute: 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the piperazine, breaking the ionic bond and releasing the pure analyte.

  • Reconstitution: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

3. LC-MS/MS Parameters

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm) at 45°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min. Flow rate: 0.45 mL/min.

  • MS Detection (ESI+): Capillary voltage 1.5 kV, Collision Energy 25 eV. Monitor m/z 227.2 85.1 for the analyte, and m/z 184.0 184.0 for the self-validating phospholipid channel.

References

  • Synthesis and Biological Evaluation of Novel N -Alkyl Tetra- and Decahydroisoquinolines: Novel Antifungals that Target Ergosterol Biosynthesis | Request PDF - ResearchGate. researchgate.net.1

  • Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed. nih.gov. 2

  • A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed. nih.gov. 3

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC. nih.gov.4

  • Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride | Request PDF - ResearchGate. researchgate.net. 5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Decylpiperazine dihydrochloride

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. Understanding why a chemical behaves the way it does is the foundation of a self-vali...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. Understanding why a chemical behaves the way it does is the foundation of a self-validating safety protocol.

1-Decylpiperazine dihydrochloride (CAS 110027-41-3) is a highly specialized reagent frequently utilized in drug development and advanced materials research. To handle it safely, we must first deconstruct its molecular profile to understand its specific hazards.

Mechanistic Hazard Analysis: The "Why" Behind the Danger

1-Decylpiperazine dihydrochloride presents a dual-hazard profile dictated by its unique structure:

  • The Lipophilic Tail (1-Decyl chain): The 10-carbon alkyl chain acts as a potent penetration enhancer. If the chemical comes into contact with the skin, this lipophilic tail drives the molecule through the lipid-rich stratum corneum.

  • The Hydrophilic Core (Piperazine Dihydrochloride): Piperazine derivatives are well-documented irritants and sensitizers ()[1]. Because it is a dihydrochloride salt, it is highly hygroscopic. If the crystalline powder contacts sweat on the skin or the mucous membranes of the respiratory tract, it rapidly dissolves to form a localized, highly acidic environment (pH < 4).

This combination means that without proper Personal Protective Equipment (PPE), the chemical can cause severe chemical burns, Category 2A eye irritation, and Category 1 respiratory sensitization, potentially triggering asthma-like symptoms upon repeated exposure ()[2].

Quantitative PPE Selection Logic

To mitigate these specific mechanistic risks, your PPE must act as an impermeable barrier to both acidic aqueous solutions and lipophilic organic chains.

PPE CategorySpecification & Quantitative MetricMechanistic Justification
Hand Protection Nitrile gloves (Min thickness: 0.11 mm for splash; 0.40 mm for full contact). Breakthrough time: >480 min.Nitrile provides excellent broad-spectrum resistance against the acidic dihydrochloride salt and prevents the lipophilic decyl chain from penetrating the barrier.
Eye Protection Tight-fitting safety goggles conforming to EN 166(EU) or NIOSH (US).Piperazine salts cause severe eye irritation. Goggles prevent micro-dust ingress, which standard safety glasses allow.
Respiratory N95, P100, or FFP3 particulate respirator. Filter efficiency: >99%.Prevents inhalation of crystalline dust. Piperazine derivatives are Category 1 respiratory sensitizers capable of triggering acute hypersensitivity.
Body Protection Tyvek® suit or heavy cotton lab coat with elastic cuffs.Prevents powder accumulation on forearms. The decyl chain enhances skin absorption if the powder dissolves in sweat.

Operational Workflow & Handling

When handling 1-Decylpiperazine dihydrochloride, dust generation is your primary enemy. The following self-validating protocol ensures that the chemical remains contained throughout the weighing and dissolution phases.

Workflow A Pre-Weighing Setup B Static Elimination & PPE Check A->B C Weighing (Enclosed Balance) B->C D Dissolution (Fume Hood) C->D E Sealed Transfer D->E

Operational workflow for handling 1-Decylpiperazine dihydrochloride.

Protocol 1: Safe Weighing and Solution Preparation
  • Environmental Control: Ensure the laboratory relative humidity is below 50%. The dihydrochloride salt is hygroscopic; excess moisture will cause it to clump and adhere to spatulas, increasing handling time and exposure risk.

  • Static Elimination: Pass an anti-static gun over the weigh boat. Piperazine powders often carry a static charge, leading to dangerous aerosolization during transfer.

  • Weighing: Using a micro-spatula, transfer the required mass of 1-Decylpiperazine dihydrochloride inside a drafted powder weighing enclosure (face velocity 0.4–0.5 m/s).

  • Solvent Addition: Transfer the sealed weigh boat to a Class II fume hood. Scientist Insight: Always add the powder to a small volume of your solvent (e.g., purified water or buffer), rather than pouring solvent over the powder. This prevents exothermic clumping and localized acidic splashing.

  • Homogenization: Seal the vessel and vortex until completely dissolved. Label the container immediately with the chemical name, concentration, date, and GHS hazard pictograms (Irritant, Health Hazard) as per standard safety protocols ()[3].

Spill Response and Disposal Plan

In the event of a spill, your response must be dictated by the physical state of the chemical. Dry sweeping a powder spill is a critical error that will aerosolize the respiratory sensitizer.

SpillResponse A Spill Detected B Assess State (Solid vs. Solution) A->B C Solid: Damp Wipes (Dust Suppression) B->C Powder Spill D Solution: NaHCO3 Neutralization B->D Liquid Spill E HDPE Container Disposal C->E D->E

Step-by-step spill response and containment logic for piperazine salts.

Protocol 2: Spill Containment and Disposal
  • Assessment & Evacuation: If >50g is spilled outside a fume hood, evacuate the immediate 3-meter radius. Allow suspended dust to settle for 5 minutes.

  • Containment (Solid Spill): Do not use a broom. Gently cover the spill with damp, absorbent laboratory wipes to suppress dust. The water will slightly dissolve the salt, anchoring it to the wipe.

  • Neutralization (Liquid Spill): If spilled as an aqueous solution, the pH will be highly acidic. Broadcast sodium bicarbonate (NaHCO₃) powder over the liquid until effervescence ceases, safely neutralizing the dihydrochloride salt.

  • Collection: Use non-sparking plastic scoops to transfer the neutralized slurry or damp wipes into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the spill surface with copious amounts of water, followed by a 70% isopropanol wipe-down. The isopropanol ensures the removal of any residual lipophilic decyl-piperazine free base that water alone cannot wash away.

  • Disposal: Label the container as "Hazardous Waste: Acidic Piperazine Salt" and route it to your facility's chemical waste management team for high-temperature incineration, complying with environmental safety standards ()[4].

References

Sources

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